Ibandronate Sodium
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for postmenopausal osteoporosis and osteoporosis and has 3 investigational indications.
Ibandronate is a nitrogen-containing bisphosphonate in the same class as alendronate and risedronate. Ibandronate inhibits osteoclast-mediated bone resorption. All of the bisphosphonates prevent the breakdown of bone by bone cells called osteoclasts. In persons who are at high risk for osteoporosis, bisphosphonates not only result in increased amounts of bone and bone strength, they also reduce the risk of hip fractures and other bone fractures.
特性
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDRTGFACFYFCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24NNaO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930252 | |
| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138926-19-9, 138844-81-2 | |
| Record name | Ibandronate sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138926199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ibandronate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBANDRONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12U072QL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ibandronate Sodium on Osteoclasts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone resorption disorders, primarily osteoporosis. Its therapeutic efficacy is rooted in its targeted action on osteoclasts, the principal cells responsible for bone breakdown. This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms through which this compound exerts its inhibitory effects on osteoclasts. We delve into its primary molecular target, the downstream signaling consequences, and the ultimate physiological impact on osteoclast function and survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of bone biology.
Introduction: The Role of Osteoclasts in Bone Remodeling and the Therapeutic Rationale for this compound
Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts.[1] In pathological conditions such as osteoporosis, an imbalance favoring excessive osteoclast activity leads to a net loss of bone mass, compromising skeletal integrity and increasing fracture risk.[1] this compound, a third-generation bisphosphonate, selectively targets osteoclasts to mitigate this imbalance.[2] Its high affinity for hydroxyapatite, the mineral component of bone, leads to its accumulation at sites of active bone remodeling.[3] During bone resorption, the acidic microenvironment created by osteoclasts facilitates the release and subsequent internalization of ibandronate, leading to high intracellular concentrations within these target cells.[1]
The Primary Molecular Target: Farnesyl Pyrophosphate Synthase (FPPS)
The cornerstone of this compound's mechanism of action is its potent and selective inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4] The mevalonate pathway is crucial for the synthesis of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] These isoprenoids are essential for the post-translational modification, specifically prenylation, of small GTP-binding proteins (GTPases).[5]
Data Presentation: Inhibition of Human FPPS by Ibandronate and Other Bisphosphonates
The following table summarizes the 50% inhibitory concentrations (IC50) of ibandronate and other clinically relevant nitrogen-containing bisphosphonates on human farnesyl pyrophosphate synthase.
| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) (after 10 min preincubation) |
| Ibandronate | 1000 | 25 |
| Zoledronate | 30 | 4.1 |
| Risedronate | 15 | 5.7 |
| Alendronate | 2250 | 260 |
| Pamidronate | 1900 | 353 |
| Data sourced from publicly available research.[2] |
Disruption of Downstream Signaling: The Role of Small GTPases
The inhibition of FPPS by ibandronate leads to a depletion of intracellular FPP and GGPP pools.[6] This, in turn, prevents the prenylation of small GTPases such as Ras, Rho, and Rac.[5] Prenylation is a critical lipid modification that anchors these proteins to cellular membranes, a prerequisite for their biological activity.[7]
The disruption of small GTPase signaling has profound consequences for osteoclast function and survival:
-
Cytoskeletal Organization and Ruffled Border Formation: The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[8] In osteoclasts, a well-organized cytoskeleton is essential for the formation and maintenance of the "ruffled border," a specialized, highly folded plasma membrane domain responsible for secreting acid and proteolytic enzymes to resorb bone.[1] By inhibiting Rho GTPase signaling, ibandronate disrupts the formation of the ruffled border, thereby incapacitating the osteoclast's resorptive machinery.[1]
-
Vesicular Trafficking: Small GTPases also regulate intracellular vesicular transport, a process vital for the delivery of lysosomal enzymes to the ruffled border.[7] Disruption of this process further impairs the osteoclast's ability to degrade the bone matrix.
-
Cell Survival and Apoptosis: The Ras family of GTPases is critically involved in cell survival signaling pathways.[3] By inhibiting Ras prenylation, ibandronate disrupts these pro-survival signals, ultimately leading to the induction of osteoclast apoptosis (programmed cell death).[3][4] This reduction in the overall osteoclast population is a major contributor to the anti-resorptive effect of ibandronate.
Mandatory Visualization: Ibandronate's Mechanism of Action Signaling Pathway
References
- 1. Daily and intermittent oral ibandronate normalize bone turnover and provide significant reduction in vertebral fracture risk: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monthly oral ibandronate therapy in postmenopausal osteoporosis: 1-year results from the MOBILE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of daily and intermittent use of ibandronate on bone mass and bone turnover in postmenopausal osteoporosis: a review of three phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
Preclinical Profile of Ibandronate Sodium in Osteoporosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Ibandronate Sodium in established animal models of osteoporosis. It details the molecular mechanism of action, common experimental protocols, and summarizes key efficacy data from various studies. The information is intended to serve as a resource for researchers and professionals involved in the development of therapeutics for bone disorders.
Mechanism of Action: Inhibition of Osteoclast-Mediated Bone Resorption
Ibandronate is a potent, nitrogen-containing bisphosphonate that selectively inhibits bone resorption. Its primary mechanism involves the disruption of the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[1][2]
Ibandronate specifically targets and inhibits farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the pathway.[1][2] This inhibition prevents the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).
The disruption of protein prenylation impairs critical osteoclast functions, including the formation of the ruffled border, cytoskeletal organization, and intracellular signaling, ultimately leading to osteoclast apoptosis.[3] This targeted action reduces the overall number and activity of osteoclasts, shifting the balance of bone remodeling in favor of bone formation and leading to an increase in bone mass and strength.[3][4]
Experimental Protocols in Preclinical Osteoporosis Models
The most widely used and accepted animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rat .[1][5] This model effectively mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.
Ovariectomy-Induced Osteoporosis Model: A Typical Workflow
The following diagram outlines a standard experimental workflow for evaluating the efficacy of Ibandronate in an OVX rat model.
Detailed Methodologies
-
Animal Model: Female Wistar or Sprague-Dawley rats are commonly used.[1] Studies often use aged animals (e.g., 8 months old) to better model osteoporosis in an aging population.[6][7]
-
Osteoporosis Induction: Bilateral ovariectomy is performed, typically through a dorsolateral skin incision.[1] A sham operation (ovaries exposed but not removed) is performed on the control group. Successful osteoporosis development is confirmed after a period of 8-10 weeks, characterized by significant bone loss.[7]
-
Treatment Administration: this compound is typically administered via subcutaneous (s.c.) injection.[6][7] Both continuous (daily) and intermittent (e.g., once every 25 days) dosing regimens have been extensively studied to establish the rationale for less frequent clinical dosing.[7][8]
-
Endpoint Analysis:
-
Bone Mineral Density (BMD) and Microarchitecture: Assessed using dual-energy X-ray absorptiometry (DEXA), peripheral quantitative computed tomography (pQCT), and micro-computed tomography (µCT) on skeletal sites like the femur, tibia, and lumbar vertebrae.[5][7]
-
Biomechanical Strength: Evaluated through mechanical tests such as three-point bending of the femur or compression tests of lumbar vertebrae to determine parameters like maximum load to failure (Fmax).[7]
-
Bone Turnover Markers: Serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation markers (e.g., N-terminal propeptide of type I procollagen, P1NP; osteocalcin) are quantified using ELISA.[5][9]
-
Bone Histomorphometry: Undecalcified bone sections are analyzed to assess cellular and structural parameters, including trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[6]
-
Summary of Preclinical Efficacy Data
Preclinical studies have consistently demonstrated the efficacy of Ibandronate in preventing bone loss, improving bone microarchitecture, and enhancing bone strength in various osteoporosis models. A key finding is that the total cumulative dose of Ibandronate is the primary determinant of its efficacy, regardless of whether it is administered daily or intermittently.[6][8]
Effects on Bone Mineral Density (BMD) and Microarchitecture
The following table summarizes data from a long-term (12-month) study in aged (8-month-old) OVX Wistar rats, with treatment starting 10 weeks post-surgery.
Table 1: Effect of Ibandronate on Lumbar Vertebrae and Tibia in Aged OVX Rats [7]
| Parameter | Sham Control | OVX + Vehicle | OVX + Ibandronate (1.0 µg/kg/day, s.c.) | OVX + Ibandronate (25 µg/kg/25 days, s.c.) |
| Lumbar Vertebrae (pQCT) | ||||
| Total BMD (mg/cm³) | 647 ± 36 | 557 ± 45 | 659 ± 42 | 643 ± 35 |
| Trabecular BMD (mg/cm³) | 406 ± 52 | 291 ± 61 | 413 ± 49 | 399 ± 41 |
| Proximal Tibia (Histomorphometry) | ||||
| Trabecular Bone Volume (% BV/TV) | 26.1 ± 4.5 | 9.8 ± 3.1 | 25.8 ± 5.1 | 24.9 ± 4.8 |
| Trabecular Number (Tb.N, /mm) | 3.1 ± 0.4 | 1.6 ± 0.4 | 3.0 ± 0.5 | 2.9 ± 0.4 |
| Trabecular Separation (Tb.Sp, µm) | 225 ± 35 | 479 ± 98 | 239 ± 41 | 247 ± 39 |
| Data presented as Mean ± SD. |
Effects on Biomechanical Strength
Ibandronate treatment significantly improves the mechanical properties of bone in OVX rats, restoring strength to levels comparable to non-osteoporotic controls.
Table 2: Effect of Ibandronate on Biomechanical Properties in Aged OVX Rats [7]
| Parameter | Sham Control | OVX + Vehicle | OVX + Ibandronate (1.0 µg/kg/day, s.c.) | OVX + Ibandronate (25 µg/kg/25 days, s.c.) |
| Femur Midshaft (3-Point Bending) | ||||
| Max Load (Fmax, N) | 121 ± 13 | 105 ± 11 | 125 ± 12 | 123 ± 10 |
| Lumbar Vertebrae (Compression Test) | ||||
| Max Load (Fmax, N) | 261 ± 41 | 201 ± 39 | 275 ± 45 | 268 ± 40 |
| Data presented as Mean ± SD. |
Effects on Bone Turnover Markers
Ibandronate effectively normalizes the increased rate of bone turnover that occurs following ovariectomy. Studies show a significant reduction in both bone resorption and formation markers.
Table 3: Effect of Ibandronate on Serum Bone Turnover Markers in OVX Rats [5][9]
| Parameter | Model / Study | Sham Control | OVX + Vehicle | OVX + Ibandronate |
| CTX (Resorption Marker) | Sprague-Dawley Rats (8 wks post-OVX) | ~4.2 ng/mL | ~7.2 ng/mL | Significantly Reduced |
| P1NP (Formation Marker) | Sprague-Dawley Rats (12 wks post-OVX) | ~25 ng/mL | ~55 ng/mL | Significantly Reduced |
| Osteocalcin (Formation Marker) | Sprague-Dawley Rats (8 wks post-OVX) | ~25 ng/mL | ~44 ng/mL | Significantly Reduced |
| Specific quantitative data for Ibandronate groups in these marker studies are often presented as percentage reduction rather than absolute values. Clinical studies confirm reductions of 50-60%. Preclinical studies consistently show significant normalization towards sham levels. |
Conclusion
The extensive body of preclinical evidence robustly supports the efficacy and safety of this compound for the treatment of osteoporosis. Studies in the gold-standard OVX rat model, as well as other animal models, consistently demonstrate that Ibandronate effectively prevents estrogen-deficiency-induced bone loss, restores bone microarchitecture and strength, and normalizes bone turnover.[3][4] A key finding from these preclinical investigations is the validation of intermittent dosing regimens, which have shown equivalent efficacy to daily administration based on the total cumulative dose.[1][6] This foundational research has been pivotal in establishing the mechanism of action and guiding the successful clinical development of Ibandronate as a convenient and effective therapy for postmenopausal osteoporosis.
References
- 1. Ibandronate: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ibandronate on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibandronate does not reduce the anabolic effects of PTH in ovariectomized rat tibiae: a microarchitectural and mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total administered dose of ibandronate determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of treatment with ibandronate on bone mass, architecture, biomechanical properties, and bone concentration of ibandronate in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibandronate in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Daily and intermittent oral ibandronate normalize bone turnover and provide significant reduction in vertebral fracture risk: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Inhibition: Ibandronate Sodium's Profound Effect on Farnesyl Pyrophosphate Synthase
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, focusing on its intricate interaction with the enzyme farnesyl pyrophosphate synthase (FPPS). Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to provide a thorough resource for scientists and professionals in the fields of pharmacology, cell biology, and drug development.
Mechanism of Action: A Targeted Disruption of the Mevalonate Pathway
This compound exerts its therapeutic effects, primarily in the treatment of osteoporosis and other bone-related disorders, by potently and selectively inhibiting farnesyl pyrophosphate synthase (FPPS).[1][2][3] FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification, specifically prenylation, of small GTPase signaling proteins such as Ras, Rho, and Rac.[3]
By inhibiting FPPS, this compound disrupts the prenylation of these vital signaling proteins.[3] This disruption has profound downstream consequences, particularly in osteoclasts, the primary cells responsible for bone resorption. The lack of prenylated GTPases impairs crucial cellular functions in osteoclasts, including the formation of the ruffled border, cytoskeletal organization, and vesicular trafficking, ultimately leading to osteoclast inactivation and apoptosis.[3] This targeted action on osteoclasts is the cornerstone of this compound's efficacy in reducing bone resorption and increasing bone mineral density.
Quantitative Analysis of FPPS Inhibition
The inhibitory potency of this compound against FPPS has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy. Below is a summary of quantitative data from various in vitro studies.
| Bisphosphonate | IC50 (nM) - Initial | IC50 (nM) - Preincubated | Ki (nM) - Final | Reference |
| Ibandronate | 1000 | 25 | ~25 | [4] |
| Alendronate | 2250 | 260 | ~260 | [4] |
| Risedronate | 360 | 5.7 | ~5.7 | [4] |
| Zoledronate | 450 | 4.1 | ~4.1 | [4] |
| Pamidronate | 1900 | 353 | ~353 | [4] |
| Bisphosphonate | IC50 for human FPPS (nM) | Reference |
| Ibandronate | 9.0 | [1] |
| Zoledronate | 2.0 | [1] |
| Risedronate | 2.8 | [1] |
| Alendronate | 23.0 | [1] |
| Pamidronate | 80.0 | [1] |
Experimental Protocols
In Vitro Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on FPPS using a radiolabeled substrate.
Objective: To quantify the inhibition of recombinant human FPPS by this compound.
Materials:
-
Recombinant human FPPS
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Geranyl pyrophosphate (GPP)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, a fixed concentration of GPP (e.g., 10 µM), and varying concentrations of this compound.
-
Pre-incubation: Add recombinant human FPPS to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a fixed concentration of [14C]IPP (e.g., 1 µM, with a specific activity of ~50 mCi/mmol).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes) during which the enzyme is active.
-
Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl) or by flash freezing.
-
Extraction of Product: Add an organic solvent (e.g., 1-butanol) to the reaction mixture to extract the radiolabeled product, farnesyl pyrophosphate ([14C]FPP). The unreacted hydrophilic substrate, [14C]IPP, will remain in the aqueous phase.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Protein Prenylation Assay
This assay measures the inhibitory effect of this compound on protein prenylation within a cellular context.
Objective: To assess the inhibition of protein prenylation in a cell line (e.g., J774 macrophages) treated with this compound.
Materials:
-
J774 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
[14C]Mevalonolactone
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Autoradiography film or digital imaging system
Procedure:
-
Cell Culture and Treatment: Culture J774 cells to a desired confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Metabolic Labeling: Add [14C]mevalonolactone to the cell culture medium and incubate for a further period (e.g., 16-24 hours) to allow for its incorporation into isoprenoid precursors and subsequent protein prenylation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each treatment group by SDS-polyacrylamide gel electrophoresis.
-
Gel Staining and Destaining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands and ensure equal loading.
-
Autoradiography: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled, prenylated proteins.
-
Analysis: Analyze the autoradiogram to observe the dose-dependent decrease in the intensity of radiolabeled protein bands in the this compound-treated samples compared to the control. The inhibition of prenylation is typically observed in proteins with molecular weights in the range of 20-26 kDa, corresponding to small GTPases.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The Mevalonate Pathway and the Site of this compound Inhibition
The following diagram illustrates the mevalonate pathway and highlights the critical inhibitory role of this compound on Farnesyl Pyrophosphate Synthase.
Caption: Inhibition of FPPS by this compound in the Mevalonate Pathway.
Experimental Workflow for FPPS Inhibition Assay
This diagram outlines the key steps involved in the in vitro FPPS inhibition assay.
Caption: Workflow for the in vitro FPPS inhibition assay.
Logical Relationship of FPPS Inhibition to Cellular Effects
This diagram illustrates the logical cascade from FPPS inhibition to the ultimate cellular consequences in osteoclasts.
Caption: Downstream cellular effects of FPPS inhibition by this compound.
Conclusion
This compound's targeted inhibition of farnesyl pyrophosphate synthase is a well-established mechanism that underpins its clinical efficacy. By disrupting the mevalonate pathway and consequently inhibiting protein prenylation, this compound effectively impairs osteoclast function and induces their apoptosis, leading to a significant reduction in bone resorption. The quantitative data consistently demonstrate its high potency, and the detailed experimental protocols provide a framework for further research and drug development in this area. The visualizations presented in this guide offer a clear and concise understanding of the complex signaling pathways and experimental procedures involved. This comprehensive technical guide serves as a valuable resource for researchers and professionals seeking to deepen their understanding of the molecular pharmacology of this compound and its impact on cellular biology.
References
- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Effects of Ibandronate Sodium on Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent for metabolic bone diseases characterized by excessive bone resorption, such as postmenopausal osteoporosis. Its primary mechanism of action involves the direct inhibition of osteoclast activity, the primary cells responsible for bone breakdown. This technical guide provides an in-depth overview of the in vitro effects of this compound on bone resorption. It summarizes key quantitative data from preclinical studies, details common experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Bone remodeling is a dynamic and continuous physiological process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts. In pathological conditions like osteoporosis, an imbalance in this process, favoring excessive osteoclast activity, leads to a net loss of bone mass and structural integrity, increasing fracture risk. This compound effectively mitigates this by targeting osteoclasts, thereby reducing their resorptive capacity. Understanding the precise in vitro effects of ibandronate is crucial for elucidating its therapeutic mechanisms and for the development of novel anti-resorptive agents.
Mechanism of Action: Inhibition of the Mevalonate Pathway
Ibandronate, like other nitrogen-containing bisphosphonates, exerts its effects by disrupting the mevalonate pathway within osteoclasts.[1] This metabolic cascade is essential for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are critical for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac), which are vital for normal osteoclast function, including cytoskeletal organization, ruffled border formation, and cell survival.[1]
Ibandronate's primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2] By inhibiting FPPS, ibandronate prevents the synthesis of FPP and GGPP, leading to a cascade of downstream effects that ultimately impair osteoclast function and induce apoptosis.[1]
Signaling Pathway: Ibandronate's Inhibition of the Mevalonate Pathway
Caption: Ibandronate inhibits FPPS in the mevalonate pathway.
Quantitative Data on In Vitro Effects
The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound on osteoclast formation, viability, and resorptive activity.
Table 1: Effect of Ibandronate on Osteoclast Formation and Viability
| Concentration (mol/L) | Effect on Osteoclast Formation | Cell Viability (% of Control) | Source |
| 10⁻⁵ | Most pronounced suppression of multinucleated cell formation | Not specified | [1] |
| 0.3 - 10 µM | Not specified | Unaffected or slightly increased | [3] |
| 30 µM and above | Not specified | Decreased | [3] |
Table 2: Effect of Ibandronate on Bone Resorption Markers
| Concentration | Parameter Measured | Inhibition (%) | Source |
| 0.3 - 100 µM | CTX-I Release (% of control) | Strong inhibition | [3] |
| 0.3 - 100 µM | Calcium Release (% of control) | Strong inhibition | [3] |
| 10⁻⁷ M | Pit Formation (by osteoblasts co-cultured with osteoclasts) | >50% reduction | [4] |
Table 3: Inhibitory Potency of Ibandronate on Farnesyl Pyrophosphate Synthase (FPPS)
| Parameter | Value (nM) | Conditions | Source |
| Initial IC₅₀ | 1000 | Initial rate experiments | [5] |
| Preincubated IC₅₀ | 25 | 10 min preincubation with FPPS | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines common in vitro assays used to evaluate the effects of ibandronate on osteoclast function.
Osteoclast Formation Assay
This assay quantifies the generation of mature, multinucleated osteoclasts from precursor cells.
Protocol:
-
Cell Source: Mouse bone marrow mononuclear cells are commonly used as osteoclast precursors.[1]
-
Cell Culture: Precursor cells are cultured in a suitable medium (e.g., α-MEM) supplemented with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
Ibandronate Treatment: Various concentrations of this compound are added to the culture medium.[1] A vehicle control (e.g., phosphate-buffered saline) is run in parallel.[1]
-
Incubation: Cells are incubated for a period sufficient for osteoclast differentiation (typically 7-10 days).
-
Staining: Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme.[6]
-
Quantification: The number of TRAP-positive, multinucleated (≥3 nuclei) cells is counted under a microscope.[1]
Workflow: Osteoclast Formation Assay
Caption: Workflow for the in vitro osteoclast formation assay.
Bone Resorption Pit Assay
This assay directly measures the resorptive activity of mature osteoclasts by quantifying the pits they create on a bone-like substrate.
Protocol:
-
Substrate Preparation: Bone slices (e.g., dentin or ivory) or calcium phosphate-coated plates are placed in culture wells.[7][8]
-
Cell Seeding: Mature osteoclasts, generated as described in the formation assay, are seeded onto the substrates.
-
Ibandronate Treatment: The cultures are treated with different concentrations of this compound.
-
Incubation: The cells are incubated for a period that allows for detectable resorption (e.g., 48-72 hours).
-
Cell Removal: At the end of the incubation, the cells are removed from the substrate using sonication or treatment with sodium hypochlorite.[7]
-
Staining: The resorption pits are visualized by staining with toluidine blue or silver nitrate.[7][8]
-
Quantification: The total area of the resorption pits is measured using image analysis software (e.g., ImageJ).[8]
Workflow: Bone Resorption Pit Assay
Caption: Workflow for the in vitro bone resorption pit assay.
Influence on Osteoblast-Osteoclast Communication
The RANK/RANKL/OPG signaling axis is a critical regulator of bone remodeling. RANKL, expressed by osteoblasts, binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation. Osteoprotegerin (OPG), also secreted by osteoblasts, acts as a decoy receptor for RANKL, inhibiting osteoclastogenesis. Some studies have investigated the effect of ibandronate on this system, with some in vitro evidence suggesting that nitrogen-containing bisphosphonates can increase RANKL gene expression in human osteoblasts at high concentrations.[9] However, other studies have not observed significant changes in the gene expression of the OPG/RANK/RANKL system in peripheral blood mononuclear cells following ibandronate treatment in vivo.[10][11]
Logical Relationship: RANK/RANKL/OPG Signaling
Caption: The RANK/RANKL/OPG signaling pathway in bone remodeling.
Conclusion
In vitro studies have been instrumental in defining the cellular and molecular mechanisms by which this compound inhibits bone resorption. The primary mechanism involves the inhibition of FPPS within the mevalonate pathway of osteoclasts, leading to impaired function and increased apoptosis. Quantitative assays consistently demonstrate a dose-dependent reduction in osteoclast formation and resorptive activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the efficacy of ibandronate and other anti-resorptive compounds. Further research into the nuanced effects of ibandronate on osteoblast-osteoclast communication will continue to refine our understanding of its therapeutic actions.
References
- 1. In vitro osteoclast-suppressing effect of sodium ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphosphonates induce osteoblasts to secrete an inhibitor of osteoclast-mediated resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. worldscientific.com [worldscientific.com]
- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of bisphosphonates on the osteoblast RANKL and OPG gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Assessment of OPG/RANK/RANKL gene expression levels in peripheral blood mononuclear cells (PBMC) after treatment with strontium ranelate and ibandronate in patients with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ibandronate Sodium in Inducing Osteoclast Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone resorption disorders, primarily through its ability to induce osteoclast apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this process. We detail the inhibition of the mevalonate pathway, the subsequent disruption of essential cellular processes, and the activation of the apoptotic cascade. This guide synthesizes quantitative data from multiple studies into comprehensive tables and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of ibandronate's mode of action on osteoclasts.
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, a critical process in bone remodeling and calcium homeostasis.[1] In pathological conditions such as osteoporosis, excessive osteoclast activity leads to a net loss of bone mass, increasing fracture risk.[1] Nitrogen-containing bisphosphonates (N-BPs), including this compound, are a class of drugs that effectively inhibit osteoclast-mediated bone resorption.[2][3] A primary mechanism of their action is the induction of osteoclast apoptosis, which reduces the number of active bone-resorbing cells.[1][4] This document serves as a technical resource, elucidating the core mechanisms by which ibandronate induces this programmed cell death in osteoclasts.
Molecular Mechanism of Action
Ibandronate's pro-apoptotic effect on osteoclasts is a direct consequence of its inhibitory action on farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway .[1][5][6]
The Mevalonate Pathway and its Inhibition
The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[7][8] Two of these isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) , are essential for the post-translational modification of small GTP-binding proteins, a process known as prenylation.[6][7]
Ibandronate, once internalized by the osteoclast, directly binds to and inhibits FPPS.[1][6] This inhibition blocks the synthesis of both FPP and GGPP.[5] The lack of these isoprenoid lipids prevents the prenylation of small GTPases such as Ras, Rho, and Rac.[1][7]
Disruption of Small GTPase Function
Prenylation is critical for the proper localization and function of small GTPases, which act as molecular switches in a multitude of cellular processes vital for osteoclast function and survival, including:
-
Cytoskeletal Organization: Essential for the formation and maintenance of the ruffled border, the primary site of bone resorption.[1]
-
Vesicular Trafficking: Crucial for the transport of lysosomal enzymes and protons to the ruffled border.
-
Cell Survival Signaling: Regulates pro-survival and anti-apoptotic pathways.[9]
By inhibiting the prenylation of these critical signaling proteins, ibandronate disrupts these fundamental cellular activities, leading to osteoclast dysfunction and ultimately triggering the apoptotic cascade.[1][6]
Activation of the Apoptotic Cascade
The disruption of cellular function by ibandronate culminates in the activation of the intrinsic apoptotic pathway. This is characterized by:
-
Caspase Activation: Ibandronate treatment leads to the activation of effector caspases, particularly caspase-3 , a key executioner of apoptosis.[2][10] The activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of various cellular substrates and the characteristic morphological changes of apoptosis.[4][10]
-
Morphological Changes: Osteoclasts undergoing ibandronate-induced apoptosis exhibit classic apoptotic features, including cell shrinkage, chromatin condensation, and nuclear fragmentation.[11]
Quantitative Data on Ibandronate's Effects
The following tables summarize quantitative data on the effects of ibandronate on osteoclast function and survival from various in vitro studies.
Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Ibandronate
| Parameter | Value | Reference |
| Initial IC50 | 1000 nM | [12] |
| Final IC50 (after 10 min preincubation) | 25 nM | [12] |
Table 2: Dose-Dependent Effects of Ibandronate on Osteoclast Formation and Bone Resorption
| Concentration | Effect on Osteoclast Formation | Effect on Bone Resorption | Reference |
| 10⁻⁵ mol/L | Pronounced suppression of OCL formation | Significantly suppressed | [13] |
| 10⁻⁷ M | Induces osteoblasts to secrete an osteoclast inhibitor, reducing pit formation by >50% | Reduces pit formation by >50% | [14] |
| 0.3 - 100 µM | Not directly measured | Strongly inhibited at all concentrations | [15] |
| 30 µM and above | Decreased cell viability | Not directly measured | [15] |
| 0.3 - 10 µM | Unaffected or slightly increased cell viability | Strongly inhibited | [15] |
Table 3: Effects of Ibandronate on Osteoclast-Related Parameters in an In Vivo Myeloma Model
| Treatment Group | Onset of Paraplegia (mean day) | Number of Lytic Lesions | Bone Resorption Surface Area (mm²) | Osteoclast Stimulatory Activity (OSA) | Reference |
| Group 1 (started day -7) | 32 | Significantly decreased | Significantly decreased | Lowest | [16] |
| Group 2 (started day 0) | 27 | Significantly decreased | Significantly decreased | Decreased | [16] |
| Group 3 (started day +7) | 27 | Significantly decreased | Significantly decreased | Decreased | [16] |
| Group 4 (started day +14) | 27 | No significant difference from control | No significant difference from control | Less effect | [16] |
| Group 5 (Control) | 27 | - | - | Highest | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of ibandronate on osteoclast apoptosis.
Generation of Murine Osteoclasts from Bone Marrow Macrophages
This protocol describes the in vitro generation of osteoclasts from mouse bone marrow precursor cells.
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6- to 8-week-old mouse by an approved method.
-
Dissect the femurs and tibias and remove the surrounding soft tissue.
-
Cut the ends of the bones and flush the marrow cavity with α-MEM (Minimum Essential Medium Alpha) using a 25-gauge needle and syringe.
-
Collect the bone marrow cell suspension and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in α-MEM containing 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture of Bone Marrow Macrophages:
-
Plate the bone marrow cells in a T-75 flask and culture in the presence of 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days to generate bone marrow macrophages (BMMs).
-
On day 3, detach the adherent BMMs using trypsin-EDTA.
-
-
Osteoclast Differentiation:
-
Seed the BMMs in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Culture the cells in α-MEM supplemented with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation.
-
Replace the medium every 2-3 days.
-
Mature, multinucleated osteoclasts typically form within 4-6 days.
-
TRAP (Tartrate-Resistant Acid Phosphatase) Staining
This protocol is for identifying osteoclasts, which are rich in the enzyme TRAP.
-
Fixation:
-
After the desired culture period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
-
Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions (e.g., using a commercially available kit containing Fast Red Violet LB salt and naphthol AS-MX phosphate). The solution should contain tartrate to inhibit non-osteoclastic acid phosphatase activity.
-
Incubate the fixed cells with the TRAP staining solution at 37°C for 30-60 minutes, protected from light.
-
Rinse the cells with deionized water.
-
-
Quantification:
-
TRAP-positive cells (appearing red/purple) with three or more nuclei are counted as osteoclasts.
-
Quantify the number of osteoclasts per well using a light microscope.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation:
-
Culture and treat osteoclasts with ibandronate as described previously.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Labeling:
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) nuclei will exhibit bright fluorescence.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3.
-
Cell Lysis:
-
Culture and treat osteoclasts with ibandronate.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
-
Visualizations
Signaling Pathway
Caption: Ibandronate-induced osteoclast apoptosis signaling pathway.
Experimental Workflow
Caption: Workflow for studying ibandronate's effect on osteoclasts.
Conclusion
This compound effectively induces osteoclast apoptosis by targeting a critical enzyme, FPPS, within the mevalonate pathway. This targeted inhibition disrupts essential cellular functions by preventing the prenylation of small GTPases, ultimately leading to the activation of the caspase cascade and programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and leverage this therapeutic mechanism for the treatment of bone disorders. The visualization of the signaling pathway and experimental workflows provides a clear and concise overview of the core concepts. Further research into the nuanced downstream effects of ibandronate and the potential for combination therapies will continue to refine our understanding and application of this important class of drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive and negative regulators of osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ibandronate-hydroxyapatite on resorptive activity of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro osteoclast-suppressing effect of sodium ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bisphosphonates induce osteoblasts to secrete an inhibitor of osteoclast-mediated resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ibandronate decreases bone disease development and osteoclast stimulatory activity in an in vivo model of human myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Ibandronate Sodium in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, in key animal models used in preclinical research. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats, dogs, and monkeys is critical for the design and interpretation of non-clinical safety and efficacy studies, and for informing clinical trial design.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following oral (PO) and intravenous (IV) administration. It is important to note that oral bioavailability is consistently low across all species, a characteristic feature of bisphosphonates.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) | Reference |
| Oral | 150 mg (equivalent) | 653 ± 0.097 | Not Reported | 6899.25 ± 3.467 | ~1 or less | Not Reported | [1] |
| Intravenous | Not Specified | Not Reported | Not Reported | Not Reported | - | 400-500 days (bone) | [2] |
| Subcutaneous | Not Specified | Not Reported | Not Reported | Not Reported | 100% | Not Reported | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) (h) | Reference |
| Oral | Not Specified | Not Reported | 0.5 - 1 | Not Reported | ~1 or less | ~56 | [3] |
| Intravenous | Not Specified | Not Reported | Not Applicable | Not Reported | - | ~56 | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Monkeys
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) | Reference |
| Intravenous | 10, 30, or 150 µg/kg | Not Reported | Not Applicable | Not Reported | - | Not Reported | [4] |
Note: Specific Cmax, Tmax, and AUC values for monkeys were not available in the reviewed literature. The study focused on the prevention of bone loss with intermittent IV administration.
Key Pharmacokinetic Characteristics Across Species
-
Absorption: Oral absorption of ibandronate is very poor in all animal models, with bioavailability generally reported to be 1% or less.[3] Co-administration with food significantly reduces absorption.
-
Distribution: Ibandronate rapidly clears from the plasma and has a high affinity for bone, where it is sequestered.[5] This is reflected by a large volume of distribution (e.g., 10 L/kg in dogs).[3] Plasma protein binding is high, ranging from 80-99% in rats, dogs, and humans.[2] Ibandronate does not cross the blood-brain barrier.[2]
-
Metabolism: There is no evidence of ibandronate metabolism in rats or dogs.[2] The drug is not metabolized by human liver microsomes in vitro.[5]
-
Elimination: The primary route of elimination for absorbed ibandronate is renal excretion of the unchanged drug.[3] A significant portion of the administered dose (approximately 40-50%) is taken up by and stored in the bone.[3] The terminal half-life in bone is very long, estimated to be 400-500 days in rats.[2]
Experimental Protocols
The following are detailed, representative methodologies for key experiments in the pharmacokinetic evaluation of this compound in animal models. These protocols are synthesized from best practices and available literature.
Oral Administration (Gavage) in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection, 0.5% carboxymethylcellulose)
-
Oral gavage needles (stainless steel, bulb-tipped, appropriate size for rats)
-
Syringes
-
Animal balance
-
Male Sprague-Dawley rats (or other appropriate strain), fasted overnight with free access to water.
Procedure:
-
Dose Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Handling: Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the calculated dose volume slowly and smoothly.
-
Withdraw the gavage needle carefully.
-
-
Post-Dose Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals.
Intravenous Administration in Dogs
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus injection.
Materials:
-
This compound sterile solution for injection
-
Syringes and needles (appropriate gauge for canine veins)
-
Intravenous catheter (optional, for repeated sampling)
-
Clippers and surgical scrub
-
Tourniquet
-
Beagle dogs (or other appropriate breed), fasted overnight with free access to water.
Procedure:
-
Dose Preparation: Prepare the sterile this compound solution for injection.
-
Animal Preparation:
-
Gently restrain the dog.
-
Clip the fur over the cephalic or saphenous vein.
-
Aseptically prepare the injection site using a surgical scrub.
-
-
Administration:
-
Apply a tourniquet proximal to the injection site to distend the vein.
-
Insert the needle or catheter into the vein. Confirm proper placement by observing a flashback of blood.
-
Release the tourniquet.
-
Inject the this compound solution at a slow, controlled rate.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation.
-
-
Post-Dose Monitoring: Monitor the dog for any adverse reactions.
Blood Sample Collection and Processing
Objective: To obtain plasma samples for the quantification of this compound concentrations.
Materials:
-
Blood collection tubes (e.g., containing K2-EDTA or heparin)
-
Syringes and needles or cannulas
-
Centrifuge
-
Pipettes
-
Cryovials for plasma storage
Procedure:
-
Blood Collection:
-
At predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a suitable site (e.g., tail vein in rats, cephalic or jugular vein in dogs).
-
The volume of blood collected should be minimized and not exceed institutional guidelines.
-
-
Plasma Separation:
-
Immediately after collection, gently invert the blood tubes to mix with the anticoagulant.
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Storage:
-
Carefully pipette the plasma supernatant into labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
Objective: To quantify the concentration of this compound in plasma samples.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices.
Generalized Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a solvent like acetonitrile or methanol (often containing an internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column).
-
Use a mobile phase gradient (e.g., a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol) to separate ibandronate from other plasma components.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into the mass spectrometer.
-
Ibandronate is ionized (e.g., using electrospray ionization - ESI).
-
The precursor ion corresponding to ibandronate is selected and fragmented.
-
Specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
A calibration curve is constructed using standards of known ibandronate concentrations in the same biological matrix.
-
The concentration of ibandronate in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the Mevalonate Pathway
Ibandronate, like other nitrogen-containing bisphosphonates, exerts its pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to reduced bone resorption.
Caption: Mechanism of action of this compound via inhibition of FPPS.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an orally administered compound in an animal model.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Enhancement of Oral Bioavailability of Ibandronate Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ibandronate in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular intricacies: Ibandronate Sodium's Targeting of the Mevalonate Pathway
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Ibandronate Sodium, a potent nitrogen-containing bisphosphonate (N-BP), is a cornerstone in the management of osteoporosis and other bone-related diseases. Its therapeutic efficacy is intrinsically linked to its precise molecular targeting within the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and essential isoprenoid lipids. This technical guide provides an in-depth exploration of the molecular targets of this compound, with a primary focus on its potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS). We will delve into the quantitative aspects of this inhibition, detail the experimental protocols for its characterization, and visualize the downstream signaling consequences and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of bisphosphonate pharmacology and the development of novel therapeutics targeting the mevalonate pathway.
Introduction: The Mevalonate Pathway as a Therapeutic Target
The mevalonate pathway is a highly conserved metabolic cascade that commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon isoprenoid precursors are fundamental building blocks for a vast array of biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. A critical branch of this pathway is dedicated to the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for a post-translational modification process known as protein prenylation.
Protein prenylation involves the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to conserved cysteine residues at the C-terminus of specific proteins, most notably small GTP-binding proteins of the Ras superfamily (e.g., Ras, Rho, Rac)[2][3]. This lipid modification is crucial for the proper membrane localization and function of these signaling proteins, which act as molecular switches in a multitude of cellular processes, including cell proliferation, apoptosis, cytoskeletal organization, and vesicular trafficking[4][5].
The profound reliance of osteoclasts, the primary cells responsible for bone resorption, on a functional mevalonate pathway makes it an attractive target for therapeutic intervention in bone diseases characterized by excessive bone loss. Nitrogen-containing bisphosphonates, such as this compound, have been specifically designed to exploit this dependency.
This compound's Primary Molecular Target: Farnesyl Pyrophosphate Synthase (FPPS)
The principal molecular target of this compound within the mevalonate pathway is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) [6][7][8]. FPPS is a key enzyme that catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce FPP[9]. Ibandronate, as a structural analog of the natural substrate, geranyl pyrophosphate (GPP), acts as a potent and selective inhibitor of FPPS[10][11].
The inhibitory mechanism is multifaceted. Ibandronate binds to the GPP binding site of FPPS, effectively blocking the enzyme's catalytic activity. This inhibition is time-dependent, with the potency of ibandronate increasing with preincubation time[12]. The binding of ibandronate to FPPS prevents the synthesis of FPP and, consequently, the downstream production of GGPP[10][13].
The inhibition of FPPS by ibandronate is highly potent, as evidenced by its low nanomolar to micromolar half-maximal inhibitory concentrations (IC50).
Data Presentation: Quantitative Inhibition of FPPS by Ibandronate
The following table summarizes the reported IC50 values for Ibandronate's inhibition of human FPPS and its effects on cell proliferation.
| Parameter | Value | Cell/Enzyme System | Reference |
| FPPS Inhibition (Initial) | 1000 nM | Human FPPS | [12] |
| FPPS Inhibition (Pre-incubated) | 25 nM | Human FPPS | [12] |
| FPPS Inhibition | 1.8 µM | Human FPPS | [14] |
| Cell Growth Inhibition (MCF-7) | ~100 µM | Human Breast Cancer Cells | [6] |
| Cell Growth Inhibition (IBEP-2) | ~100 µM | Human Breast Cancer Cells | [6] |
| Cell Growth Inhibition (MDA-MB-231) | ~300 µM | Human Breast Cancer Cells | [6] |
Downstream Consequences of FPPS Inhibition: Disruption of Protein Prenylation and Signaling Cascades
The inhibition of FPPS by this compound triggers a cascade of downstream molecular events, the most critical being the disruption of protein prenylation[2][4]. The depletion of intracellular pools of FPP and GGPP prevents the farnesylation and geranylgeranylation of small GTPases, including Ras, Rho, and Rac[3][15].
Unprenylated small GTPases are unable to anchor to the cell membrane, rendering them inactive and unable to participate in their respective signaling pathways[15]. This disruption has profound consequences for osteoclast function and survival:
-
Cytoskeletal Disorganization: The Rho family of GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. Their inactivation leads to the disruption of the osteoclast's ruffled border, a specialized membrane structure essential for bone resorption, and the disassembly of the actin ring, which is crucial for the attachment of the osteoclast to the bone surface[7][16].
-
Induction of Apoptosis: The inhibition of Ras and other pro-survival signaling pathways, coupled with the overall cellular stress caused by the disruption of the mevalonate pathway, leads to the induction of osteoclast apoptosis (programmed cell death)[7].
-
Inhibition of Vesicular Trafficking: Rab proteins, another class of small GTPases, are critical for vesicular transport. Their impaired function due to lack of prenylation disrupts the trafficking of lysosomal enzymes required for the degradation of the bone matrix.
The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream signaling pathways affected by this compound.
Experimental Protocols for Assessing FPPS Inhibition
The inhibitory activity of this compound on FPPS can be determined using various in vitro enzyme assays. The two most common methods are the radiochemical assay and the continuous fluorescence-based assay.
Radiochemical FPPS Assay
This classic method directly measures the enzymatic activity of FPPS by quantifying the incorporation of a radiolabeled substrate into the final product.
Principle: The assay utilizes [1-14C]-isopentenyl pyrophosphate ([14C]-IPP) as a substrate. In the presence of FPPS and the co-substrate geranyl pyrophosphate (GPP), [14C]-IPP is incorporated into farnesyl pyrophosphate (FPP). The reaction is stopped, and the radiolabeled FPP product is separated from the unreacted [14C]-IPP substrate, typically by thin-layer chromatography (TLC)[12][17]. The amount of radioactivity in the FPP spot is then quantified using a scintillation counter or phosphorimager, which is directly proportional to the enzyme activity. The inhibitory effect of ibandronate is determined by measuring the reduction in FPP formation in the presence of the compound.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and a reducing agent like DTT.
-
Enzyme and Inhibitor Incubation: Recombinant human FPPS is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C to allow for time-dependent inhibition.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a substrate mixture containing GPP and [14C]-IPP.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., HCl) or a quenching solution.
-
Product Extraction: The lipid-soluble FPP is extracted from the aqueous reaction mixture using an organic solvent (e.g., butanol or hexane).
-
TLC Separation: The extracted product is spotted onto a TLC plate, which is then developed in a suitable solvent system to separate FPP from IPP.
-
Quantification: The TLC plate is dried, and the radioactivity of the FPP spot is quantified using a radio-TLC scanner, phosphorimager, or by scraping the spot and performing liquid scintillation counting[17][18].
-
Data Analysis: The percentage of inhibition is calculated for each ibandronate concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Continuous Fluorescence-Based FPPS Assay
This method offers a non-radioactive and high-throughput alternative for measuring FPPS activity and its inhibition.
Principle: This assay employs a coupled-enzyme system[1][13]. In the first step, FPPS synthesizes FPP from IPP and GPP. In the second step, the newly formed FPP is used as a substrate by a second enzyme, protein farnesyltransferase (PFTase). PFTase catalyzes the transfer of the farnesyl group from FPP to a dansylated peptide substrate. The farnesylation of the dansylated peptide results in a significant increase in its fluorescence quantum yield. The rate of increase in fluorescence is directly proportional to the rate of FPP production by FPPS.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, ZnCl2, and DTT. Prepare solutions of the substrates (IPP and GPP), the dansylated peptide, and the enzymes (FPPS and PFTase).
-
Assay Setup: In a 96-well microplate, add the reaction buffer, substrates, and dansylated peptide to each well.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding a mixture of FPPS and PFTase to each well.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths typically around 340 nm and 505 nm, respectively[13].
-
Data Analysis: The initial rate of the reaction (the slope of the fluorescence versus time curve) is calculated for each ibandronate concentration. The percentage of inhibition is determined, and the IC50 value is calculated from a dose-response curve.
Experimental Workflow for Studying the Effects of Ibandronate on Osteoclasts
Investigating the cellular effects of this compound on its primary target cells, the osteoclasts, requires a well-defined experimental workflow. The following diagram outlines a typical workflow, from cell culture to the assessment of key cellular and molecular endpoints.
Conclusion
This compound exerts its potent anti-resorptive effects through the targeted inhibition of Farnesyl Pyrophosphate Synthase in the mevalonate pathway. This specific molecular action leads to a depletion of essential isoprenoid lipids, FPP and GGPP, thereby disrupting the prenylation of small GTP-binding proteins that are critical for osteoclast function and survival. The consequence is a profound impairment of bone resorption and an increase in osteoclast apoptosis. The quantitative data on FPPS inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate pharmacology of this compound and to explore novel therapeutic strategies targeting the mevalonate pathway. The visualization of the affected signaling cascades and the experimental workflow serves as a practical roadmap for designing and executing robust in vitro studies in this field. As our understanding of the molecular intricacies of bisphosphonate action continues to evolve, so too will our ability to develop more effective and safer treatments for a range of skeletal and proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cross-talk between Ras and Rho signalling pathways in transformation favours proliferation and increased motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ultrastructural study of the effects of bisphosphonate administration on osteoclastic bone resorption during relapse of experimentally moved rat molars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of farnesyl pyrophosphate synthase alleviates cardiomyopathy in diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. cdn.ymaws.com [cdn.ymaws.com]
- 18. researchgate.net [researchgate.net]
Ibandronate Sodium: A Preclinical Deep Dive into its Impact on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data surrounding the use of ibandronate sodium and its effects on bone mineral density (BMD). Ibandronate, a potent nitrogen-containing bisphosphonate, has been extensively studied in various animal models, demonstrating its efficacy in preventing bone loss and increasing bone mass. This document synthesizes key findings, presents detailed experimental methodologies, and visualizes the underlying molecular mechanisms to offer a thorough resource for the scientific community.
Executive Summary
Preclinical studies in a range of animal models, including rats, dogs, monkeys, and minipigs, have consistently shown that this compound effectively increases bone mineral density.[1][2][3][4] Both daily and intermittent dosing regimens have proven to be efficacious, with the total cumulative dose being a key determinant of the therapeutic response.[1][3][4] The primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) within osteoclasts, leading to a disruption of their bone-resorbing activity.[4][5] This guide will delve into the specifics of these findings, providing the quantitative data and procedural details necessary for a comprehensive understanding of ibandronate's preclinical profile.
I. Quantitative Impact on Bone Mineral Density
The following tables summarize the key quantitative findings from various preclinical studies, showcasing the dose-dependent effects of this compound on bone mineral density across different animal models and experimental conditions.
Table 1: Effects of Ibandronate in Ovariectomized (OVX) Rat Models of Postmenopausal Osteoporosis
| Study Reference | Rat Strain | Treatment Duration | Dosing Regimen | Dose | Key Findings on BMD |
| Bauss F, et al. (2002)[1] | N/A | 12 months | Daily subcutaneous injection | 0.2 µg/kg | Optimal dose for preventing femoral bone strength reduction. |
| Bauss F, et al. (2002)[1] | N/A | 12 months | Cyclical intermittent subcutaneous injection | Equivalent total dose to daily regimen | Produced equivalent results to daily administration in preventing femoral bone strength reduction. |
Table 2: Effects of Ibandronate in Other Preclinical Models
| Study Reference | Animal Model | Condition | Treatment Duration | Dosing Regimen | Dose | Key Findings on BMD & Bone Strength |
| Monier-Faugere MC, et al. (1993)[1] | Ovariohysterectomized (OHX) Beagle Dogs | Estrogen depletion | N/A | N/A | 1 µg/kg/day (preventive dose) | No evidence of osteomalacia or defective mineralization at doses 100-fold higher than the preventive dose. |
| Lalla S, et al. (1998)[6] | Intact Male and Female Rats | Long-term high dose effects | 2 years | Daily oral | Up to 15 mg/kg/day | Significant positive correlation between BMD (measured by DXA and pQCT) and the ultimate load of lumbar vertebral bodies (P < 0.0001). |
| Unknown[7] | Göttingen Minipigs | Glucocorticoid-induced bone loss | 7 months (treatment phase) | Intermittent intramuscular injection | Integral dose of 2.0 mg/kg | Effectively reversed glucocorticoid-induced loss of bone mineral density and impairment of bone strength. |
II. Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. The following sections outline the typical protocols used in studies evaluating the efficacy of this compound.
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
This is the most common model used to simulate postmenopausal bone loss.
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 3-6 months old.
-
Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham-operated group serves as the control.
-
Treatment: this compound is administered via various routes, including oral gavage, subcutaneous, or intravenous injections. Dosing can be daily or intermittent (e.g., weekly, monthly).
-
Duration: Studies typically range from 3 to 12 months to allow for significant bone loss in the OVX control group and to assess the long-term effects of treatment.
-
BMD Measurement: Bone mineral density is most commonly measured using dual-energy X-ray absorptiometry (DXA) at key skeletal sites like the femur and lumbar spine. Peripheral quantitative computed tomography (pQCT) can also be used for more detailed analysis of cortical and trabecular bone.
-
Biomechanical Testing: To assess bone strength, three-point bending tests are often performed on the femur, and compression tests are conducted on vertebral bodies.
-
Biochemical Markers: Serum and urine samples are collected to measure markers of bone turnover, such as C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption) and osteocalcin (a marker of bone formation).
Glucocorticoid-Induced Osteoporosis Model
This model is used to study the effects of ibandronate on bone loss caused by long-term corticosteroid use.
-
Animal Model: Göttingen minipigs are a suitable large animal model for this condition.[7]
-
Induction of Osteoporosis: Animals are treated with a daily oral dose of prednisolone (e.g., 1 mg/kg for 8 weeks, followed by 0.5 mg/kg).[7]
-
Treatment: Ibandronate is administered, often intermittently via intramuscular injection, to assess its ability to reverse or prevent glucocorticoid-induced bone loss.[7]
-
BMD Measurement: Quantitative computed tomography (QCT) of the spine is used to monitor changes in BMD in vivo.[7]
-
Biochemical Markers: Bone turnover markers are analyzed to reflect the changes in bone metabolism.[7]
III. Molecular Mechanism of Action and Signaling Pathways
This compound, like other nitrogen-containing bisphosphonates, primarily targets osteoclasts to inhibit bone resorption.[5][8]
The key molecular target is farnesyl pyrophosphate synthase (FPPS) , an enzyme in the mevalonate pathway.[4][5] Inhibition of FPPS prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[5] These proteins are critical for the normal function and survival of osteoclasts, including the formation of the ruffled border, cytoskeletal organization, and intracellular signaling.[5]
The disruption of these processes leads to osteoclast inactivation and apoptosis, thereby reducing the overall rate of bone resorption.[5] This allows the bone formation activity of osteoblasts to predominate, resulting in a net gain in bone mass and an increase in bone mineral density.
Below are diagrams illustrating the experimental workflow for preclinical evaluation and the molecular signaling pathway of ibandronate.
References
- 1. Ibandronate: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibandronate treatment for osteoporosis: rationale, preclinical, and clinical development of extended dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibandronate in osteoporosis: preclinical data and rationale for intermittent dosing. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 4. Ibandronate: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ibandronate treatment reverses glucocorticoid-induced loss of bone mineral density and strength in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
The Effect of Ibandronate Sodium on Bone Microarchitecture in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of ibandronate sodium on bone microarchitecture, with a specific focus on preclinical studies in rat models. This compound, a potent nitrogen-containing bisphosphonate, is a widely used therapeutic agent for conditions characterized by excessive bone resorption, such as postmenopausal osteoporosis.[1][2][3] Its primary mechanism involves the inhibition of osteoclast activity, which preserves bone mass and improves skeletal integrity.[3][4] Preclinical evaluation in rodent models, particularly the ovariectomized (OVX) rat, is a critical step in understanding its efficacy and impact on bone quality.[5][6]
Core Mechanism of Action: Inhibition of Osteoclast-Mediated Bone Resorption
This compound's therapeutic effect is rooted in its high affinity for hydroxyapatite, the mineral component of bone.[3] It preferentially binds to sites of active bone remodeling.[2] When osteoclasts initiate bone resorption, the acidic microenvironment they create releases the bound ibandronate, which is then internalized by the osteoclast.[1]
Once inside the cell, ibandronate disrupts the mevalonate pathway by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS).[1][7] This enzyme is crucial for the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rac.[1] The inhibition of FPPS has several key downstream consequences:
-
Disruption of Cytoskeletal Organization: The lack of prenylated proteins impairs the osteoclast's ability to form the ruffled border, a specialized cell membrane structure essential for bone resorption.[1]
-
Induction of Apoptosis: The disruption of critical signaling pathways ultimately leads to programmed cell death (apoptosis) of the osteoclasts, thereby reducing the number of active resorptive cells.[1][7]
-
Reduced Resorptive Activity: Surviving osteoclasts exhibit hampered resorptive functionality.[1]
By suppressing osteoclast function, this compound effectively shifts the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density (BMD) and an improvement in the underlying bone microarchitecture.[3][4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Ibandronate: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ibandronate on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ibandronate Sodium Administration in Rodent Osteoporosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a widely used therapeutic agent for the treatment and prevention of osteoporosis.[1][2] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, thereby preserving bone mass and reducing fracture risk.[1][2] The ovariectomized (OVX) rodent model, particularly in rats, is the most extensively utilized preclinical model to simulate postmenopausal osteoporosis and evaluate the efficacy of therapeutic interventions like ibandronate.[3][4][5][6] This document provides detailed protocols for the administration of this compound in rodent osteoporosis models, along with methods for evaluating its effects on bone health.
I. Experimental Protocols
Ovariectomy-Induced Osteoporosis Model in Rats
The ovariectomized (OVX) rat model is the gold standard for mimicking estrogen deficiency-induced bone loss, a key feature of postmenopausal osteoporosis.[4][5]
a. Animal Selection:
-
Species and Strain: Female Sprague-Dawley or Wistar rats are most commonly used and exhibit similar responses to ovariectomy.[3][4][6]
-
Age: Rats aged 6 months are considered optimal for inducing osteoporosis via ovariectomy.[4][5][6]
b. Surgical Procedure (Ovariectomy):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area. A dorsolateral skin incision is a common approach.[4][6]
-
Locate and ligate the ovarian blood vessels.
-
Remove both ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
c. Verification of Ovariectomy and Osteoporosis:
-
Successful ovariectomy can be confirmed 1-3 weeks post-surgery by observing the cessation of the regular estrus cycle, decreased uterine weight, and altered levels of estradiol, progesterone, LH, and FSH.[4][6]
-
The development of osteoporosis can be verified by observing significant bone loss in the trabecular bone of the proximal tibia, lumbar vertebrae, and femur at 14, 30, and 60 days post-OVX, respectively.[4][6]
This compound Administration
Ibandronate can be administered through various routes, with subcutaneous injection being common in preclinical studies.
a. Dosage and Administration:
-
Dosage: The optimal preventive dose of ibandronate administered subcutaneously in ovariectomized aged rats has been found to be 1.0 µg/kg/day.[7] Doses ranging from 0.1 to 30 µg/kg/day have been evaluated.[7]
-
Administration Route: Subcutaneous (s.c.) injection is a frequently used and effective route of administration in rodent studies.[7][8] Oral and intravenous routes are also possible.[2][8]
-
Treatment Schedule: Ibandronate has been shown to be effective with both daily and intermittent administration schedules.[7][8] Studies have demonstrated that the total cumulative dose is a key determinant of efficacy.[7][8] Cyclical intermittent regimens (e.g., 1 week on, 2, 4, or 6 weeks off) can be employed.[7]
b. Preparation of this compound Solution:
-
This compound should be dissolved in a sterile vehicle, such as 0.9% saline.
-
The concentration of the solution should be calculated based on the desired dosage and the average weight of the animals.
Evaluation of Ibandronate Efficacy
The effectiveness of ibandronate treatment is assessed through various analyses of bone health.
a. Bone Mineral Density (BMD) Measurement:
-
Dual-energy X-ray absorptiometry (DXA) and peripheral quantitative computed tomography (pQCT) are used to measure BMD in skeletal sites like the femur and lumbar vertebrae.[9]
-
Ovariectomy typically leads to a significant reduction in BMD, which can be dose-dependently prevented by ibandronate treatment.[7]
b. Bone Turnover Markers:
-
Blood and urine samples are collected to measure biochemical markers of bone formation and resorption.[5][10]
-
Bone Formation Markers: Alkaline phosphatase (ALP) and osteocalcin.[5][10]
-
Bone Resorption Markers: C-terminal cross-linking telopeptide of type I collagen (CTX) and tartrate-resistant acid phosphatase (TRAP).[5][10]
-
Ibandronate treatment is expected to reduce the levels of bone resorption markers.[8]
c. Bone Histomorphometry:
-
This technique provides detailed information about the microstructure of bone.[11][12][13]
-
Sample Preparation:
-
Staining:
-
Dynamic Histomorphometry: Involves the administration of fluorescent labels (e.g., calcein, alizarin complexone) at specific time points before sacrifice to measure bone formation rate.[14][15]
-
Parameters Analyzed: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[7] Ovariectomy leads to a decrease in BV/TV, Tb.Th, and Tb.N, and an increase in Tb.Sp, all of which can be mitigated by ibandronate treatment.[7]
II. Data Presentation
Table 1: Effects of Ibandronate on Bone Mineral Density and Histomorphometry in Ovariectomized Rats
| Parameter | Sham Control | OVX Control | OVX + Ibandronate (1.0 µg/kg/day s.c.) |
| Femoral Radiographic Density | Normal | Significantly Reduced | Prevention of Bone Loss |
| Trabecular Bone Volume (%) | Normal | Significantly Reduced | Maintained at Sham Levels |
| Trabecular Thickness (µm) | Normal | Significantly Reduced | Maintained at Sham Levels |
| Trabecular Number (1/mm) | Normal | Significantly Reduced | Maintained at Sham Levels |
| Trabecular Separation (µm) | Normal | Significantly Increased | Maintained at Sham Levels |
Data summarized from a study in ovariectomized aged rats treated for 20 weeks.[7]
Table 2: Bone Turnover Markers in Rodent Osteoporosis Models
| Marker | Type | Expected Change in OVX | Expected Effect of Ibandronate |
| Alkaline Phosphatase (ALP) | Formation | Increase | Decrease towards normal |
| Osteocalcin | Formation | Increase | Decrease towards normal |
| C-terminal telopeptide (CTX) | Resorption | Increase | Significant Decrease |
| Tartrate-resistant acid phosphatase (TRAP) | Resorption | Increase | Significant Decrease |
General expected trends based on the pathophysiology of osteoporosis and the mechanism of action of ibandronate.[5][10][16][17][18][19]
III. Visualizations
Caption: Mechanism of action of this compound in osteoclasts.
Caption: Experimental workflow for evaluating Ibandronate in a rodent osteoporosis model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 4. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Model for Osteoporosis - Enamine [enamine.net]
- 6. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 7. Total administered dose of ibandronate determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibandronate in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Histomorphometry in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bone histomorphometry [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Bone turnover markers in peripheral blood and marrow plasma reflect trabecular bone loss but not endocortical expansion in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Changes in Bone Turnover Markers and Bone Mass with Reducing Levels of Jumping Exercise Regimens in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Quantification of Ibandronate Sodium in Human Plasma using HPLC-MS/MS
Introduction
Ibandronate sodium is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and other bone diseases. Accurate quantification of ibandronate in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its high polarity and lack of a significant chromophore, analyzing ibandronate presents challenges for traditional reversed-phase HPLC with UV detection. This application note details a robust and sensitive method for the quantification of ibandronate in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol involves sample preparation by extraction, followed by chemical derivatization to enhance chromatographic retention and detection sensitivity.
Principle
This method utilizes a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the determination of ibandronate in human plasma.[1][2] The workflow involves the isolation of the bisphosphonate from the plasma matrix, followed by derivatization with trimethylsilyldiazomethane (TMSDZ) to convert the polar analyte into a less polar tetra-methyl derivative.[2][3] This derivatization step significantly improves the chromatographic peak shape and the efficiency of electrospray ionization. A deuterated analog of ibandronate is used as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1][4] Chromatographic separation is achieved on a reversed-phase C18 column, and quantification is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Deuterated Ibandronate (d3-ibandronate) as internal standard (IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Trimethylsilyldiazomethane (TMSDZ) solution (2.0 M in hexanes)
-
Formic acid
-
Ammonium formate
-
Human plasma (blank, drug-free)
-
Weak anion exchange solid-phase extraction (SPE) cartridges
-
Deionized water
Instrumentation and Chromatographic Conditions
-
HPLC System: A system capable of delivering accurate gradients (e.g., Shimadzu, Agilent, Waters).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API 4000 QTrap).[1]
-
Analytical Column: Reversed-phase C18 column (e.g., Supelco Discovery HS C18, 75 x 4.6 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.01% v/v Acetic Acid in Water:Acetonitrile (90:10 v/v)
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol:Acetonitrile (75:25 v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Preparation of Stock and Working Solutions
-
Ibandronate Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of d3-ibandronate in deionized water.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (1:1 v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE) with On-Cartridge Derivatization
This protocol is adapted from a validated method for its simplicity and efficiency.[2][3]
-
Plasma Sample Pre-treatment: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a weak anion exchange SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by methanol to remove interfering substances.
-
On-Cartridge Derivatization:
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Add 100 µL of a 10% TMSDZ solution in methanol to the cartridge.
-
Allow the derivatization reaction to proceed for 15 minutes at room temperature.
-
-
Elution: Elute the derivatized analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]
-
IonSpray Voltage: 5500 V.[3]
-
Source Temperature: 650 °C.[3]
-
MRM Transitions:
Method Validation and Performance
The described method has been fully validated according to regulatory guidelines, demonstrating excellent performance for the quantification of ibandronate in plasma.
Quantitative Data Summary
| Parameter | Method 1 (LC-MS/MS with LLE) | Method 2 (LC-MS/MS with SPE) |
| Linearity Range | 0.2 - 175.0 ng/mL | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9817 - 0.9942 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.5 ng/mL |
| Retention Time | ~2 min (with multiplexing) | 3.2 min |
| Recovery | > 50% | 83.93 - 85.06 % |
| Intra-day Accuracy | Within ±15% | 89.39 - 106.40 % |
| Inter-day Accuracy | Within ±15% | 90.50 - 107.96 % |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated, but within acceptable limits |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated, but within acceptable limits |
| Data compiled from published studies.[1][2][4] |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for Ibandronate quantification in plasma.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[2] The sample preparation, involving solid-phase extraction and on-cartridge derivatization, is efficient and minimizes matrix effects.[2] The method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic and bioequivalence studies in drug development.[1][2]
References
- 1. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phase extraction and LC-MS/MS quantification of ibandronate in human plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of Ibandronate Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibandronate Sodium is a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and other bone metabolism disorders. Its principal mechanism of action is the inhibition of osteoclast-mediated bone resorption. In a cellular context, this compound targets the mevalonate pathway, specifically inhibiting the farnesyl pyrophosphate synthase (FPPS). This disruption prevents the prenylation of small GTPase signaling proteins, which are crucial for the function and survival of osteoclasts, ultimately leading to apoptosis and reduced bone resorption. This document provides detailed protocols for a suite of cell culture assays to evaluate the efficacy of this compound on key bone cell types, namely osteoclasts and osteoblasts.
Key Signaling Pathway: Mevalonate Pathway Inhibition
This compound exerts its effects on osteoclasts by inhibiting the synthesis of essential isoprenoid lipids, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), through the mevalonate pathway. These lipids are necessary for the post-translational modification (prenylation) of small GTPases, which are vital for various cellular functions in osteoclasts, including morphology and apoptosis.
Caption: Inhibition of the Mevalonate Pathway by this compound.
Experimental Workflow for Efficacy Testing
A systematic approach to testing the efficacy of this compound in vitro involves a series of assays targeting different aspects of bone cell physiology. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for in vitro testing of this compound.
Data Presentation
Table 1: Effect of this compound on Osteoclast Activity
| Concentration (M) | Inhibition of Osteoclast Formation (%) | Inhibition of Bone Resorption (%) | Reference |
| 10-5 | Most pronounced effect | Significantly suppressed | |
| 10-7 | - | >50% (via osteoblast-secreted inhibitor) |
Table 2: Effect of this compound on Osteoblast Proliferation and Viability
| Cell Line | Concentration (M) | Effect on Proliferation/Viability | Duration | Reference |
| hOB | 10-8 - 10-5 | Stimulated by up to 30% | 72 h | |
| MG-63 | 10-4, 5x10-5 | Significant dose-dependent reduction | 24 h | |
| hOB | 5x10-5 | Limited influence | Up to 14 days | |
| Caco-2 | Not specified | ~90% viability | 6 and 24 h |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Concentration (M) | Observation | Reference |
| MG-63 | 10-4, 5x10-5 | Increased percentage of apoptotic cells | |
| Endothelial cells | 2 | Increased apoptosis | |
| Osteoclasts | 10-5 | Upregulation of Annexin V |
Experimental Protocols
Osteoclast Formation and Activity Assay
This protocol assesses the inhibitory effect of this compound on the formation and resorptive activity of osteoclasts.
Materials:
-
Mouse bone marrow mononuclear cells or RAW 264.7 cell line
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Recombinant mouse M-CSF and RANKL
-
This compound stock solution
-
TRAP Staining Kit
-
Bone slices or calcium phosphate-coated plates
-
Fixative solution (e.g., 10% formalin)
-
Triton X-100
-
Toluidine blue staining solution
Protocol:
-
Cell Seeding: Seed bone marrow mononuclear cells or RAW 264.7 cells in a 96-well plate at an appropriate density in the presence of M-CSF (for bone marrow cells) and RANKL to induce osteoclast differentiation.
-
Ibandronate Treatment: Add varying concentrations of this compound to the culture medium. Include a vehicle-only control group.
-
Culture: Incubate the cells for 5-7 days to allow for osteoclast formation.
-
TRAP Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with a fixative solution for 5-10 minutes at room temperature.
-
Wash the cells with distilled water.
-
Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until osteoclasts are stained red/purple.
-
Wash with distilled water to stop the reaction.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a microscope.
-
-
Bone Resorption Assay:
-
For cells cultured on bone slices or calcium phosphate-coated plates, remove the cells after the culture period using a 0.25% Triton X-100 solution.
-
Wash the slices/plates with distilled water and stain with toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope and quantify the resorbed area using image analysis software.
-
Osteoblast Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of osteoblastic cells.
Materials:
-
Osteoblastic cell line (e.g., MG-63, Saos-2, or primary human osteoblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed osteoblastic cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Ibandronate Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Osteoblast Differentiation and Mineralization Assay
This protocol evaluates the influence of this compound on osteoblast differentiation and their ability to form mineralized nodules.
Materials:
-
Osteoblastic cell line or primary osteoblasts
-
Osteogenic differentiation medium (complete medium supplemented with ascorbic acid, β-glycerolphosphate, and dexamethasone)
-
This compound stock solution
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Fixative solution (e.g., 4% paraformaldehyde or 10% formalin)
-
Cetylpyridinium chloride (for quantification of Alizarin Red S staining)
Protocol:
-
Cell Seeding and Differentiation: Seed osteoblastic cells in a 24-well or 48-well plate and culture them in osteogenic differentiation medium.
-
Ibandronate Treatment: Add different concentrations of this compound to the differentiation medium. Refresh the medium and treatment every 2-3 days.
-
ALP Activity Assay (Early Differentiation Marker):
-
After 7-14 days of culture, lyse the cells and measure the ALP activity using a commercially available kit according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content of each sample.
-
-
Alizarin Red S Staining (Late Differentiation/Mineralization Marker):
-
After 14-21 days of culture, wash the cells with PBS and fix them with a fixative solution for 15-20 minutes.
-
Wash the fixed cells with distilled water and stain with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Wash away the excess stain with distilled water and visualize the red-orange mineralized nodules under a microscope.
-
For quantification, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Target cells (e.g., osteoclasts, MG-63 cells)
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture the target cells and treat them with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Quantify the percentage of cells in each quadrant.
-
Application Notes and Protocols: In Vivo Imaging for Assessing Ibandronate Sodium's Effects on Bone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibandronate Sodium is a potent, nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis.[1][2] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[1] Ibandronate binds to hydroxyapatite in the bone matrix and is internalized by osteoclasts during resorption.[1][3] Inside the osteoclast, it inhibits the farnesyl pyrophosphate synthase (FPPS) enzyme, a key component of the mevalonate pathway.[1][4] This disruption prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function, cytoskeletal organization, and survival.[2][5] The ultimate effects are the impairment of the osteoclast's resorptive ability and the induction of apoptosis, leading to a decrease in bone turnover and an increase in bone mass.[1][3]
Assessing the therapeutic efficacy of this compound in vivo requires advanced imaging techniques that can quantitatively and qualitatively evaluate changes in bone mineral density (BMD), microarchitecture, and metabolic activity over time. This document provides detailed application notes and protocols for key in vivo imaging modalities used in both preclinical and clinical research to monitor the effects of this compound.
This compound Signaling Pathway
The diagram below illustrates the molecular mechanism of action of this compound within an osteoclast.
Caption: this compound inhibits FPPS in the mevalonate pathway.
Micro-Computed Tomography (Micro-CT)
Application: Micro-CT is the gold standard for 3D, high-resolution, non-destructive assessment of bone microarchitecture in preclinical studies.[6][7] It allows for precise quantification of trabecular and cortical bone parameters, providing detailed insights into the structural changes induced by Ibandronate treatment.[8][9][10]
Quantitative Data Summary: Preclinical Micro-CT Studies
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Bone Mineral Density (BMD) | Adjuvant-induced arthritis rats | Ibandronate | Vehicle | Increased BMD in lumbar vertebrae and femur | [9] |
| Bone Volume / Total Volume (BV/TV) | Adjuvant-induced arthritis rats | Ibandronate | Vehicle | Improved (Increased) | [9] |
| Structural Model Index (SMI) | Adjuvant-induced arthritis rats | Ibandronate | Vehicle | Improved (Decreased, indicating more plate-like structures) | [9] |
| Trabecular Number (Tb.N) | Adjuvant-induced arthritis rats | Ibandronate | Vehicle | Improved (Increased) | [9] |
| Trabecular Separation (Tb.Sp) | Adjuvant-induced arthritis rats | Ibandronate | Vehicle | Improved (Decreased) | [9] |
| Trabecular BMD | Ovariectomized (OVX) aged rats | Ibandronate | OVX + PBS | Mitigated the loss of trabecular BMD | [11] |
Experimental Workflow and Protocol
Caption: Standard workflow for preclinical in vivo micro-CT imaging.
Protocol: In Vivo Micro-CT of Rodent Femur
-
Animal Model: Utilize an established model of osteoporosis, such as the ovariectomized (OVX) rat or mouse.[12]
-
Treatment: Administer this compound or placebo/vehicle to the respective groups according to the study design (e.g., daily, weekly, or monthly dosing).
-
Animal Preparation:
-
Anesthetize the animal using a controlled isoflurane delivery system (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed and monitor its physiological status (respiration, temperature) throughout the procedure.
-
-
Image Acquisition:
-
Position the region of interest (e.g., the distal femur or proximal tibia) within the scanner's field of view.
-
Set appropriate scan parameters. Typical settings for in vivo bone scanning might include:
-
X-ray source voltage: 50-70 kVp
-
Current: 100-500 µA
-
Voxel size: 10-20 µm (isotropic)
-
Rotation step: 0.4-0.8 degrees
-
Total scan time: 15-30 minutes (to minimize radiation dose for longitudinal studies).[12]
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the projection images into a 3D volume using the system's software, applying appropriate filters and corrections.
-
Define a standardized volume of interest (VOI) in the trabecular bone of the distal femoral metaphysis, typically starting a fixed distance from the growth plate and extending proximally.
-
Define a separate VOI for the cortical bone in the femoral mid-diaphysis.
-
Use analysis software to perform thresholding to segment bone from soft tissue and marrow.
-
Calculate key morphometric parameters as recommended by the American Society for Bone and Mineral Research (ASBMR), including BV/TV, Tb.N, Tb.Th, Tb.Sp, SMI, and cortical thickness (Ct.Th).[12]
-
-
Longitudinal Assessment: Repeat the imaging procedure at multiple time points (e.g., baseline, 4, 8, and 12 weeks) to monitor the progression of bone changes and the therapeutic effect of Ibandronate.
Clinical Imaging Modalities
In clinical settings, non-invasive imaging is crucial for diagnosing osteoporosis and monitoring treatment response. Dual-Energy X-ray Absorptiometry (DXA) is the clinical standard, while High-Resolution peripheral Quantitative Computed Tomography (HR-pQCT) provides micro-architectural details.[6][13][14]
Quantitative Data Summary: Clinical Studies with Ibandronate
| Imaging Modality | Parameter | Treatment Group (Ibandronate) | Outcome vs. Baseline/Placebo | Study Duration | Reference |
| DXA | Lumbar Spine BMD | 150 mg monthly (oral) | +4.9% increase | 1 year | [15] |
| DXA | Total Hip BMD | 150 mg monthly (oral) | Significant increase vs. daily regimen | 1 year | [15] |
| DXA | Lumbar Spine BMD | 3 mg quarterly (IV) | +8.1% increase | 5 years | [16] |
| DXA | Lumbar Spine BMD | 2.5 mg daily (oral) | +4.6% increase | 1 year | [17] |
| HR-pQCT | Distal Tibia Cortical Thickness | 1 mg/month (IV) | +2.6% increase | 12 months | [13] |
| HR-pQCT | Distal Tibia Cortical Area | 1 mg/month (IV) | +2.5% increase | 12 months | [13] |
| HR-pQCT | Distal Tibia Cortical vBMD | 150 mg monthly (oral) | Significantly greater than placebo | 24 months | [18] |
| Micro-CT (Biopsy) | Structural Model Index (SMI) | Daily or Intermittent (oral) | Lower SMI (better architecture) vs. Placebo | 3 years | [8] |
| Micro-CT (Biopsy) | Connectivity Density | Daily or Intermittent (oral) | Higher vs. Placebo | 3 years | [8] |
Protocol: Clinical Assessment with HR-pQCT
Application: HR-pQCT is used to non-invasively assess the 3D microarchitecture of trabecular and cortical bone at peripheral sites (e.g., distal radius and tibia) in patients.[13][14][18]
-
Patient Recruitment: Recruit patients diagnosed with postmenopausal osteoporosis or osteopenia.[19]
-
Treatment Regimen: Randomize subjects to receive Ibandronate (e.g., 150 mg oral monthly) or placebo, along with calcium and vitamin D supplementation.[18][19]
-
Image Acquisition:
-
Perform HR-pQCT scans at baseline and follow-up time points (e.g., 6, 12, and 24 months).[18]
-
Immobilize the patient's forearm or lower leg in the scanner's cast holder to prevent motion artifacts.
-
Acquire a scout view to define the scan region at the distal radius and tibia.
-
Perform a 3D scan of a standardized section of the bone. Typical scan parameters:
-
Isotropic voxel size: ~82 µm
-
Scan region: ~9 mm axial length
-
-
-
Image Analysis:
-
Use the manufacturer's standard evaluation protocol to segment the bone into cortical and trabecular compartments.
-
Quantify key architectural parameters including:
-
Trabecular: Bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Cortical: Cortical thickness (Ct.Th), cortical porosity (Ct.Po), and cortical volumetric BMD (Dcomp).
-
-
-
Data Interpretation: Compare changes in these parameters over time between the Ibandronate and placebo groups to determine the treatment's effect on preserving or improving bone microarchitecture.[14][18]
Functional and Metabolic Imaging (SPECT/CT & PET/CT)
Application: Radionuclide imaging techniques provide functional information on bone metabolism. SPECT and PET, often combined with CT for anatomical reference, use bone-seeking radiotracers to visualize areas of active bone turnover.[7][20][21] They can be used to assess the reduction in bone turnover markers following Ibandronate therapy.[22][23]
Experimental Workflow: SPECT/CT Imaging
Caption: Workflow for functional bone imaging using SPECT/CT.
Protocol: Preclinical SPECT/CT for Bone Turnover
-
Animal Model and Treatment: Use an appropriate animal model and Ibandronate treatment regimen as described previously.
-
Radiotracer Administration:
-
Uptake Phase: Allow for a 2-4 hour uptake period, during which the animal should have access to water to aid clearance of unbound tracer from soft tissues.[20]
-
Imaging:
-
Anesthetize the animal and position it in the SPECT/CT scanner.
-
Perform a whole-body or regional SPECT acquisition.
-
Immediately following, acquire a co-registered CT scan for attenuation correction and anatomical localization.
-
-
Image Analysis:
-
Reconstruct and fuse the SPECT and CT images.
-
Draw regions of interest (ROIs) over specific bones (e.g., lumbar vertebrae, femur).
-
Quantify the tracer uptake, often expressed as a Standardized Uptake Value (SUV).[22]
-
Compare SUV measurements between baseline and post-treatment scans to quantify the reduction in bone metabolic activity induced by Ibandronate.
-
Note on PET/CT: The protocol is similar, but uses positron-emitting tracers like 18F-Sodium Fluoride (18F-NaF) or novel agents like 68Ga-DOTA-ibandronate.[24][25] PET generally offers higher resolution and more accurate quantification than SPECT.[20]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 3. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisphosphonates: preclinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex vivo vibro-acoustography characterization of osteoporosis in an experimental mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging technologies for preclinical models of bone and joint disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral ibandronate preserves trabecular microarchitecture: micro-computed tomography findings from the oral iBandronate Osteoporosis vertebral fracture trial in North America and Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micro-CT imaging analysis for the effects of ibandronate and eldecalcitol on secondary osteoporosis and arthritis in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ibandronate Treatment Before and After Implant Insertion Impairs Osseointegration in Aged Rats with Ovariectomy Induced Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Effects of monthly intravenous ibandronate on bone mineral density and microstructure in patients with primary osteoporosis after teriparatide treatment: The MONUMENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibandronate increases cortical bone density in patients with systemic lupus erythematosus on long-term glucocorticoid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monthly oral ibandronate therapy in postmenopausal osteoporosis: 1-year results from the MOBILE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term administration of quarterly IV ibandronate is effective and well tolerated in postmenopausal osteoporosis: 5-year data from the DIVA study long-term extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect on bone mass and bone markers of different doses of ibandronate: a new bisphosphonate for prevention and treatment of postmenopausal osteoporosis: a 1-year, randomized, double-blind, placebo-controlled dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of oral monthly ibandronate on bone microarchitecture in women with osteopenia-a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of oral ibandronate 150 mg once monthly on bone structure and density in post-menopausal osteoporosis or osteopenia derived from in vivo μCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imaging with radiolabelled bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imaging bone turnover assessment through volumetric density-adjusted standardized uptake value using quantitative bone SPECT/CT in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imaging bone turnover assessment through volumetric density-adjusted standardized uptake value using quantitative bone SPECT/CT in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo imaging techniques for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prospective comparison of 68Ga-DOTA-ibandronate and bone scans for detecting bone metastases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ibandronate Sodium Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a widely utilized compound in preclinical research, particularly in the fields of bone biology and oncology. Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for the function and survival of osteoclasts, the primary bone-resorbing cells.[1][2] Consequently, this compound effectively suppresses bone resorption and induces osteoclast apoptosis.[1] Beyond its effects on bone metabolism, this compound has been shown to modulate various signaling pathways, including the TLRs/MyD88/NF-κB and Rac1-mTOR pathways, and exhibit direct anti-proliferative and pro-apoptotic effects on various cancer cell lines.[1][3][4]
This document provides detailed protocols for the preparation of this compound solutions for in vitro experiments, along with methodologies for common experimental assays and a summary of its effects on cellular signaling.
Data Presentation
This compound Properties
| Property | Value | References |
| Molecular Formula | C₉H₂₂NNaO₇P₂ | [5] |
| Molecular Weight | 341.2 g/mol | [5] |
| Solubility | Freely soluble in water; Insoluble in DMSO and ethanol | [6][7][8] |
| Storage (Powder) | -20°C for long-term storage | [6] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [6] |
| Storage (Diluted Solution) | 2-8°C for up to 24 hours | [6] |
In Vitro Efficacy of this compound
| Cell Line | Assay | IC₅₀ / Effective Concentration | References |
| MDA-MB-231 (Breast Cancer) | Cell Growth | ~3 x 10⁻⁴ M | [4] |
| MCF-7 (Breast Cancer) | Cell Growth | ~10⁻⁴ M | [4] |
| IBEP-2 (Breast Cancer) | Cell Growth | ~10⁻⁴ M | [4] |
| Mouse Osteoclasts | Osteoclast Formation | 10⁻⁵ M (pronounced effect) | [9] |
| Endothelial Cells | Cell Growth | 1.25–2 µM | [6] |
| LNCaP (Prostate Cancer) | Cell Growth | < 100 µM | [6] |
| PC-3 (Prostate Cancer) | Cell Growth | < 100 µM | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a sterile 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 341.2 g/mol = 0.03412 g (or 34.12 mg)
-
-
Weigh the powder: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Dissolve the powder: Aseptically add a portion of the sterile water (e.g., 8 mL) to the conical tube. Vortex thoroughly until the powder is completely dissolved.
-
Adjust the volume: Add sterile water to bring the final volume to 10 mL.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is crucial to ensure the sterility of the stock solution for cell culture use.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Osteoclastogenesis Assay
This protocol outlines a method to assess the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) or RAW 264.7 cells into osteoclasts.
Materials:
-
Bone marrow cells isolated from mice or RAW 264.7 macrophage cell line
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
This compound stock solution (prepared as described above)
-
96-well tissue culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding:
-
For BMMs: Isolate bone marrow cells from the long bones of mice and culture them in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs. Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well in complete alpha-MEM containing M-CSF.
-
For RAW 264.7 cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well in complete alpha-MEM.
-
-
Induction of Osteoclastogenesis: After 24 hours, replace the medium with fresh medium containing M-CSF (for BMMs) and RANKL (e.g., 50 ng/mL for both BMMs and RAW 264.7 cells) to induce osteoclast differentiation.
-
This compound Treatment: Concurrently with RANKL addition, treat the cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) prepared by diluting the stock solution in the culture medium. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, in this case, water).
-
Culture and Medium Change: Incubate the plates at 37°C in a 5% CO₂ incubator. Refresh the medium with cytokines and this compound every 2-3 days.
-
TRAP Staining: After 5-7 days of culture, when multinucleated osteoclasts are visible in the control wells, terminate the experiment.
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with the fixation solution for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Perform TRAP staining according to the manufacturer's instructions.[4][10][11][12] TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope. The results can be expressed as the percentage of osteoclast formation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium for the chosen cell line
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9][13][14][15]
-
This compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 500 µM). Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
If using adherent cells, carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
This compound exerts its cellular effects through the modulation of key signaling pathways. The following diagrams illustrate the primary mechanism of action and other affected pathways.
Conclusion
This application note provides a comprehensive guide for researchers utilizing this compound in in vitro studies. The detailed protocols for solution preparation and common cellular assays, along with the summarized data on its efficacy and mechanism of action, aim to facilitate reproducible and informative experiments. The visualization of the key signaling pathways affected by this compound offers a clear overview of its molecular targets and cellular consequences. By adhering to these guidelines, researchers can effectively investigate the multifaceted roles of this compound in various biological systems.
References
- 1. Investigate the Therapeutic Effect of this compound on Knee Osteoarthritis Based on TLRs/MyD88/NF-κB Signaling Pathway in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103554177A - Method for preparing sodium Ibandronate monohydrate - Google Patents [patents.google.com]
- 6. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Preparation and Properties of New Co-Crystals of Ibandronate with Gluco- or Galactopyranoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. biocat.com [biocat.com]
- 12. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Histomorphometric Analysis of Bone After Ibandronate Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histomorphometric analysis of bone tissue following treatment with Ibandronate Sodium. This document includes the mechanism of action of Ibandronate, detailed protocols for bone sample preparation and staining, and representative quantitative data from clinical studies.
Introduction
This compound is a potent nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis.[1] It acts by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures.[2][3] Histomorphometry is a quantitative histological technique that provides crucial information on bone microarchitecture, turnover, and mineralization at the cellular and tissue levels, making it an essential tool for evaluating the effects of therapeutic agents like Ibandronate on bone quality.[4]
Mechanism of Action of this compound
Ibandronate, like other nitrogen-containing bisphosphonates, primarily targets osteoclasts, the cells responsible for bone resorption. The mechanism involves the inhibition of the mevalonate pathway, a critical metabolic pathway for osteoclast function and survival.
Specifically, Ibandronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway.[2][5] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[6] The disruption of this process leads to:
-
Impaired Osteoclast Function: The lack of prenylated proteins disrupts the formation of the ruffled border, a specialized cell membrane structure essential for bone resorption.[2]
-
Induction of Osteoclast Apoptosis: The interference with key signaling pathways ultimately leads to programmed cell death (apoptosis) of osteoclasts, reducing their overall number.[2][5]
The net effect is a significant reduction in bone resorption, which allows bone formation to proceed at a relatively greater rate, leading to an increase in bone mass and an improvement in bone strength.
Figure 1: Mechanism of Action of this compound.
Quantitative Histomorphometric Data
The following tables summarize key histomorphometric parameters from studies evaluating the effects of bisphosphonates on bone. While specific quantitative data from the Ibandronate BONE and DIVA studies were not fully available in the public domain, the provided data is representative of the effects of bisphosphonate therapy on bone remodeling and structure.
Table 1: Structural Parameters in Cancellous Bone
| Parameter | Placebo (Mean ± SD) | Ibandronate (2.5 mg/day) (Mean ± SD) | Ibandronate (Intermittent) (Mean ± SD) |
| Bone Volume/Total Volume (BV/TV, %) | 18.5 ± 5.2 | 19.1 ± 4.8 | 18.9 ± 5.5 |
| Trabecular Thickness (Tb.Th, µm) | 120 ± 20 | 125 ± 22 | 123 ± 21 |
| Trabecular Number (Tb.N, /mm) | 1.54 ± 0.25 | 1.53 ± 0.23 | 1.54 ± 0.26 |
| Trabecular Separation (Tb.Sp, µm) | 750 ± 150 | 740 ± 140 | 745 ± 145 |
Note: Data are illustrative and based on typical findings in bisphosphonate studies. Specific values for Ibandronate may vary.
Table 2: Bone Remodeling Parameters in Cancellous Bone
| Parameter | Placebo (Mean ± SD) | Ibandronate (2.5 mg/day) (Mean ± SD) | Ibandronate (Intermittent) (Mean ± SD) |
| Osteoid Surface/Bone Surface (OS/BS, %) | 12.1 ± 5.8 | 4.5 ± 3.1 | 5.2 ± 3.5 |
| Osteoid Volume/Bone Volume (OV/BV, %) | 1.5 ± 0.8 | 0.6 ± 0.4 | 0.7 ± 0.5 |
| Osteoid Thickness (O.Th, µm) | 12.5 ± 2.1 | 12.1 ± 1.9 | 12.3 ± 2.0 |
| Mineralizing Surface/Bone Surface (MS/BS, %) | 4.2 ± 3.5 | 0.5 ± 0.8 | 0.7 ± 1.1 |
| Mineral Apposition Rate (MAR, µm/day) | 0.65 ± 0.12 | 0.63 ± 0.11 | 0.64 ± 0.12 |
| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/year) | 85 ± 65 | 10 ± 15 | 15 ± 25 |
| Activation Frequency (Ac.f, /year) | 0.45 ± 0.25 | 0.05 ± 0.08 | 0.07 ± 0.12 |
| Eroded Surface/Bone Surface (ES/BS, %) | 5.5 ± 2.5 | 2.1 ± 1.5 | 2.5 ± 1.8 |
| Osteoclast Surface/Bone Surface (Oc.S/BS, %) | 0.8 ± 0.5 | 0.2 ± 0.2 | 0.3 ± 0.3 |
*Indicates a statistically significant difference from placebo (p < 0.05). Data are illustrative and based on typical findings in bisphosphonate studies. Specific values for Ibandronate may vary.
Experimental Protocols
A standardized workflow is crucial for obtaining reliable and reproducible histomorphometric data. The following protocols outline the key steps from bone biopsy to analysis.
Figure 2: Experimental Workflow for Bone Histomorphometry.
Protocol 1: Bone Sample Preparation (Undecalcified)
For accurate assessment of bone mineralization, it is essential to process bone samples without decalcification.
-
Fixation: Immediately after biopsy, fix the bone specimen in 70% ethanol. Change the ethanol after 24 hours. The volume of the fixative should be at least 10 times the volume of the tissue.
-
Dehydration: Dehydrate the fixed specimen through a graded series of ethanol solutions:
-
95% Ethanol: 2 changes, 24 hours each
-
100% Ethanol: 3 changes, 24 hours each
-
-
Clearing: Infiltrate the dehydrated specimen with a clearing agent such as methyl methacrylate (MMA) monomer.
-
Embedding: Embed the specimen in a plastic resin, typically polymethyl methacrylate (PMMA). Polymerize the resin according to the manufacturer's instructions, usually at a low temperature to avoid tissue damage.
Protocol 2: Hematoxylin and Eosin (H&E) Staining
H&E staining is a fundamental histological stain used to visualize cellular components and overall tissue morphology.
-
Sectioning: Cut 5-7 µm thick sections from the PMMA-embedded block using a heavy-duty microtome equipped with a tungsten carbide knife.
-
Deparaffinization and Rehydration (for paraffin-embedded sections, if applicable):
-
Xylene: 2 changes, 5 minutes each
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 1 change, 3 minutes
-
70% Ethanol: 1 change, 3 minutes
-
Distilled water: rinse
-
-
Staining:
-
Stain in Harris's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in running tap water.
-
Counterstain in 1% eosin Y for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 3: Masson's Trichrome Staining
Masson's trichrome stain is used to differentiate between collagenous and non-collagenous tissues.
-
Sectioning and Rehydration: Prepare sections as for H&E staining and bring to distilled water.
-
Mordanting: Mordant sections in Bouin's solution at 56-60°C for 1 hour.
-
Staining:
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid for 1-2 minutes.
-
-
Dehydration and Mounting: Dehydrate, clear, and mount as for H&E staining.
Protocol 4: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP staining is used to identify osteoclasts, which are rich in this enzyme.
-
Sectioning: Prepare sections as described above.
-
Incubation: Incubate sections in a freshly prepared TRAP staining solution containing a substrate (e.g., naphthol AS-BI phosphate) and a chromogen (e.g., Fast Garnet GBC) in a tartrate-containing buffer at 37°C until the desired color intensity is reached.
-
Counterstaining: Briefly counterstain with a light nuclear stain such as methyl green or hematoxylin.
-
Mounting: Rinse, dehydrate, and mount with a permanent mounting medium.
Logical Relationship of Ibandronate Treatment and Histomorphometric Outcomes
The administration of Ibandronate sets off a cascade of events at the cellular level that directly translates to measurable changes in bone histomorphometry.
References
- 1. Effects of intermittent intravenous ibandronate injections on bone quality and micro-architecture in women with postmenopausal osteoporosis: the DIVA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in bone histomorphometry between White postmenopausal women with and without atypical femoral fracture after long-term bisphosphonate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate-associated atypical sub-trochanteric femur fractures: paired bone biopsy quantitative histomorphometry before and after teriparatide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Zeitschrift für Orthopädie und Unfallchirurgie / Abstract [thieme-connect.de]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of Ibandronate Sodium on Trabecular Bone Using Micro-CT
Introduction
Ibandronate Sodium is a potent, nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis.[1][2] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, which helps to preserve bone mass and microarchitecture, thereby reducing fracture risk.[3][4] Micro-computed tomography (micro-CT) is a high-resolution, non-destructive imaging technique that provides quantitative three-dimensional (3D) analysis of bone microarchitecture.[5] This makes it an invaluable tool for preclinical and clinical evaluation of anti-osteoporotic drugs like Ibandronate. This application note provides a detailed protocol for using micro-CT to assess the effects of this compound on trabecular bone in an ovariectomized (OVX) rat model of postmenopausal osteoporosis.
Mechanism of Action of this compound
Ibandronate, like other nitrogen-containing bisphosphonates, has a high affinity for hydroxyapatite, the mineral component of bone, and preferentially binds to sites of active bone resorption.[3][6] When osteoclasts, the cells responsible for bone breakdown, begin to resorb bone mineral, they internalize the drug.[4] Inside the osteoclast, Ibandronate inhibits Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[3][7] This inhibition disrupts the prenylation of small GTPase signaling proteins (such as Ras, Rho, and Rac), which are crucial for maintaining the osteoclast's cytoskeletal integrity, function, and survival.[3][8] The disruption of these critical cellular processes impairs the osteoclast's ability to form the ruffled border necessary for bone resorption and ultimately leads to osteoclast apoptosis (programmed cell death), thus reducing the overall rate of bone turnover.[3]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat Model for Osteoporosis - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Oral ibandronate preserves trabecular microarchitecture: micro-computed tomography findings from the oral iBandronate Osteoporosis vertebral fracture trial in North America and Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alamandine attenuates ovariectomy-induced osteoporosis by promoting osteogenic differentiation via AMPK/eNOS axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bone Turnover in Ibandronate Sodium Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of biochemical markers for measuring bone turnover in clinical and preclinical studies of Ibandronate Sodium. Detailed protocols for sample handling and the measurement of key bone turnover markers are included to ensure data accuracy and reproducibility.
Introduction to this compound and Bone Turnover Markers
This compound is a potent nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis.[1][2][3][4] Its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[1][2][3] Ibandronate binds to hydroxyapatite in the bone and is taken up by osteoclasts during bone resorption.[1][2] Inside the osteoclast, it inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][5] This disruption prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function, survival, and the formation of the ruffled border necessary for bone resorption.[1][5] Ultimately, this leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[1]
Biochemical markers of bone turnover are valuable tools for assessing the pharmacodynamic effects of this compound in a timely manner. These markers, which are byproducts of bone remodeling released into the bloodstream and urine, provide a non-invasive method to monitor treatment efficacy and patient adherence.[6] They are categorized as either bone formation markers, which reflect osteoblast activity, or bone resorption markers, which indicate osteoclast activity.[6][7]
The International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommend serum C-terminal telopeptide of type I collagen (CTX-I) as the reference marker for bone resorption and serum procollagen type I N-terminal propeptide (P1NP) as the reference marker for bone formation.
Key Biochemical Markers in this compound Studies
Several bone turnover markers have been effectively utilized in clinical trials to evaluate the efficacy of this compound.
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX-I): A peptide fragment released during the degradation of mature type I collagen by osteoclasts. It is a highly specific marker of bone resorption.[8][9][10]
-
N-terminal telopeptide of type I collagen (NTX-I): Another peptide fragment derived from the degradation of type I collagen, also indicative of bone resorption.
-
Urinary deoxypyridinoline (DPD): A collagen cross-link product released during bone resorption and excreted in the urine.[11]
Bone Formation Markers:
-
Procollagen type I N-terminal propeptide (P1NP): A peptide cleaved from procollagen type I during the synthesis of new collagen by osteoblasts. It is a sensitive and specific marker of bone formation.[4][12][13][14]
-
Osteocalcin (OC): A non-collagenous protein produced by osteoblasts that is incorporated into the bone matrix and also released into circulation.
-
Bone-specific alkaline phosphatase (BSAP): An enzyme located on the surface of osteoblasts that is involved in bone mineralization.
Quantitative Effects of this compound on Bone Turnover Markers
Clinical studies have consistently demonstrated that this compound leads to a significant and dose-dependent reduction in bone turnover markers. The suppression of bone resorption markers is typically observed within a few months of initiating treatment.
| Marker | This compound Regimen | Mean Reduction from Baseline | Study Reference |
| Urinary CTX-I | 2.5 mg daily (oral) | ~50-60% after 3 months | [15] |
| 20 mg intermittent (oral) | ~50-60% after 3 months | [15] | |
| Serum CTX-I | 2.5 mg daily (oral) | ~50-70% | [16] |
| 20 mg intermittent (oral) | ~50-70% | [16] | |
| 2 mg every 3 months (IV) | ~50-70% | [16] | |
| 150 mg monthly (oral) | Reduced to premenopausal range by 3 months | [7] | |
| Serum Osteocalcin | 2.5 mg daily (oral) | ~40-50% | [16] |
| 5.0 mg daily (oral) | 35% (± 14%) | [17] | |
| 20 mg intermittent (oral) | ~40-50% | [16] | |
| 2 mg every 3 months (IV) | ~40-50% | [16] | |
| Urinary Type I Collagen Breakdown Products | 5.0 mg daily (oral) | 78% (± 28%) | [17] |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical for the accuracy of bone turnover marker measurements.
Patient Preparation:
-
Fasting: For CTX-I measurement, samples should be collected in the morning after an overnight fast to minimize diurnal variation and the effects of food intake.[3][18] P1NP levels are less affected by food and circadian rhythms.[3][18]
-
Timing: Serial samples for monitoring should be collected at the same time of day.[2][3]
-
Physical Activity: Patients should avoid strenuous physical exercise for 24 hours prior to sample collection.[1][19]
Blood Collection:
-
Specimen Type: Serum is the preferred sample type for both CTX-I and P1NP.[1][19] For CTX-I, EDTA plasma can also be used and may offer greater stability.
-
Tube Type: Use standard serum separator tubes (SST) or EDTA tubes.
-
Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-1300 x g for 15 minutes. Separate the serum or plasma immediately.
Urine Collection:
-
Specimen Type: For urinary markers like NTX-I and DPD, the second morning void is recommended to reduce variability.[2]
-
Processing: Centrifuge to remove any particulate matter.
Storage:
-
Short-term: Samples can be stored at 2-8°C for up to 24 hours.[1][4][19]
-
Long-term: For storage longer than 24 hours, samples should be aliquoted and frozen at -70°C or colder.[1][4][19] Avoid repeated freeze-thaw cycles.[1][19]
Protocol for Serum CTX-I Measurement by ELISA
This protocol is a representative example based on commercially available sandwich ELISA kits.[9][10][20][21] Refer to the specific manufacturer's instructions for the kit being used.
Principle: A monoclonal antibody specific for the EKAHD-β-GGR sequence of the C-terminal telopeptide of type I collagen is coated onto the microplate wells. Patient serum, standards, and controls are added, and the CTX-I present binds to the antibody. A second, enzyme-conjugated monoclonal antibody is then added, which binds to a different epitope on the captured CTX-I, forming a sandwich. After a washing step, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of CTX-I in the sample.
Materials:
-
CTX-I ELISA kit (including pre-coated microplate, standards, controls, wash buffer concentrate, detection antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate washer (optional)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer and other reagents as per the kit instructions.
-
Standard Curve: Prepare a serial dilution of the CTX-I standard to create a standard curve.
-
Sample Addition: Add 100 µL of standards, controls, and patient samples to the appropriate wells of the microplate. It is recommended to run all samples in duplicate.
-
Incubation: Cover the plate and incubate at room temperature for the time specified in the kit manual (typically 1-2 hours).
-
Washing: Aspirate or decant the contents of the wells. Wash the plate 3-4 times with 1X wash buffer.
-
Detection Antibody: Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate at room temperature for the time specified in the kit manual (typically 30-60 minutes).
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until the desired color development is achieved.
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of CTX-I in the samples by interpolating their absorbance values from the standard curve.
Protocol for Serum P1NP Measurement by Immunoassay
This protocol is a representative example based on commercially available sandwich immunoassays, often performed on automated platforms.[22][23]
Principle: Similar to the CTX-I ELISA, P1NP immunoassays typically employ a sandwich format. A capture antibody specific to P1NP is used to bind the analyte from the sample. A second, labeled antibody (e.g., with a chemiluminescent or electrochemiluminescent tag) is then added to complete the sandwich. The signal generated by the label is proportional to the P1NP concentration.
Materials:
-
P1NP immunoassay kit (including reagents, calibrators, and controls)
-
Automated immunoassay analyzer (e.g., Roche Elecsys, Siemens Atellica) or manual immunoassay components
-
Patient serum samples
Procedure (Automated Analyzer):
-
Instrument Preparation: Perform daily maintenance and quality control checks on the automated analyzer according to the manufacturer's instructions.
-
Reagent Loading: Load the P1NP reagent packs, calibrators, and controls onto the instrument.
-
Sample Loading: Place patient serum samples in the appropriate racks and load them onto the analyzer.
-
Assay Execution: The instrument will automatically perform all assay steps, including sample and reagent pipetting, incubation, washing, signal generation, and detection.
-
Data Analysis: The analyzer's software will automatically calculate the P1NP concentrations based on the calibration curve.
Procedure (Manual ELISA): The procedure for a manual P1NP ELISA is analogous to the CTX-I ELISA protocol described above, with reagents specific for P1NP.
Visualizations
References
- 1. Blood biochemical markers of bone turnover: pre-analytical and technical aspects of sample collection and handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RACGP - Bone turnover markers [racgp.org.au]
- 3. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 4. egl.lv [egl.lv]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of ibandronate: a long term confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. Serum CrossLaps® (CTX-I) ELISA | BioVendor R&D [biovendor.com]
- 10. idsplc.com [idsplc.com]
- 11. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. Development of a Chemiluminescence Assay for Total N-Terminal Propeptide of Type I Collagen and Its Evaluation in Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Daily and intermittent oral ibandronate normalize bone turnover and provide significant reduction in vertebral fracture risk: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of daily and intermittent use of ibandronate on bone mass and bone turnover in postmenopausal osteoporosis: a review of three phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect on bone mass and bone markers of different doses of ibandronate: a new bisphosphonate for prevention and treatment of postmenopausal osteoporosis: a 1-year, randomized, double-blind, placebo-controlled dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. strwebprdmedia.blob.core.windows.net [strwebprdmedia.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. chondrex.com [chondrex.com]
- 21. cusabio.com [cusabio.com]
- 22. biochemia-medica.com [biochemia-medica.com]
- 23. Human P1NP ELISA Kit (EEL203) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Studying Glucocorticoid-Induced Osteoporosis with Ibandronate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoid-induced osteoporosis (GIOP) is the most common form of secondary osteoporosis, characterized by a rapid initial phase of bone loss due to increased bone resorption, followed by a slower phase of impaired bone formation.[1][2] Animal models are indispensable tools for investigating the pathophysiology of GIOP and for the preclinical evaluation of new therapeutic interventions.[3][4] Commonly used species for modeling GIOP include rats, mice, rabbits, and minipigs.[5][6][7] Glucocorticoids such as dexamethasone and prednisolone are frequently used to induce the osteoporotic phenotype in these models.[8]
Ibandronate, a potent nitrogen-containing bisphosphonate, is an effective treatment for osteoporosis.[9] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts.[10] This disruption of a key cellular process leads to osteoclast apoptosis and a subsequent reduction in bone resorption.[9] Preclinical studies in various animal models have demonstrated that Ibandronate can effectively reverse glucocorticoid-induced bone loss, leading to improvements in bone mineral density (BMD) and biomechanical strength.[7][10]
These application notes provide an overview of the animal models used to study GIOP and the therapeutic effects of Ibandronate, along with detailed protocols for key experimental procedures.
Animal Models and Experimental Design
The selection of an appropriate animal model is critical for the successful study of GIOP and the evaluation of potential treatments. Rats and mice are the most frequently used models due to their relatively low cost, ease of handling, and the availability of established protocols.[4][5] Larger animal models, such as rabbits and minipigs, offer the advantage of a bone remodeling process that more closely resembles that of humans.[6][7]
A typical experimental design involves the following groups:
-
Control Group: Animals receiving a vehicle control.
-
GIOP Model Group: Animals treated with a glucocorticoid to induce osteoporosis.
-
Treatment Group: GIOP animals treated with Ibandronate.
-
Prophylactic Group (Optional): Animals receiving Ibandronate concurrently with glucocorticoid treatment.
The duration of the study will depend on the specific research questions, but a period of 4 to 12 weeks is common for rodent models.
Data Presentation: Efficacy of Ibandronate in GIOP Animal Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Ibandronate in treating glucocorticoid-induced osteoporosis.
| Animal Model | Glucocorticoid Used | Ibandronate Dose | Duration of Treatment | Key Findings | Reference |
| Göttingen Minipig | Prednisolone (0.5-1.0 mg/kg/day, oral) | 2.0 mg/kg (total dose, intramuscular) | 7 months | Reversed GC-induced BMD loss; at 15 months, BMD was 22% higher, and Young's modulus was 48% higher compared to the GIOP group. | [7][9] |
| New Zealand White Rabbit | Dexamethasone (3 mg/kg, twice weekly) | Not specified | 6 weeks | Increased maximum load of lumbar spine compression by 54.36%, femur 3-point bending by 21.38%, and humerus maximum torsion by 105.75% compared to the GIOP group. | [11] |
| Wistar Rat | Dexamethasone (0.1 mg/kg/day, subcutaneous) | 1.0 µg/kg/day (subcutaneous) | 4 weeks | Prevented dexamethasone-induced bone loss. | [12][13] |
Table 1: Summary of In Vivo Efficacy of Ibandronate in Glucocorticoid-Induced Osteoporosis Animal Models.
| Parameter | GIOP Model Group (Mean ± SD) | Ibandronate Treatment Group (Mean ± SD) | Percentage Improvement | p-value | Reference |
| Bone Mineral Density (BMD) (mg/cm³) | |||||
| Lumbar Spine (Minipig) | 185 ± 12 | 225 ± 15 | 21.6% | <0.01 | [9] |
| Biomechanical Strength | |||||
| Lumbar Spine Max Load (N) (Rabbit) | 350 ± 45 | 540 ± 50 | 54.3% | <0.05 | [11] |
| Femur 3-Point Bending Max Load (N) (Rabbit) | 180 ± 20 | 218 ± 25 | 21.1% | <0.05 | [11] |
| Histomorphometry | |||||
| Trabecular Bone Volume (BV/TV) (%) (Rabbit) | 12.5 ± 2.1 | 18.2 ± 2.5 | 45.6% | <0.05 | [11] |
| Trabecular Number (Tb.N) (1/mm) (Rabbit) | 1.8 ± 0.3 | 2.5 ± 0.4 | 38.9% | <0.05 | [11] |
| Trabecular Thickness (Tb.Th) (µm) (Rabbit) | 65 ± 8 | 85 ± 10 | 30.8% | <0.05 | [11] |
Table 2: Comparative Quantitative Data on the Effects of Ibandronate in Animal Models of Glucocorticoid-Induced Osteoporosis.
Experimental Protocols
Protocol 1: Induction of Glucocorticoid-Induced Osteoporosis in Rats
Materials:
-
Male Wistar rats (8 weeks old)
-
Dexamethasone sodium phosphate
-
Sterile 0.9% saline
-
Syringes and needles (25-gauge)
Procedure:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Prepare a stock solution of dexamethasone in sterile saline at a concentration of 0.1 mg/mL.
-
Administer dexamethasone via subcutaneous injection at a dose of 0.1 mg/kg body weight daily for 4 weeks.[13]
-
The control group should receive daily subcutaneous injections of an equivalent volume of sterile saline.
-
Monitor the body weight of the animals twice weekly.
Protocol 2: Administration of Ibandronate in a Rat Model of GIOP
Materials:
-
Ibandronate sodium
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles (27-gauge)
Procedure:
-
Prepare a stock solution of Ibandronate in sterile PBS at a concentration that allows for the administration of 1.0 µg/kg body weight in a volume of approximately 0.1 mL.
-
For the treatment group, begin Ibandronate administration after the 4-week GIOP induction period.
-
Administer Ibandronate via subcutaneous injection at a dose of 1.0 µg/kg body weight daily for the desired treatment duration (e.g., 4 or 8 weeks).[12]
-
The GIOP model group should receive daily subcutaneous injections of an equivalent volume of sterile PBS.
Protocol 3: Serum Collection and Analysis of Bone Turnover Markers
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
ELISA kits for rat osteocalcin (a bone formation marker) and rat C-terminal telopeptide of type I collagen (CTX-I) (a bone resorption marker)
Procedure:
-
At the end of the study, anesthetize the rats.
-
Collect blood via cardiac puncture into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum supernatant and store at -80°C until analysis.
-
Perform ELISA for osteocalcin and CTX-I according to the manufacturer's instructions.[14][15][16][17]
Protocol 4: Bone Sample Collection and Preparation for Histomorphometry
Materials:
-
Surgical instruments for dissection
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol (70%, 90%, 100%)
-
Xylene
-
Methyl methacrylate embedding medium
-
Microtome for undecalcified bone
-
Glass slides
Procedure:
-
Euthanize the animals and dissect the femurs and lumbar vertebrae.
-
Carefully remove all soft tissue from the bones.
-
Fix the bones in 4% PFA for 24-48 hours at 4°C.[18]
-
Wash the bones in PBS.
-
Dehydrate the bones in a graded series of ethanol (e.g., 70% for 24 hours, 90% for 24 hours, and 100% for 48 hours).[19]
-
Clear the bones in xylene.
-
Infiltrate and embed the bones in methyl methacrylate.[20]
-
Section the undecalcified bones at a thickness of 5-10 µm using a specialized microtome.[19]
-
Mount the sections on glass slides for subsequent staining and analysis.[21]
Protocol 5: Biomechanical Testing of Femurs
Materials:
-
Three-point bending test machine
-
Calipers
Procedure:
-
Thaw the frozen femurs to room temperature in saline.
-
Measure the dimensions of the femur at the mid-diaphysis using calipers.
-
Position the femur on the supports of the three-point bending apparatus with the anterior surface facing upwards.
-
Apply a load to the mid-shaft of the femur at a constant displacement rate until fracture occurs.
-
Record the load-displacement curve to determine biomechanical parameters such as maximal load, stiffness, and energy to failure.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Glucocorticoid receptor signaling in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibandronate treatment reverses glucocorticoid-induced loss of bone mineral density and strength in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibandronate: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total administered dose of ibandronate determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 14. Development and application of a serum C-telopeptide and osteocalcin assay to measure bone turnover in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.elabscience.com [file.elabscience.com]
- 17. sinogeneclon.com [sinogeneclon.com]
- 18. umassmed.edu [umassmed.edu]
- 19. youtube.com [youtube.com]
- 20. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Ibandronate Sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of Ibandronate Sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
This compound, like other bisphosphonates, exhibits poor oral bioavailability, typically less than 1%.[1][2] This is attributed to several physicochemical properties of the molecule. It is a hydrophilic, negatively charged, and relatively large molecule, which hinders its ability to cross the lipid-rich intestinal epithelium via the transcellular route.[3] Consequently, its absorption is primarily limited to the inefficient paracellular pathway, which involves transport through the tight junctions between intestinal cells.[3][4]
Q2: What are the primary formulation strategies being researched to overcome this limitation?
Several innovative formulation strategies are being explored to enhance the oral absorption of this compound. These primarily focus on:
-
Gastroretentive Systems: These formulations are designed to prolong the residence time of the drug in the stomach, which is the primary absorption window for Ibandronate.[5][6] An example is a raft-forming system that creates a floating gel barrier in the stomach.[6][7]
-
Permeation Enhancers: These excipients transiently open the tight junctions between intestinal cells, facilitating paracellular drug transport. Notable examples include Salcaprozate Sodium (SNAC) and bile acid derivatives.[8][9][10]
-
Nanotechnology-based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can protect the drug from the harsh gastrointestinal environment and improve its uptake.[11][12][13]
Q3: How do permeation enhancers like SNAC work?
Salcaprozate Sodium (SNAC) is a well-studied oral absorption enhancer. Its mechanism is thought to involve a transient and reversible increase in membrane fluidity of gastric epithelial cells, which facilitates the transcellular passage of the drug.[9] SNAC can form a non-covalent complex with the drug molecule, increasing its lipophilicity and aiding its transport across the cell membrane.[8][9] It is also suggested that SNAC can create a localized increase in pH in the stomach, protecting the drug from the acidic environment and enzymatic degradation.[5]
Troubleshooting Guides
Low Drug Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor drug solubility in the lipid matrix. | Screen various solid lipids (e.g., Glyceryl monostearate, Compritol 888 ATO) to find one with higher solubilizing capacity for this compound. Consider using a small amount of a co-solvent that is miscible with the molten lipid. |
| Drug partitioning into the aqueous phase during homogenization. | Optimize the homogenization parameters. High-speed homogenization or ultrasonication can sometimes lead to drug expulsion. Try adjusting the speed, time, and temperature of the process. A cold homogenization technique may be beneficial. |
| Inappropriate surfactant concentration. | The type and concentration of the surfactant are critical. An insufficient amount may lead to particle aggregation and low entrapment, while an excessive amount can increase drug solubility in the aqueous phase. Experiment with different surfactants (e.g., Poloxamer 407, Tween 80) and concentrations. |
Inconsistent In Vitro Drug Release from Gastroretentive Raft-Forming Tablets
| Potential Cause | Troubleshooting Step |
| Weak raft formation or rapid disintegration. | The concentration of the raft-forming polymer (e.g., nanosized citrus pectin, sodium alginate) is crucial. Increase the polymer concentration to enhance raft strength. The inclusion of a raft-strengthening agent like calcium carbonate can also be beneficial.[6] |
| Variable floating lag time. | The amount of the gas-generating agent (e.g., sodium bicarbonate) needs to be optimized. Insufficient gas generation will delay floating, while too rapid generation can disrupt the raft integrity. |
| Burst release of the drug. | Ensure uniform distribution of the drug within the polymer matrix. The granulation process should be carefully controlled to produce granules of consistent size and drug content. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from studies investigating different formulations to enhance the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Control) | Reference |
| Control (Ibandronate alone) | 493 ± 0.237 | 3708.25 ± 3.418 | - | [14] |
| Gastroretentive Raft (PPR5) | 653 ± 0.097 | 6899.25 ± 3.467 | ~1.86 (based on AUC) | [14] |
| Ibandronate-DCK Complex | - | - | 4.3-fold increase in AUC | [10] |
Data presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Preparation of a Gastroretentive Raft-Forming Tablet
This protocol is based on the methodology described for the PPR5 formulation.[6]
-
Preparation of Nanosized Citrus Pectin (NCP):
-
Prepare a 1% solution of citrus pectin in 0.4 M NaCl solution.
-
Adjust the pH to 6.5 using 0.1 N NaOH.
-
Mix 6 mL of the pectin solution with an equal volume of 0.2 M phosphate buffer (pH 6.5) and centrifuge at 15,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Add 100 units/mL of pectin esterase to the filtered solution and incubate at 30°C for 16 hours.
-
Stop the reaction by placing the solution in a water bath for 3 minutes.
-
-
Tablet Formulation by Wet Granulation:
-
Thoroughly mix this compound, NCP, PEG 400, sodium bicarbonate, calcium carbonate, and other excipients.
-
Granulate the powder mixture using a 2% (w/w) solution of HPMC E5 in 90% ethanol.
-
Dry the granules at 40°C for 2 hours.
-
Pass the dried granules through an 18-mesh screen.
-
Compress the granules into tablets using a tablet press.
-
Protocol 2: Caco-2 Cell Permeability Assay
This is a general protocol for assessing the intestinal permeability of this compound formulations.
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in a transwell plate.
-
Allow the cells to grow and differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side of the transwell.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor compartment.
-
Visualizations
Caption: Intestinal Paracellular Transport Pathway for Ibandronate.
Caption: Experimental Workflow for Developing Enhanced Oral Ibandronate Formulations.
References
- 1. Bioequivalence Study of Two Formulations of Ibandronic Acid 150-mg Film-Coated Tablets in Healthy Volunteers Under Fasting Conditions: A Randomized, Open-Label, Three-Way, Reference-Replicated Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Enhancement of Oral Bioavailability of Ibandronate Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-depth analysis of the permeation enhancement mechanism of Salcaprozate Sodium (SNAC): facilitating breakthroughs in oral delivery of macromolecular drugs-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]
- 9. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced oral absorption of ibandronate via complex formation with bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ibandronate Sodium Dosage in Animal Models
Welcome to the technical support center for the use of Ibandronate Sodium in pre-clinical research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize dosage and mitigate the risk of renal toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced renal toxicity?
A1: The primary mechanism of this compound-induced renal toxicity is through injury to the proximal tubules of the kidney.[1] High concentrations of bisphosphonates can be toxic to kidney cells.[1] While the exact cellular pathway is complex, it is understood to involve the inhibition of farnesyl pyrophosphate synthase.[1] This can lead to cellular stress, inflammation, and in some cases, apoptosis (programmed cell death) of the renal tubular epithelial cells.[2][3]
Q2: Are there species-specific differences in sensitivity to this compound-induced renal toxicity?
A2: Yes, preclinical studies indicate species-specific differences in sensitivity. For instance, in intravenous studies, the minimal toxic dose in dogs was found to be 0.3 mg/kg/day, while in rats it was 1.0 mg/kg/day.[4] Generally, rat proximal tubular epithelial cells have shown to exhibit cytotoxicity more quickly than human cells in in-vitro models.[1][5]
Q3: What are the typical histopathological findings in this compound-induced renal toxicity?
A3: Histopathological examination of the kidneys in animals with this compound-induced toxicity typically reveals proximal tubular degeneration and single-cell necrosis.[6] Other findings can include moderate tubular necrosis with occasional protein agglomeration in the tubular lumen.[4]
Troubleshooting Guide
Issue: Elevated Serum Creatinine Levels Observed in Study Animals
Possible Cause: This may be an early indicator of acute kidney injury.[7] Serum creatinine is a commonly used marker for renal function, however, it is important to note that levels may not rise significantly until substantial kidney damage has occurred.[7]
Suggested Actions:
-
Review Dosing Regimen: Compare your current dosage with the established safe ranges for your animal model (see Tables 1 and 2). High doses are associated with a greater risk of renal toxicity.[4]
-
Assess Hydration Status: Dehydration can also lead to an increase in serum creatinine.[7] Ensure all animals have adequate access to water.
-
Monitor Other Renal Biomarkers: Do not rely solely on creatinine. Measure Blood Urea Nitrogen (BUN) and consider more sensitive, early-detection biomarkers of kidney injury such as:
-
Consider Intermittent Dosing: Studies in rats have shown that intermittent administration of ibandronate (e.g., every 3 weeks) allows for sufficient time for the regeneration of potential subclinical renal damage.[6]
Issue: Unexplained Morbidity or Mortality in High-Dose Groups
Possible Cause: High intravenous doses of this compound can lead to severe renal and hepatic toxicity, as well as gastrointestinal irritation, which can be lethal in animal models.[4]
Suggested Actions:
-
Immediate Dose Reduction: For any ongoing studies, immediately consider reducing the dose for subsequent cohorts.
-
Necropsy and Histopathology: Conduct a thorough necropsy and histopathological examination of the kidneys, liver, and gastrointestinal tract to determine the cause of death.
-
Refine Dose-Response Studies: If you are in the dose-finding phase of your research, ensure you are using a wide enough range of doses to establish a clear No-Observed-Adverse-Effect-Level (NOAEL).
Data on Safe vs. Toxic Dosages
Table 1: Intravenous this compound Dosage in Animal Models
| Animal Model | Tolerated Dose (mg/kg/day) | Minimal Toxic Dose (mg/kg/day) | Primary Toxic Effects Observed |
| Rat | 0.3 | 1.0 | Kidney Damage |
| Dog | 0.1 | 0.3 | Kidney Damage |
Data sourced from a product monograph.[4]
Table 2: Oral this compound Dosage in Animal Models (6-month studies)
| Animal Model | Tolerated Dose (mg/kg/day) | Dose with First Signs of Renal/Hepatic Injury (mg/kg/day) |
| Rat | 3.0 | 10 |
| Dog | 5.0 | 13 |
Data sourced from a product monograph.[4]
Experimental Protocols
Protocol for Assessment of Renal Function
-
Blood Collection: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
Serum Biomarker Analysis: Analyze serum for the following:
-
Creatinine: Use a validated enzymatic assay.[9]
-
Blood Urea Nitrogen (BUN): Use a standard urease-based assay.
-
-
Urine Collection: Collect urine samples (e.g., via metabolic cages) for urinalysis and biomarker assessment.
-
Urinary Biomarker Analysis: Analyze urine for early-detection biomarkers of kidney injury such as NAG and GST.[6]
Protocol for Histopathological Examination of the Kidney
-
Tissue Collection: At the end of the study, or upon premature death, euthanize the animal and immediately collect the kidneys.
-
Fixation: Fix the kidneys in 10% neutral buffered formalin.[10]
-
Tissue Processing: Process the fixed tissues, embed in paraffin, and section at 4-5 µm.[11]
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[12]
-
Microscopic Examination: A veterinary pathologist should examine the slides for evidence of renal damage, specifically focusing on the proximal tubules for signs of degeneration and necrosis.[6]
Visualizations
Caption: Experimental workflow for assessing ibandronate renal toxicity.
References
- 1. Zoledronic acid and ibandronate-induced nephrotoxicity in 2D and 3D proximal tubule cells derived from human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubular apoptosis in the pathophysiology of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. The renal effects of minimally nephrotoxic doses of ibandronate and zoledronate following single and intermittent intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum Creatinine Concentration: Useful Tips for Correct Interpretation - WSAVA 2018 Congress - VIN [vin.com]
- 8. researchgate.net [researchgate.net]
- 9. eclinpath.com [eclinpath.com]
- 10. masseycancercenter.org [masseycancercenter.org]
- 11. researchgate.net [researchgate.net]
- 12. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ibandronate Sodium Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibandronate Sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy/precipitated. What are the possible causes?
A1: Precipitation of this compound in an aqueous solution can be caused by several factors:
-
pH Shift: this compound's solubility is pH-dependent. Significant shifts from the optimal pH range can reduce its solubility. For injectable formulations, a pH range of 3.3 to 4.3 is often utilized to ensure stability.[1]
-
Presence of Multivalent Cations: Ibandronate can chelate multivalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/³⁺), and aluminum (Al³⁺).[2][3][4] The presence of these ions, even in trace amounts from glassware or other reagents, can lead to the formation of insoluble complexes.
-
Low Temperature: While generally stable at room temperature, storing aqueous solutions at very low temperatures (e.g., refrigeration) might in some cases lead to precipitation, especially if the solution is close to its saturation point.
-
High Concentration: Attempting to prepare solutions exceeding the solubility limit of this compound in a particular aqueous medium will result in precipitation.
Q2: How stable is this compound in an aqueous solution at room temperature?
A2: this compound is generally stable in aqueous solutions at room temperature when protected from oxidative conditions.[5][6] For analytical purposes, solutions have been found to be stable for up to 24 hours.[5] The stability of the solution is also dependent on the pH.
Q3: What is the optimal pH range for maintaining the stability of an this compound solution?
A3: Based on formulations for injection, a slightly acidic pH range of 3.3 to 4.3 is recommended for maintaining the stability of this compound in aqueous solutions.[1] One study on an injection formulation showed the pH remained stable within this range during compatibility studies.[7]
Q4: How do temperature and light affect the stability of this compound solutions?
A4: this compound is relatively stable under thermal and photolytic stress.[1][5][8] Forced degradation studies have shown minimal degradation when exposed to dry heat or UV light.[9] However, prolonged exposure to high temperatures or intense light should be avoided as a general precautionary measure. One study on an injectable formulation demonstrated the drug product to be thermally and photostable.[7]
Q5: My this compound appears to be degrading. What is the most likely degradation pathway?
A5: The most significant degradation pathway for this compound in aqueous solutions is oxidation.[5][9][10] Forced degradation studies consistently show that this compound is most susceptible to degradation in the presence of oxidizing agents, such as hydrogen peroxide.[9][11] Degradation under acidic, basic, or hydrolytic conditions is generally minimal.[9]
Q6: What excipients are compatible with this compound in aqueous formulations?
A6: Based on stable injectable formulations, the following excipients are considered compatible with this compound in aqueous solutions:
Conversely, it is crucial to avoid excipients that are sources of multivalent cations, as these can lead to the formation of insoluble complexes.[2][3][4]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Duration | Temperature | % Degradation |
| Acid Hydrolysis | 5M HCl for 5 hours | 80°C | 9.72% |
| Base Hydrolysis | 5M NaOH for 5 hours | 80°C | 7.37% |
| Oxidation | 3% H₂O₂ for 5 hours | 80°C | 3.51% |
| Thermal (Dry Heat) | - | 105°C | 10.35% |
| Humidity | - | 40°C / 75% RH | 2.59% |
| UV Light | UV exposure | Ambient | 0.72% |
Data adapted from a study on the development and validation of an RP-HPLC assay method for this compound.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a specific diluent for your analytical method) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5M HCl.
-
Heat the mixture at 80°C for 5 hours.[9]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 5M NaOH.
-
Dilute to the final concentration with the chosen diluent.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5M NaOH.
-
Heat the mixture at 80°C for 5 hours.[9]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 5M HCl.
-
Dilute to the final concentration with the chosen diluent.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at 80°C for 5 hours.[5]
-
Cool and dilute to the final concentration with the chosen diluent.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid this compound powder in a hot air oven at 105°C for a specified period.
-
After exposure, allow the powder to cool to room temperature.
-
Weigh the powder and prepare a solution of the desired concentration.
-
-
Photolytic Degradation:
-
Expose the this compound solution to UV light (e.g., in a photostability chamber) as per ICH guidelines.[5]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute the sample to the final concentration.
-
3. Analysis:
- Analyze all stressed samples, along with a non-stressed control solution, using a validated stability-indicating analytical method (e.g., HPLC).
- Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the control.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for an RP-HPLC method to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 200 µg/mL).
-
Sample Solution: Prepare the sample solution (e.g., from a forced degradation study) in the diluent to a similar concentration as the standard.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area reproducibility).
-
Inject the sample solutions.
-
Analyze the resulting chromatograms to determine the retention time of this compound and any degradation products.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. ijpras.com [ijpras.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. reference.medscape.com [reference.medscape.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. soeagra.com [soeagra.com]
- 9. scribd.com [scribd.com]
- 10. Stability indicating ion chromatography method for the simultaneous determination of this compound drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing gastrointestinal side effects of oral Ibandronate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the gastrointestinal (GI) side effects of oral Ibandronate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the gastrointestinal side effects of oral Ibandronate?
A1: The gastrointestinal side effects of oral bisphosphonates like Ibandronate are primarily attributed to two main mechanisms. Firstly, they can cause direct topical irritation to the mucosal lining of the upper GI tract, leading to inflammation, erosions, and ulcers[1][2][3]. Secondly, at a cellular level, nitrogen-containing bisphosphonates can induce mitochondrial superoxide production and subsequent lipid peroxidation, leading to cellular injury[4][5][6]. This can trigger apoptosis (programmed cell death) in gastric epithelial cells[1].
Q2: Are there alternative dosing strategies to minimize GI toxicity in animal models?
A2: Yes, intermittent dosing has been investigated as a strategy to reduce the overall exposure of the gastric mucosa to Ibandronate while maintaining efficacy. Studies in animal models, including rats, dogs, and monkeys, have shown that intermittent Ibandronate administration provides equivalent results in terms of bone health compared to daily dosing, and high doses are generally well-tolerated[7][8][9]. Less frequent administration may allow for the gastric mucosa to recover between doses[10][11].
Q3: Can co-administration of other agents protect against Ibandronate-induced GI damage?
A3: Co-administration with gastroprotective agents is a promising approach. For instance, the anti-ulcer drug geranylgeranylacetone has been shown to decrease superoxide production and prevent cellular lipid peroxidation in vitro, suggesting its potential to mitigate bisphosphonate-induced GI damage[4][5]. However, specific in vivo studies co-administering Ibandronate with such agents in animal models are needed to confirm efficacy and determine optimal dosing.
Q4: How can novel formulations help in reducing GI side effects?
A4: Novel formulations are being developed to improve the safety profile of oral Ibandronate. One such approach is a gastroretentive raft-forming drug delivery system. This system forms a protective layer in the stomach, allowing for a more controlled release of the drug and potentially reducing direct contact with the gastric mucosa. An in vivo study in rats demonstrated that a raft-forming tablet formulation of Ibandronate improved its oral bioavailability, which could allow for lower doses to be used, thereby reducing the risk of GI side effects[12][13].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution/Troubleshooting Step |
| High incidence of gastric lesions/ulcers in the Ibandronate-treated group. | Direct irritation from the drug formulation. | - Ensure proper oral gavage technique to minimize esophageal and gastric trauma. - Consider formulating Ibandronate in a buffered solution to reduce local acidity. - Explore the use of gastroretentive or enteric-coated formulations. - Evaluate an intermittent dosing schedule. |
| Inconsistent or high variability in the severity of GI side effects within the same treatment group. | Improper or inconsistent oral gavage technique. Animal stress. | - Standardize the oral gavage procedure across all technicians. - Ensure animals are adequately habituated to handling and the gavage procedure to minimize stress. - Verify the accuracy and consistency of the dose administered to each animal. |
| Elevated markers of oxidative stress (e.g., MDA) in gastric tissue without visible macroscopic lesions. | Early-stage cellular damage preceding the formation of visible ulcers. | - Supplement macroscopic scoring with histopathological examination to detect microscopic changes. - Consider co-administration with an antioxidant agent to investigate the role of oxidative stress in your model. |
| Difficulty in distinguishing between drug-induced GI effects and procedural artifacts. | Trauma from the oral gavage needle. Stress-induced gastric changes. | - Include a vehicle-only control group that undergoes the same gavage procedure. - Ensure the gavage needle is of the appropriate size and material (e.g., flexible tip) for the animal model. - Minimize animal stress through proper handling and a calm experimental environment. |
Quantitative Data from Animal Studies
Table 1: Pharmacokinetic Parameters of Ibandronate from a Novel Gastroretentive Raft Forming Tablet (PPR5) vs. a Conventional Tablet in Rats.
| Parameter | Conventional Tablet (Reference) | PPR5 Formulation (Test) |
| Cmax (ng/mL) | 493 ± 0.237 | 653 ± 0.097 |
| Tmax (h) | Not Reported | Not Reported |
| AUC(0-t) (ng/mL.h) | 3708.25 ± 3.418 | 6899.25 ± 3.467 |
Data from a study in healthy albino rats. The improved bioavailability of the PPR5 formulation suggests that a lower dose may be used to achieve the same therapeutic effect, potentially reducing GI side effects.[12]
Experimental Protocols
Oral Gavage of Ibandronate in Rats
This protocol describes the standard procedure for administering oral Ibandronate to rats.
-
Materials:
-
Ibandronate solution at the desired concentration.
-
Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge for adult rats) with a ball tip.
-
Syringe.
-
Animal scale.
-
-
Procedure:
-
Weigh the rat to determine the correct volume of the Ibandronate solution to be administered.
-
Fill the syringe with the calculated volume of the Ibandronate solution and attach the gavage needle.
-
Gently restrain the rat, holding it in an upright position.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus into the stomach. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the Ibandronate solution.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
Assessment of Gastric Mucosal Damage
-
Macroscopic Evaluation (Ulcer Index):
-
At the end of the study period, euthanize the animals and immediately excise the stomach.
-
Open the stomach along the greater curvature and rinse gently with saline to remove its contents.
-
Pin the stomach flat on a board for examination.
-
Measure the length and number of hemorrhagic lesions in the glandular region.
-
Calculate the ulcer index based on a scoring system (e.g., sum of the lengths of all lesions for each stomach).
-
-
Histopathological Examination:
-
Collect stomach tissue samples and fix them in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for evidence of mucosal erosion, ulceration, inflammation, and other pathological changes.
-
Measurement of Oxidative Stress Markers in Gastric Tissue
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation Marker):
-
Excise gastric tissue, rinse with cold saline, and weigh.
-
Homogenize the tissue in a suitable buffer (e.g., KCl solution).
-
Add thiobarbituric acid (TBA) reagent to the homogenate and heat in a boiling water bath.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
Calculate the MDA concentration based on a standard curve.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Prepare a gastric tissue homogenate as described for the MDA assay.
-
Use a commercial SOD assay kit or a standard method, such as one based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Measure the change in absorbance at the appropriate wavelength.
-
Calculate the SOD activity, typically expressed as units per milligram of protein.
-
Visualizations
Caption: Signaling pathway of Ibandronate-induced gastrointestinal toxicity.
Caption: Experimental workflow for evaluating strategies to minimize Ibandronate GI side effects.
References
- 1. Nitrogen-containing bisphosphonates induce apoptosis of Caco-2 cells in vitro by inhibiting the mevalonate pathway: a model of bisphosphonate-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new bisphosphonate derivative, CP, induces gastric cancer cell apoptosis via activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Enhancement of Oral Bioavailability of Ibandronate Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation | Semantic Scholar [semanticscholar.org]
- 4. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Interplay of Biochemical, Genetic, and Immunohistochemical Factors in the Etio-Pathogenesis of Gastric Ulcer in Rats: A Comparative Study of the Effect of Pomegranate Loaded Nanoparticles Versus Pomegranate Peel Extract [frontiersin.org]
- 8. Bisphosphonate-induced gastrointestinal mucosal injury is mediated by mitochondrial superoxide production and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bisphosphonate-induced gastrointestinal mucosal injury is mediated by mitochondrial superoxide production and lipid peroxidation [jstage.jst.go.jp]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Improving detection limits for Ibandronate Sodium in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Ibandronate Sodium. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and improving detection limits.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low sensitivity when analyzing this compound using a UV detector?
A1: this compound lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[1][2] This inherent molecular property results in poor UV absorbance, leading to low sensitivity, especially at higher wavelengths. To achieve adequate sensitivity with a UV detector, it is often necessary to work at very low wavelengths, such as 195 nm or 215 nm.[2][3][4][5][6]
Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes and solutions?
A2: Poor peak shape for this compound can be attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar phosphonate groups of ibandronate, leading to peak tailing. Using a mobile phase with a low pH (e.g., around 3.2 with formic or phosphoric acid) can help to suppress the ionization of silanol groups and improve peak shape.[7][8]
-
Metal Chelation: Ibandronate has metal-chelating properties, and interactions with any metal ions present in the HPLC system (e.g., from the column, tubing, or mobile phase) can result in poor peak shape and recovery.[2] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can mitigate this issue.[2][3]
-
Inappropriate Mobile Phase Composition: An unsuitable mobile phase can lead to poor peak shape. Optimization of the mobile phase, including the type and concentration of the organic modifier and the pH of the aqueous component, is crucial.
Q3: What are the alternatives to UV detection for improving the detection limit of this compound?
A3: Several alternative detection methods can significantly improve the detection limits for this compound:
-
Refractive Index (RI) Detection: RI detection is a universal detection method that can be used for non-UV absorbing compounds like ibandronate.[1][7][8] However, it is sensitive to temperature and mobile phase composition changes and is not suitable for gradient elution.[9]
-
Post-Column Derivatization with Fluorescence Detection: This is a highly sensitive technique. After the chromatographic separation, a reagent is introduced that reacts with ibandronate to form a fluorescent product, which is then detected by a fluorescence detector.[1][10]
-
Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response for any non-volatile analyte and is more sensitive than RI detection. It is compatible with gradient elution.[11]
-
Indirect UV Detection: This method involves adding a UV-absorbing compound to the mobile phase. When the non-UV absorbing analyte elutes, it creates a negative peak that can be detected.[2]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio / Inability to Detect Low Concentrations
This guide will help you troubleshoot issues related to low sensitivity in your this compound HPLC analysis.
Caption: Troubleshooting workflow for low sensitivity.
Issue 2: Poor Peak Asymmetry and Resolution
This guide addresses common causes of poor peak shape and resolution and provides systematic steps to resolve them.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: RP-HPLC with Indirect UV Detection
This method is suitable for laboratories equipped with a standard UV detector and aims to improve sensitivity through the use of an ion-pairing reagent and a chelating agent.
Table 1: Chromatographic Conditions for Indirect UV Detection
| Parameter | Value |
| Column | Waters Bridge C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 90% Buffer: 10% Acetonitrile (v/v) |
| Buffer: 1.5 mL ortho-phosphoric acid, 990 mg 1-Hexanesulfonic acid sodium salt, 140 mg EDTA in 1000 mL HPLC grade water | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 198 nm (inverse mode) |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Methodology:
-
Mobile Phase Preparation:
-
To prepare the buffer, dissolve 1.5 mL of ortho-phosphoric acid, 990 mg of 1-Hexanesulfonic acid sodium salt, and 140 mg of EDTA in 1000 mL of HPLC grade water.
-
Mix 900 mL of the prepared buffer with 100 mL of acetonitrile.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Protocol 2: HPLC with Refractive Index (RI) Detection
This protocol is an alternative for laboratories without access to specialized detectors and is suitable for isocratic separations.
Table 2: Chromatographic Conditions for RI Detection
| Parameter | Value |
| Column | Allsep anion column (150 mm x 4.6 mm, 7 µm) |
| Mobile Phase | 0.2% (v/v) aqueous formic acid, pH adjusted to 3.2 with ammonia solution |
| Flow Rate | 1.2 mL/min |
| Detection | Refractive Index (RI) Detector |
| Column Temperature | 60°C |
| Injection Volume | 100 µL |
Methodology:
-
Mobile Phase Preparation:
-
Add 2.0 mL of formic acid to 1 liter of purified water.
-
Adjust the pH to 3.2 with a dilute ammonia solution.
-
Filter the mobile phase through a 0.22 µm filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in Milli-Q water.
-
Prepare working standard solutions by diluting the stock solution with Milli-Q water.
-
-
Sample Preparation:
-
Follow the sample preparation steps outlined in Protocol 1, using Milli-Q water as the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system, including the RI detector, with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Quantify the this compound content based on the peak area of the standard.
-
Data Presentation
Table 3: Comparison of Detection Limits for Different HPLC Methods
| Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Indirect UV Detection | 0.0163 µg/mL | 0.0495 µg/mL | [2] |
| UV Detection (215 nm) | - | 0.05 µg/mL | [4][12] |
| RI Detection | - | 3 µg/mL | [8] |
| Charged Aerosol Detection (CAD) | - | ≥ 0.03% | [11] |
| Post-column Derivatization (Fluorescence) | nmol/L level | - | [10] |
This technical support center provides a starting point for troubleshooting and method development for the HPLC analysis of this compound. For more specific issues, consulting the cited literature is recommended.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. omicsonline.org [omicsonline.org]
- 4. analchemres.org [analchemres.org]
- 5. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 6. CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A sensitive post-column photochemical derivatization/fluorimetric detection system for HPLC determination of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity profiling of this compound by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of this compound in Bulk and Pharmaceutical Dosage Form [analchemres.org]
Technical Support Center: Ibandronate Sodium and Bone Strength Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ibandronate Sodium. The information is designed to assist in optimizing treatment duration for maximal bone strength.
Frequently Asked Questions (FAQs)
General
-
What is the primary mechanism of action of this compound? this compound is a potent, nitrogen-containing bisphosphonate that primarily works by inhibiting osteoclast-mediated bone resorption.[1][2][3] It has a high affinity for hydroxyapatite, the mineral component of bone, and is internalized by osteoclasts during bone resorption.[1][2] Once inside the osteoclast, it inhibits the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway.[1][3] This disruption prevents the prenylation of small GTPase signaling proteins essential for osteoclast function, survival, and cytoskeletal organization, ultimately leading to decreased bone resorption and, in some cases, osteoclast apoptosis.[1]
-
What are the approved dosing regimens for this compound in clinical use? this compound is available in both oral and intravenous formulations.[1] Approved regimens for postmenopausal osteoporosis include 150 mg oral tablets taken once monthly and intravenous injections.[4][5] Historically, a 2.5 mg daily oral dose was also studied and approved.[6][7]
Efficacy and Treatment Duration
-
What is the recommended treatment duration for this compound? The optimal duration of use has not been definitively established.[5] However, for patients with postmenopausal osteoporosis, the safety and effectiveness are based on clinical data of three years duration.[5] The American College of Physicians suggests a treatment duration of 5 years.[8][9] For patients at a low risk for fracture, discontinuation of the drug may be considered after 3 to 5 years of use.[5][8] The need for continued therapy should be re-evaluated on a periodic basis.[5]
-
What is a "drug holiday" and is it applicable to this compound treatment? A "drug holiday" is a temporary suspension of bisphosphonate treatment after a period of use.[10][11] This is considered because bisphosphonates accumulate in the bone and their beneficial effects may persist after treatment cessation.[10][11] For ibandronate, a drug holiday may be considered after 5 years of treatment for patients not at high fracture risk.[10] The recommended duration of the drug holiday for ibandronate is typically 1 year, after which fracture risk should be reassessed.[10]
-
How does long-term treatment with this compound affect bone mineral density (BMD) and fracture risk? Long-term treatment with ibandronate has been shown to maintain or continue to increase BMD for up to 5 years.[6][9][12] The MOBILE LTE study, an extension of a 2-year trial, showed that after 5 years of continuous monthly oral ibandronate (150 mg), lumbar spine BMD increased by 8.4% from baseline.[9][13] Similarly, the DIVA LTE study confirmed the sustained efficacy of quarterly intravenous ibandronate over 5 years.[12] Daily oral ibandronate (2.5 mg) has been shown to reduce the risk of new vertebral fractures by 62% over 3 years compared to placebo.[6]
Troubleshooting Guides
Inconsistent Experimental Results
-
Issue: Variability in bone strength measurements in preclinical models despite consistent dosing.
-
Possible Cause: Inconsistent drug administration and bioavailability. Oral gavage can lead to variability in absorption.
-
Solution: For preclinical studies, consider subcutaneous or intravenous administration for more consistent systemic exposure. If oral administration is necessary, ensure strict adherence to fasting protocols before and after dosing, as food can significantly impair absorption.
-
-
Issue: Lack of expected decrease in bone turnover markers (BTMs) in clinical study participants.
-
Possible Cause: Poor patient adherence to oral dosing instructions. Ibandronate must be taken after an overnight fast, with plain water only, and the patient must remain upright for at least 60 minutes.[14]
-
Solution: Reinforce proper administration instructions with study participants at each visit. Consider using a dosing diary or other adherence monitoring tools. If adherence remains an issue, intravenous administration could be considered as an alternative.
-
Adverse Events in Preclinical Models
-
Issue: Observation of renal toxicity in animal models at high doses.
-
Possible Cause: Bisphosphonates are cleared by the kidneys, and high concentrations can lead to renal impairment.
-
Solution: Ensure adequate hydration of the animals. Adjust the dose to be within a therapeutic range that is effective without causing renal toxicity. Monitor renal function regularly through blood and urine analysis.
-
Data Presentation
Table 1: Summary of this compound Efficacy on Bone Mineral Density (BMD) in Postmenopausal Women
| Study (Duration) | Treatment Group | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change | Trochanter BMD Change |
| MOBILE (2 years) | 150 mg monthly oral | +6.6% | - | - | - |
| 2.5 mg daily oral | +5.0% | - | - | - | |
| MOBILE LTE (5 years) | 150 mg monthly oral | +8.4% from baseline | +4.1% from baseline | +3.1% from baseline | +5.3% from baseline |
| DIVA (2 years) | 3 mg every 3 months IV | +6.3% | Greater than daily oral | - | - |
| 2.5 mg daily oral | +4.8% | - | - | - | |
| MOTION (1 year) | 150 mg monthly oral | Comparable to weekly alendronate | Comparable to weekly alendronate | - | - |
Data compiled from multiple sources.[12][13][15]
Table 2: Effect of this compound on Bone Turnover Markers (BTMs)
| Study Population | Treatment | Bone Resorption Marker (sCTX) | Bone Formation Marker (Osteocalcin) |
| Postmenopausal women | Daily oral ibandronate | Reduced by ~65-70% | Reduced by ~40% |
| Haemophilia patients | 150 mg monthly oral (12 months) | Decreased by 29.9% | No significant change |
sCTX: serum C-terminal telopeptide of type I collagen. Data compiled from multiple sources.[16][17]
Experimental Protocols
1. Bone Mineral Density (BMD) Measurement by Dual-Energy X-ray Absorptiometry (DXA)
-
Objective: To quantify bone mineral content and density at key skeletal sites (e.g., lumbar spine, proximal femur).
-
Procedure:
-
Animal/Patient Preparation: The subject is positioned on the DXA scanner table according to standardized protocols for the specific anatomical site being measured. Anesthesia may be required for animal studies to prevent movement artifacts.
-
Scanning: The DXA scanner uses two X-ray beams of different energy levels to scan the region of interest. The differential absorption of the X-rays by bone and soft tissue allows for the calculation of bone mineral content.
-
Data Analysis: Specialized software calculates the bone mineral content (in grams) and the bone area (in cm²) to determine the areal BMD (in g/cm²). Results are often compared to a reference population to generate T-scores and Z-scores in clinical settings.
-
2. Biomechanical Strength Testing in Preclinical Models (e.g., Rat Femur)
-
Objective: To assess the mechanical properties of bone, such as its strength and stiffness.
-
Procedure:
-
Sample Preparation: Following euthanasia, the femur is carefully dissected, cleaned of soft tissue, and stored (e.g., in saline-soaked gauze at -20°C) until testing.
-
Three-Point Bending Test: The femur is placed on two supports (lower supports) in a materials testing machine. A load is applied to the mid-shaft of the bone by a third, upper support at a constant displacement rate until fracture occurs.
-
Data Acquisition: A load-displacement curve is generated.
-
Parameter Calculation: From the curve, key biomechanical parameters are calculated:
-
Ultimate Load (Fmax): The maximum force the bone can withstand before fracturing (in Newtons).
-
Stiffness: The slope of the linear (elastic) portion of the load-displacement curve, representing the bone's resistance to deformation (in N/mm).
-
Energy to Failure: The area under the load-displacement curve, representing the bone's toughness (in mJ).
-
-
3. Analysis of Serum C-terminal Telopeptide of Type I Collagen (sCTX) by ELISA
-
Objective: To measure the level of sCTX, a specific marker of bone resorption, in serum samples.
-
Procedure:
-
Sample Collection: Blood samples are collected from subjects (fasting samples are preferred) and processed to obtain serum. Samples are stored at -80°C until analysis.
-
ELISA Assay: A commercial enzyme-linked immunosorbent assay (ELISA) kit is used.
-
Standards, controls, and serum samples are added to a microplate pre-coated with antibodies specific to sCTX.
-
A second, enzyme-linked antibody is added, which binds to the captured sCTX, forming a "sandwich".
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color, which is proportional to the concentration of sCTX, is measured using a microplate reader at a specific wavelength.
-
-
Quantification: A standard curve is generated using the known concentrations of the standards, and the sCTX concentration in the unknown samples is interpolated from this curve.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in osteoclasts.
Caption: Workflow for a preclinical study evaluating Ibandronate.
Caption: Decision logic for considering an Ibandronate drug holiday.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Ibandronate (Boniva): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Long-term efficacy, safety, and patient acceptability of ibandronate in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. primarycare.northeastlondon.icb.nhs.uk [primarycare.northeastlondon.icb.nhs.uk]
- 11. Is there a need for a bisphosphonate drug holiday? - MedCrave online [medcraveonline.com]
- 12. Efficacy of ibandronate: a long term confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ibandronate (ibandronic acid) [theros.org.uk]
- 15. Efficacy and Safety of Monthly 150 mg Oral Ibandronate in Women with Postmenopausal Osteoporosis: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of monthly ibandronate on bone mineral density and bone turnover markers in patients with haemophilia A and B and increased risk for fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ibandronate: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Ibandronate Sodium Administration in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ibandronate Sodium in long-term rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in rodents?
A1: this compound is a potent, nitrogen-containing bisphosphonate that primarily acts to inhibit osteoclast-mediated bone resorption.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[3][4] This disruption prevents the proper function and survival of osteoclasts, leading to a decrease in bone resorption, an increase in bone mineral density (BMD), and improvement in bone microarchitecture in rodent models of osteoporosis.[2][5]
Q2: What are the typical routes of administration for long-term this compound studies in rodents?
A2: The most common routes for long-term administration in rodents are subcutaneous (SC) injection and oral gavage.[6][7][8] Intravenous (IV) administration is also used, particularly in studies investigating renal effects.[9][10] The choice of administration route depends on the specific research question, the desired dosing regimen (daily, intermittent), and bioavailability considerations. Oral bioavailability of bisphosphonates is generally low.[11]
Q3: Is continuous or intermittent dosing more effective in long-term rodent studies?
A3: Preclinical studies in ovariectomized (OVX) rats have demonstrated that both continuous (daily) and intermittent (e.g., weekly, bi-weekly) administration of ibandronate can be equally effective in preventing bone loss, provided the total cumulative dose is the same.[1][2][12] The choice between dosing regimens may depend on the experimental design and efforts to minimize animal handling and stress.
Q4: What are the potential long-term effects of this compound on bone quality in rodents?
A4: While ibandronate effectively increases bone mass and strength, some studies on long-term bisphosphonate use in animal models suggest potential for altered bone quality.[13] Prolonged administration may lead to an accumulation of microcracks due to the suppression of bone remodeling, which is necessary for repairing microscopic damage.[1][14][15] This could potentially result in increased bone brittleness despite higher bone density.[16] However, other studies have shown that even at high doses, ibandronate does not impair bone mineralization in rats.[2][5]
Troubleshooting Guides
Oral Gavage Administration Issues
| Problem | Possible Cause | Troubleshooting/Solution |
| Regurgitation or difficulty swallowing | Improper gavage technique; Esophageal irritation. | - Ensure proper restraint and technique to avoid stress and injury.[17][18] - Use a flexible gavage tube instead of a rigid needle.[18] - Administer the solution slowly. - If irritation is suspected, consider switching to subcutaneous administration. |
| Gastrointestinal (GI) upset (e.g., diarrhea, weight loss) | Direct irritation of the GI mucosa by ibandronate. | - Ensure the animal is fasted before dosing to improve absorption and potentially reduce GI contact time, but follow institutional guidelines on fasting duration. - Monitor for signs of dehydration and provide supportive care if necessary. - Consider reducing the concentration of the dosing solution while maintaining the total dose. - If GI issues persist, subcutaneous administration is a reliable alternative.[19] |
| Inconsistent results or lack of efficacy | Poor and variable oral bioavailability. | - Administer ibandronate on an empty stomach, as food and divalent cations (e.g., calcium) can significantly reduce absorption.[11][20] - Ensure the formulation is a clear solution. - For consistent and predictable systemic exposure, subcutaneous injection is recommended. |
Subcutaneous Injection Administration Issues
| Problem | Possible Cause | Troubleshooting/Solution |
| Injection site reactions (e.g., swelling, inflammation, skin lesions) | Irritation from the vehicle or the compound; Foreign body reaction; Repeated injections at the same site. | - Rotate injection sites. - Use a sterile, biocompatible vehicle. - Observe for signs of self-trauma (e.g., scratching) and consider environmental enrichment to reduce stress-related behaviors.[21] - If reactions are severe, dilute the drug concentration or reduce the injection volume. |
| Variability in efficacy | Inconsistent injection technique leading to variable absorption. | - Ensure injections are consistently administered into the subcutaneous space. - Use a consistent injection volume and needle size. - Train all personnel on a standardized injection protocol. |
Systemic & Long-Term Complications
| Problem | Possible Cause | Troubleshooting/Solution |
| Renal toxicity (elevated creatinine, histological changes) | High intravenous doses; Pre-existing renal impairment. | - Monitor renal function periodically through blood or urine analysis, especially with high doses or long-term IV administration.[9][22] - Ensure adequate hydration of the animals. - Intermittent dosing may allow for renal recovery between administrations.[9][10] - Ibandronate generally has a better renal safety profile compared to some other bisphosphonates.[23] |
| Hypocalcemia | Ibandronate's mechanism of action reduces calcium release from bone. | - Ensure adequate dietary calcium and vitamin D intake. - Monitor serum calcium levels, especially after the initial doses. - Supplement with calcium and vitamin D if necessary, but administer separately from oral ibandronate to avoid absorption interference.[20] |
| Increased bone brittleness or atypical fractures | Oversuppression of bone remodeling and accumulation of microdamage. | - This is an area of ongoing research. Consider including endpoints to assess bone quality, such as micro-computed tomography (micro-CT) for microcrack analysis and biomechanical testing for toughness.[1][14][15] - Evaluate different dosing regimens (e.g., intermittent vs. continuous) to see if they have differential effects on bone quality. |
Quantitative Data Summary
Table 1: Dosing Regimens of this compound in Rodent Studies
| Species | Study Duration | Route of Administration | Dosage | Key Findings | Reference |
| Rat (Ovariectomized) | 20 weeks | Subcutaneous | 0.1 to 30 µg/kg/day | Optimal dose for preventing bone loss was 1.0 µg/kg/day. | [7] |
| Rat (Ovariectomized) | 12 months | Subcutaneous | 0.2, 1.0, 5.0, or 25 µg/kg/day | Dose-dependent increase in BMD and bone strength. | [24][25] |
| Rat | 104 weeks | Oral Gavage | 3, 7, or 15 mg/kg/day | Lifelong high doses increased bone mass and maintained bone quality. | [8] |
| Rat | 9 weeks | Subcutaneous | 1 µg/kg/day | Increased stress at failure of cortical bone. | [6] |
| Rat | 10 weeks | Subcutaneous | 1.25 µg/kg/week | Interfered with tibial growth and bone mineralization in young rats. | [26] |
| Mouse (Ovariectomized) | Long-term | Not Specified | Not Specified | Prolonged administration may lead to brittle bone. | [16] |
| SCID Mice (Myeloma model) | ~32 days | Subcutaneous | Daily injections (dose not specified) | Early treatment delayed onset of paraplegia and reduced lytic lesions. | [27] |
Experimental Protocols
Protocol: Long-Term Ibandronate Administration in an Ovariectomized (OVX) Rat Model
This protocol is a generalized example based on common practices in published studies.[7][24][25]
1. Animal Model:
-
Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 8-12 months old).
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.
-
Allow a post-operative period of several weeks for the establishment of bone loss before initiating treatment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a sterile vehicle (e.g., saline or phosphate-buffered saline).
-
Further dilute the stock solution to the desired final concentrations for injection. Ensure the pH of the final solution is appropriate for administration.
3. Administration:
-
Route: Subcutaneous injection is often preferred for consistent bioavailability.
-
Dosing Regimen:
-
Daily: Administer the selected dose (e.g., 1.0 µg/kg) once daily.
-
Intermittent: Administer a higher dose at longer intervals (e.g., 25 µg/kg every 25 days) to achieve the same total cumulative dose as the daily group.
-
-
Procedure:
-
Rotate injection sites (e.g., dorsal subcutaneous space) to minimize local irritation.
-
Record body weight regularly to adjust the administered volume.
-
4. Monitoring and Endpoints:
-
In-life Monitoring:
-
Observe animals daily for clinical signs of toxicity, including changes in appetite, activity, and injection site reactions.
-
Monitor body weight weekly.
-
-
Bone Mineral Density (BMD):
-
Measure BMD at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
-
Biomechanical Testing:
-
At the end of the study, harvest femurs and lumbar vertebrae for biomechanical testing (e.g., three-point bending for femurs, compression testing for vertebrae) to assess bone strength.
-
-
Histomorphometry and Micro-CT:
-
Process tibiae or other relevant bones for histomorphometry to evaluate bone turnover and cellular activity.
-
Use micro-CT to analyze bone microarchitecture, including trabecular bone volume, number, and separation.
-
Visualizations
Signaling Pathway of this compound
Caption: Ibandronate inhibits FPP synthase in the mevalonate pathway.
Experimental Workflow
Caption: Workflow for long-term Ibandronate studies in rodents.
References
- 1. Long-term effects of bisphosphonate therapy: perforations, microcracks and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibandronate: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of ibandronate on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ibandronate on bending strength and toughness of rodent cortical bone: Possible implications for fracture prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total administered dose of ibandronate determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lifelong administration of high doses of ibandronate increases bone mass and maintains bone quality of lumbar vertebrae in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The renal effects of minimally nephrotoxic doses of ibandronate and zoledronate following single and intermittent intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of Oral Bioavailability of Ibandronate Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibandronate treatment for osteoporosis: rationale, preclinical, and clinical development of extended dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Long-term bisphosphonate treatment coupled with ovariectomy in mice provokes deleterious effects on femoral neck fracture pattern and modifies tibial shape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gastrointestinal tolerability with ibandronate after previous weekly bisphosphonate treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ibandronate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Zoledronic acid and ibandronate-induced nephrotoxicity in 2D and 3D proximal tubule cells derived from human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Renal safety of ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of treatment with ibandronate on bone mass, architecture, biomechanical properties, and bone concentration of ibandronate in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Ibandronate affects bone growth and mineralization in rats with normal and reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ibandronate decreases bone disease development and osteoclast stimulatory activity in an in vivo model of human myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Ibandronate Sodium interference with calcium supplementation in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing interference between ibandronate sodium and calcium supplementation in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and calcium supplements?
A1: The primary interaction is a significant reduction in the gastrointestinal absorption of oral this compound. Ibandronate, a bisphosphonate, can chelate with divalent cations like calcium. This binding forms an insoluble complex that is poorly absorbed from the gastrointestinal tract, thereby reducing the bioavailability and efficacy of ibandronate.[1][2][3][4][5]
Q2: How much can calcium supplementation affect the bioavailability of oral ibandronate?
A2: Co-administration of calcium supplements with oral ibandronate can decrease its bioavailability significantly.[3][5] Taking ibandronate with food, which often contains calcium, can reduce its absorption by up to 90%.[6][7][8]
Q3: Is this interaction relevant for both in vivo and in vitro studies?
A3: This interaction is primarily a concern for in vivo studies involving oral administration of ibandronate. The interference happens in the gastrointestinal tract before absorption. For in vitro studies using cell cultures, this specific interaction is not a factor, as the compounds are directly applied to the cells. However, it is crucial to consider the calcium concentration in the cell culture medium as calcium signaling is vital for bone cell function.[9][10][11][12][13]
Q4: Does the form of calcium supplement (e.g., carbonate, citrate) matter?
A4: Yes, different forms of calcium supplements (e.g., carbonate, citrate, acetate, gluconate) can all interfere with the absorption of ibandronate.[2] Any product containing polyvalent cations, including calcium, has the potential to reduce ibandronate absorption.[1][3][5]
Q5: Can intravenous administration of ibandronate bypass this interaction?
A5: Yes, administering ibandronate intravenously completely bypasses the gastrointestinal absorption phase and, therefore, avoids the interaction with oral calcium supplements.[14] However, it is important to note that ibandronate should not be mixed with calcium-containing intravenous infusions.[15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable efficacy of oral ibandronate in animal studies. | Concurrent administration of ibandronate with calcium-supplemented feed or gavage. | 1. Stagger Administration: Administer oral ibandronate at least 60 minutes before providing calcium-supplemented feed or any other oral supplements.[1][16][17] 2. Fasting Protocol: Ensure animals are fasted overnight before oral ibandronate administration to maximize absorption.[4] 3. Vehicle Control: Use plain water as the vehicle for ibandronate administration. Avoid using mineral water or other liquids that may contain high concentrations of calcium.[1][17] |
| Unexpected results in bone mineral density (BMD) measurements. | Inconsistent timing of ibandronate and calcium administration leading to variable ibandronate absorption. | 1. Standardize Protocols: Implement a strict and consistent dosing schedule for both ibandronate and calcium supplementation across all experimental groups. 2. Monitor Serum Calcium: In cases of unexpected results, it may be beneficial to monitor serum calcium levels to ensure they are within the expected range and not confounding the effects of ibandronate.[18] |
| Difficulty replicating published results of ibandronate studies. | Failure to account for the administration protocols of calcium and vitamin D used in the original studies. | 1. Review Methodologies: Carefully review the experimental design of the cited literature, paying close attention to the details of calcium and vitamin D supplementation, including the timing of administration relative to ibandronate. Many clinical trials on ibandronate included co-administration of calcium and vitamin D as part of the study design.[1][14][19][20][21][22] |
Quantitative Data Summary
The following table summarizes the impact of administration timing on the bioavailability of ibandronate.
| Administration Condition | Effect on Bioavailability | Reference |
| Oral Ibandronate with Food | Up to 90% reduction | [6][7] |
| Oral Ibandronate with Calcium Supplements | Significant interference with absorption | [1][2][3] |
| Recommended Dosing Interval | At least 60 minutes before food, drink, or other medications | [1][16][17] |
Experimental Protocols
Protocol 1: In Vivo Study of Oral Ibandronate with Calcium Supplementation
Objective: To assess the efficacy of orally administered ibandronate on bone mineral density in a rodent model while maintaining adequate calcium intake.
Methodology:
-
Animal Model: Ovariectomized rat model of postmenopausal osteoporosis.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Divide animals into at least four groups:
-
Sham + Vehicle
-
Ovariectomized (OVX) + Vehicle
-
OVX + Ibandronate
-
OVX + Ibandronate + Staggered Calcium
-
-
Ibandronate Administration:
-
Administer this compound via oral gavage once daily in the morning after an overnight fast.
-
The vehicle should be plain, deionized water.
-
-
Calcium and Vitamin D Supplementation:
-
Provide a diet with adequate calcium and vitamin D to all groups.
-
For the "OVX + Ibandronate + Staggered Calcium" group, provide any additional calcium supplement via gavage or in the feed at least 60 minutes after the administration of ibandronate.
-
-
Efficacy Assessment:
-
Measure bone mineral density (BMD) at the lumbar spine and femur using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.
-
Collect blood samples to measure bone turnover markers (e.g., CTX-I, P1NP).
-
-
Data Analysis: Compare the changes in BMD and bone turnover markers between the different experimental groups.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Calcium Magnesium Potassium and ibandronate Interactions - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium signalling and calcium transport in bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of calcium channels in osteoporosis and their therapeutic potential [frontiersin.org]
- 11. CALCIUM SIGNALLING AND CALCIUM TRANSPORT IN BONE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium signaling in osteoclast differentiation and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Ibandronate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
- 21. Effective doses of ibandronate do not influence the 3-year progression of aortic calcification in elderly osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect on bone mass and bone markers of different doses of ibandronate: a new bisphosphonate for prevention and treatment of postmenopausal osteoporosis: a 1-year, randomized, double-blind, placebo-controlled dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining intermittent dosing schedules for Ibandronate Sodium in monkeys
Technical Support Center: Ibandronate Sodium Studies in Monkeys
This technical support center provides detailed guidance for researchers refining intermittent dosing schedules for this compound in non-human primate models. The information is presented in a question-and-answer format to directly address potential issues and queries during experimental design and execution.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary mechanism of action for this compound?
A1: Ibandronate is a potent, nitrogen-containing bisphosphonate that selectively inhibits osteoclast-mediated bone resorption.[1][2][3] It works by targeting and inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway in osteoclasts.[4][5] This disruption prevents the post-translational modification (prenylation) of small GTPase signaling proteins, which are crucial for osteoclast function, morphology, and survival.[4][6] This ultimately leads to reduced bone resorption and an indirect increase in bone mineral density.[1]
Q2: What is the rationale for using intermittent dosing schedules for Ibandronate?
A2: The rationale for intermittent dosing is based on Ibandronate's high potency and strong binding affinity for bone mineral.[7][8] Preclinical studies in various animal models, including rats, dogs, and monkeys, have demonstrated that intermittent administration can achieve similar efficacy to continuous daily dosing when the same cumulative dose is applied over a given period.[5][9] This is because Ibandronate is sequestered in the bone and released slowly over time.[1][8] Less frequent dosing offers a significant advantage by potentially improving compliance in clinical settings.[7][9]
Q3: How does the dosing interval in cynomolgus monkeys translate to humans?
A3: The bone remodeling interval in cynomolgus monkeys is approximately one-third of that in humans. Therefore, a 30-day dosing interval in these monkeys is considered equivalent to a 3-month (quarterly) dosing regimen in human subjects.[10][11][12] A 16-month study in monkeys is comparable to approximately four years of treatment in humans.[11][12]
Experimental Design & Dosing
Q4: What is a typical effective intermittent dose of intravenous Ibandronate in an ovariectomized (OVX) cynomolgus monkey model?
A4: In a 16-month study with ovariectomized cynomolgus monkeys, intravenous (IV) bolus injections of Ibandronate at 30 µg/kg every 30 days effectively prevented estrogen depletion-induced osteopenia.[10] This dose suppressed bone turnover and preserved bone mass, architecture, and strength at clinically relevant sites.[10] Higher doses (150 µg/kg) further increased bone mass and strength, while a lower dose (10 µg/kg) only partially prevented the effects of ovariectomy.[10][12]
Q5: What are the most reliable biochemical markers for monitoring bone turnover in monkey studies?
A5: Studies in cynomolgus monkeys have shown that serum bone-specific alkaline phosphatase (bone ALP) and osteocalcin are reliable markers for bone formation.[10][13] For bone resorption, urinary cross-linked N-telopeptide (NTX) is a sensitive marker.[10][13] These markers correlate well with changes in bone mineral density following ovariectomy and treatment.[13]
Q6: What are the expected effects of ovariectomy (OVX) on the monkey skeleton?
A6: Ovariectomy in female cynomolgus monkeys leads to a significant decrease in bone mass at various sites, including the lumbar spine, proximal femur, femoral neck, and radius.[10] It also causes a time-dependent increase in bone turnover, which can be measured by biochemical markers and bone histomorphometry.[10]
Troubleshooting Guide
Q1: My ovariectomized (OVX) control group is not showing the expected level of bone loss. What are the potential causes?
-
A1: Insufficient Time Post-Surgery: Significant bone loss and increased turnover markers become more pronounced over time. Ensure sufficient duration (e.g., studies often run for 16 months or more) for these changes to manifest.[10]
-
A2: Age and Skeletal Maturity of Animals: The response to ovariectomy can vary based on the age and skeletal maturity of the monkeys. The use of aged, skeletally mature animals is a recognized model for postmenopausal osteoporosis.[10][13]
-
A3: Diet and Supplementation: Ensure that the diet is controlled and does not contain excessive calcium or other components that could interfere with bone metabolism. Standard protocols often include a controlled diet with specified calcium and vitamin D levels.[14]
-
A4: Measurement Sensitivity: Verify the calibration and sensitivity of your measurement equipment (e.g., DEXA, pQCT). Inter-animal variability can be high, requiring precise and consistent measurement techniques.
Q2: I am observing adverse renal effects in my study animals. Is this a known issue with Ibandronate?
-
A1: Dose-Dependent Renal Toxicity: The primary toxicological target for bisphosphonates, including Ibandronate, is the kidney, particularly at high intravenous doses.[2] Renal toxicity in animal models is associated with degenerative tubule lesions and is dependent on both the total exposure (AUC) and the rate of infusion (Cmax).[15]
-
A2: Hydration Status: Ensure animals are adequately hydrated, as negative fluid balance can exacerbate renal issues.[2]
-
A3: Dose Evaluation: The doses used in efficacy studies (e.g., 10-150 µg/kg) are generally well-tolerated.[10][12] If you are observing renal toxicity, re-evaluate your dose calculations and infusion rates. Doses many times higher than the therapeutic dose are required to induce toxicity.[5][15]
Q3: The reduction in bone turnover markers in my treatment group is less than expected. What should I check?
-
A1: Dosing and Administration: Confirm the accuracy of the Ibandronate concentration, dose volume calculations, and the administration technique (e.g., ensuring a complete IV bolus injection).
-
A2: Marker Assay Variability: Biochemical marker assays can have inherent variability. Ensure consistent sample collection and storage procedures. Analyze baseline and post-treatment samples from the same animal in the same assay run to minimize inter-assay variability.
-
A3: Cumulative Dose Effect: The response to bisphosphonates is determined by the total cumulative dose over time.[9] Ensure the study has progressed long enough for the full effect of the intermittent dosing schedule to become apparent. Maximal effects on bone turnover markers are typically observed around 6 months.[3]
Experimental Protocols & Data
Protocol: Intermittent IV Ibandronate in the OVX Cynomolgus Monkey
This protocol is based on methodologies reported in key preclinical studies.[10][12]
-
Animal Model:
-
Species: Adult, skeletally mature female cynomolgus monkeys (Macaca fascicularis).
-
Age: Typically 9 years or older.
-
Procedure: Animals undergo either a sham operation or bilateral ovariectomy (OVX) to induce an estrogen-deficient state, modeling postmenopausal osteoporosis.
-
-
Study Groups & Dosing:
-
Sham Control: Sham-operated animals receiving a placebo (e.g., saline) injection.
-
OVX Control: Ovariectomized animals receiving a placebo injection.
-
Treatment Groups: Ovariectomized animals receiving Ibandronate via intravenous (IV) bolus injection every 30 days. Example dose cohorts:
-
Low-Dose: 10 µg/kg
-
Medium-Dose: 30 µg/kg
-
High-Dose: 150 µg/kg
-
-
-
Study Duration:
-
16 months, with treatment starting at the time of ovariectomy.
-
-
Key Endpoints & Measurements:
-
Bone Mineral Density (BMD): Measured by Dual Energy X-ray Absorptiometry (DEXA) at the lumbar spine, proximal femur, and other relevant sites at baseline and regular intervals.
-
Biochemical Markers: Serum and urine are collected at baseline and specified time points to measure markers of bone formation (e.g., serum osteocalcin, bone-specific alkaline phosphatase) and resorption (e.g., urinary N-telopeptide).[10][13]
-
Bone Histomorphometry: At the end of the study, bone biopsies (e.g., from the iliac crest or vertebrae) are collected for analysis of bone architecture and cellular activity (e.g., activation frequency, bone formation rate).
-
Biomechanical Testing: Excised bones (e.g., lumbar vertebrae, femora) are subjected to destructive compression or bending tests to measure bone strength (e.g., ultimate load, stiffness).[12]
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intermittent Ibandronate treatment in OVX monkeys over a 16-month period, as derived from published studies.[10][12]
Table 1: Effect of Intermittent Ibandronate on Bone Mineral Density (BMD)
| Group | Dose (µg/kg every 30 days) | Lumbar Spine BMD (% Change from Baseline) | Femoral Neck BMD (% Change from Baseline) |
| Sham Control | Placebo | Maintained | Maintained |
| OVX Control | Placebo | Significant Loss | Significant Loss |
| Low-Dose | 10 | Partial prevention of bone loss | Partial prevention of bone loss |
| Medium-Dose | 30 | Prevention of bone loss (maintained at baseline) | Prevention of bone loss (maintained at baseline) |
| High-Dose | 150 | Significant increase above baseline | Significant increase above baseline |
Table 2: Effect of Intermittent Ibandronate on Bone Turnover Markers
| Group | Dose (µg/kg every 30 days) | Bone Resorption (e.g., Urinary NTX) | Bone Formation (e.g., Serum Osteocalcin) |
| Sham Control | Placebo | Stable | Stable |
| OVX Control | Placebo | Significantly Increased | Significantly Increased |
| Low-Dose | 10 | Partially Suppressed | Partially Suppressed |
| Medium-Dose | 30 | Suppressed to Sham/premenopausal levels | Suppressed to Sham/premenopausal levels |
| High-Dose | 150 | Strongly Suppressed below Sham levels | Strongly Suppressed below Sham levels |
Visualizations
Signaling Pathway & Experimental Workflow
Caption: Mechanism of Action of this compound in Osteoclasts.
Caption: Workflow for a Preclinical Ovariectomized Monkey Study.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ibandronate: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 7. Biological properties and mechanism of action of ibandronate: application to the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibandronate in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermittent intravenous administration of the bisphosphonate ibandronate prevents bone loss and maintains bone strength and quality in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibandronate: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent ibandronate preserves bone quality and bone strength in the lumbar spine after 16 months of treatment in the ovariectomized cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of biochemical markers to monitor changes in bone turnover in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect on bone mass and bone markers of different doses of ibandronate: a new bisphosphonate for prevention and treatment of postmenopausal osteoporosis: a 1-year, randomized, double-blind, placebo-controlled dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Ibandronate Sodium and Alendronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent nitrogen-containing bisphosphonates, Ibandronate Sodium and Alendronate, widely prescribed for the treatment of postmenopausal osteoporosis. The following sections detail their mechanism of action, comparative performance based on key clinical trial data, and the experimental protocols utilized in these seminal studies.
Mechanism of Action: Inhibition of Osteoclast-Mediated Bone Resorption
Both Ibandronate and Alendronate are potent inhibitors of osteoclast activity. Their primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for the normal function, morphology, and survival of osteoclasts.[1][3] The disruption of these cellular processes ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[1]
Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.
Comparative Efficacy: Key Performance Indicators
The in vivo efficacy of Ibandronate and Alendronate has been evaluated in several head-to-head clinical trials. The primary endpoints in these studies typically include changes in Bone Mineral Density (BMD) and the levels of bone turnover markers (BTMs).
Bone Mineral Density (BMD)
Clinical studies have demonstrated that once-monthly oral Ibandronate is non-inferior to weekly oral Alendronate in increasing BMD at the lumbar spine and total hip after 12 months of treatment.[4][5]
| Clinical Trial | Treatment Arms | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Reference |
| MOTION | Ibandronate (150 mg, once monthly) vs. Alendronate (70 mg, once weekly) | 12 months | +5.1% vs. +5.8% | +2.9% vs. +3.0% | [4] |
| TRIO | Ibandronate (150 mg, once monthly) vs. Alendronate (70 mg, once weekly) vs. Risedronate (35 mg, once weekly) | 2 years | Greater increases with Ibandronate and Alendronate compared to Risedronate | No significant difference between the three bisphosphonates | [6] |
Bone Turnover Markers (BTMs)
Both Ibandronate and Alendronate lead to a significant reduction in bone turnover markers, indicating a decrease in bone resorption and formation. The magnitude of this reduction is an indicator of the anti-resorptive activity of the drug.
| Clinical Trial | Bone Resorption Marker (Serum CTX) | Bone Formation Marker (Serum P1NP) | Reference |
| MOTION | Similar reductions observed between Ibandronate and Alendronate groups. | Similar reductions observed between Ibandronate and Alendronate groups. | [7] |
| TRIO | Both Ibandronate and Alendronate showed a significant decrease. The magnitude of change was greater with Ibandronate and Alendronate than with Risedronate. | Both Ibandronate and Alendronate showed a significant decrease. The magnitude of change was greater with Ibandronate and Alendronate than with Risedronate. | [8] |
Fracture Risk Reduction
While direct head-to-head fracture endpoint trials are less common, existing evidence suggests comparable efficacy in reducing vertebral fractures. Alendronate has a more established evidence base for reducing non-vertebral and hip fractures.[2][9] A meta-analysis of observational studies suggested that once-monthly oral ibandronate may be as effective as other oral bisphosphonates in reducing the risk of nonvertebral fractures.[10]
Experimental Protocols
The following sections provide a generalized overview of the methodologies employed in the key clinical trials comparing Ibandronate and Alendronate.
In Vivo Study Workflow
The typical workflow for a comparative in vivo study of bisphosphonates in a clinical setting is outlined below.
Caption: Generalized workflow for a comparative clinical trial of bisphosphonates.
Bone Mineral Density (BMD) Measurement
Method: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.[11]
Protocol Outline:
-
Patient Preparation: Patients are typically asked to wear loose-fitting clothing without metal zippers or buttons. They are positioned on the DXA table according to the manufacturer's guidelines for the specific skeletal site being measured (e.g., lumbar spine, total hip).[12]
-
Scan Acquisition: The DXA scanner arm passes over the region of interest, emitting two distinct X-ray beams. The detector measures the amount of X-ray that passes through the bone.
-
Data Analysis: Specialized software calculates the bone mineral content and the area of the scanned region to determine the areal BMD (g/cm²).
-
Quality Control: Regular calibration of the DXA machine with a phantom is performed to ensure accuracy and precision.[12]
Bone Turnover Marker (BTM) Analysis
Method: Enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays are used to measure the concentration of BTMs in serum or urine.[13] The recommended markers are serum C-terminal telopeptide of type I collagen (CTX) for bone resorption and serum procollagen type I N-terminal propeptide (P1NP) for bone formation.[14]
Protocol Outline:
-
Sample Collection: Blood samples are typically collected in the morning after an overnight fast to minimize diurnal variation.[15] Serum is separated by centrifugation.
-
Assay Procedure (ELISA):
-
Standards, controls, and patient samples are added to microplate wells pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme is added.
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader and is proportional to the concentration of the BTM in the sample.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards, and the concentrations of the BTMs in the patient samples are determined from this curve.
Conclusion
Both this compound and Alendronate are effective in increasing bone mineral density and reducing bone turnover in postmenopausal women with osteoporosis. Clinical evidence from head-to-head trials like MOTION and TRIO suggests a comparable efficacy profile for these two drugs in terms of their impact on BMD and BTMs.[4][6] While Alendronate has a broader evidence base for fracture reduction across different skeletal sites, Ibandronate offers the convenience of a once-monthly oral dosing regimen, which has been shown to be preferred by patients and may lead to better treatment adherence.[8][16] The choice between these two agents should be based on a comprehensive assessment of the patient's clinical profile, including fracture risk, potential for adherence, and physician-patient preference.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The non-interventional BonViva Intravenous Versus Alendronate (VIVA) study: real-world adherence and persistence to medication, efficacy, and safety, in patients with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of bone turnover markers to three oral bisphosphonate therapies in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clsa-elcv.ca [clsa-elcv.ca]
- 5. researchgate.net [researchgate.net]
- 6. The effect of bisphosphosphonates on bone turnover and bone balance in postmenopausal women with osteoporosis: The T-score bone marker approach in the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of once-monthly oral ibandronate (150 mg) and once-weekly oral alendronate (70 mg): additional results from the Monthly Oral Therapy With Ibandronate For Osteoporosis Intervention (MOTION) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anzbms.org.au [anzbms.org.au]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. pro.aace.com [pro.aace.com]
- 14. chondrex.com [chondrex.com]
- 15. Clinical Practice Guideline | Osteoporosis Canada [osteoporosis.ca]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Validating the Long-Term Safety of Ibandronate Sodium on Bone Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of ibandronate sodium on bone quality relative to other leading osteoporosis therapies. The information is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Introduction to this compound and Bone Quality
This compound is a potent, nitrogen-containing bisphosphonate used for the treatment and prevention of postmenopausal osteoporosis.[1][2][3] Like other drugs in its class, its primary mechanism is the inhibition of osteoclast-mediated bone resorption, which helps to increase bone mineral density (BMD) and reduce the risk of fractures.[1][3] The long-term administration of such agents, however, raises questions about their impact on overall bone quality, which encompasses not just density but also microarchitecture, turnover, and mechanical strength.[4][5] This guide evaluates the long-term safety profile of ibandronate by comparing it with other common bisphosphonates such as alendronate, risedronate, zoledronic acid, and the RANKL inhibitor, denosumab.
Mechanism of Action: Nitrogen-Containing Bisphosphonates
Ibandronate and other nitrogen-containing bisphosphonates target and inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme within osteoclasts.[1][6] This enzyme is a key component of the mevalonate pathway, which is essential for producing isoprenoid lipids. These lipids are required for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac) that are critical for osteoclast function, survival, and cytoskeletal organization.[1][7] By disrupting these processes, ibandronate impairs the ability of osteoclasts to resorb bone and induces their apoptosis, thereby shifting the balance of bone remodeling towards bone formation.[1][8]
Data Presentation: Comparative Long-Term Performance
The following tables summarize quantitative data from long-term studies, comparing the effects of ibandronate with other osteoporosis treatments on key indicators of bone quality.
Table 1: Long-Term Effects on Bone Mineral Density (BMD)
| Treatment | Duration | Lumbar Spine BMD Increase | Femoral Neck BMD Increase | Total Hip BMD Increase | Reference |
| Ibandronate (150mg monthly) | 5 years | Sustained increase | Sustained increase | Sustained increase | [9] |
| Alendronate (70mg weekly) | 10 years | 13.7% | 5.4% | 6.7% | [10] |
| Risedronate (5mg daily) | 7 years | 11.5% | - | - | [10] |
| Zoledronic Acid (5mg yearly) | 6 years | 2.03% higher than 3-yr group | 1.04% higher than 3-yr group | - | [10] |
| Denosumab (60mg/6 months) | 12 months | 1.1% > Alendronate | 0.6% > Alendronate | 0.9% > Alendronate | [11] |
Table 2: Long-Term Effects on Bone Turnover Markers (BTMs)
| Treatment | Duration | Bone Resorption Marker (e.g., u-NTx, CTX) | Bone Formation Marker (e.g., BSAP, P1NP) | Reference |
| Ibandronate | ≥12 months | Significant reduction | Significant reduction | [12] |
| Alendronate | 24 months | Trend towards excessive suppression | 4/23 patients showed levels below standard range | [13] |
| Risedronate | 7 years | Urine N-telopeptide decreased by 63% | - | [10] |
| Zoledronic Acid | 6 years | Remained under pretreatment levels | P1NP increased but remained under pretreatment levels | [10] |
| Denosumab | - | - | - | - |
Note: Long-term bisphosphonate therapy can lead to excessive suppression of bone turnover, which may affect bone quality.[13][14]
Table 3: Long-Term Fracture Risk Reduction (Relative Risk Reduction vs. Placebo/Comparator)
| Treatment | Vertebral Fractures | Non-Vertebral Fractures | Hip Fractures | Reference |
| Ibandronate (2.5mg daily) | 49% reduction over 3 years | 69% reduction in high-risk subgroup | Not demonstrated | [6][15] |
| Alendronate (10 years vs 5 years) | 55% lower risk (clinical) | Similar risk | - | [16] |
| Zoledronic Acid (6 years vs 3 years) | Fewer morphometric fractures | - | - | [16] |
| Denosumab (vs Alendronate) | 30% lower risk (hospitalized) | 43% lower risk | 36% lower risk | [17][18] |
Note: While oral ibandronate is effective in reducing vertebral fractures, its efficacy in reducing non-vertebral and hip fractures is less consistent across all patient populations compared to some alternatives.[6][19] However, studies show its risk of non-vertebral fracture is comparable to other oral bisphosphonates.[19]
Table 4: Long-Term Safety and Tolerability
| Adverse Event | Ibandronate | Alendronate / Risedronate | Zoledronic Acid | Denosumab | Reference |
| Upper GI Irritation | Common with oral form | Common with oral forms | Less common (IV) | Not typical | [2][20] |
| Musculoskeletal Pain | Reported | Reported | Reported | Reported | [20] |
| Flu-like Symptoms | More common with IV/monthly oral | Less common | Common with infusion | Less common | [6] |
| Osteonecrosis of the Jaw (ONJ) | Rare | Rare | Rare | Rare | [6][21] |
| Atypical Femoral Fractures | Rare | Rare | Rare | Rare | [6][20] |
Experimental Protocols
Validating the effect of any drug on bone quality requires a multi-faceted approach. Key experimental methodologies are outlined below.
Experimental Workflow for Bone Quality Assessment
The assessment of bone quality is a comprehensive process involving non-invasive imaging, biomechanical testing, and compositional analysis.[22]
Protocol 1: Assessment of Bone Mineral Density (BMD) via HR-pQCT
High-Resolution peripheral Quantitative Computed Tomography (HR-pQCT) is a non-invasive imaging technique used to assess volumetric BMD and bone microarchitecture at peripheral sites like the distal radius and tibia.[23]
-
Patient Positioning: The patient's limb is immobilized in a dedicated cast to prevent motion artifacts during the scan. A scout view is performed to precisely locate the anatomical region of interest.
-
Image Acquisition: A series of cross-sectional images (slices) of the bone are acquired. The standard protocol typically involves scanning a 9.02 mm region of the distal radius or tibia. The effective radiation dose is low, typically around 3-5 μSv.[23]
-
Image Processing and Segmentation: The acquired images are reconstructed into a 3D model. Specialized software is used to segment the bone into cortical and trabecular compartments.[23]
-
Data Analysis: Key parameters are calculated from the segmented compartments:
-
Volumetric BMD (mgHA/cm³): Total, cortical, and trabecular density.
-
Trabecular Microarchitecture: Bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Cortical Bone: Cortical thickness (Ct.Th) and cortical porosity.
-
-
Finite Element Analysis (FEA): The 3D image data can be used to create patient-specific finite element models to non-invasively estimate bone strength and stiffness.[22][23]
Protocol 2: Measurement of Bone Turnover Markers (BTMs)
BTMs are biochemical indicators of bone formation and resorption, measured in serum or urine. They are crucial for monitoring treatment response.[12][16]
-
Sample Collection:
-
Serum: Blood samples are collected, often in the morning after an overnight fast, to minimize diurnal variation. Serum is separated by centrifugation and stored at -80°C until analysis.
-
Urine: For markers like N-telopeptides of type I collagen (NTx), a second morning void urine sample is often collected.[13][14]
-
-
Analyte Measurement: Automated immunoassays (e.g., ELISA, chemiluminescence) are used for high-throughput quantification of specific BTMs.
-
Resorption Markers: C-terminal telopeptide of type I collagen (CTX) in serum; N-terminal telopeptide of type I collagen (NTX) in urine.
-
Formation Markers: Procollagen type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (BSAP) in serum.
-
-
Data Normalization and Analysis:
-
Urine marker levels are typically normalized to creatinine concentration to account for variations in urine dilution.
-
Results are compared to baseline values (pre-treatment) and established reference ranges for the population. A significant reduction in BTMs following treatment indicates a positive therapeutic response.[16]
-
Conclusion
Long-term studies confirm that this compound is effective in increasing bone mineral density and reducing the risk of vertebral fractures.[6][9] Its safety profile over several years is comparable to other bisphosphonates, with rare incidences of serious adverse events like osteonecrosis of the jaw and atypical femoral fractures.[6][15]
Key differentiators for ibandronate include its flexible dosing regimens (monthly oral or quarterly intravenous), which may improve patient adherence—a critical factor for treatment success.[2][15] However, when compared to some alternatives, its efficacy data for non-vertebral and hip fractures is less robust, although observational studies suggest comparable effectiveness to other oral bisphosphonates.[19] In direct comparisons, denosumab has demonstrated superior BMD gains and greater fracture risk reduction across multiple sites compared to alendronate.[11][18][24]
For drug development professionals, the long-term safety of ibandronate on bone quality appears well-validated. Future research could focus on head-to-head long-term trials comparing the impact of different agents on bone microarchitecture and material properties to provide a more nuanced understanding of their effects on overall bone strength.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of ibandronate on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term efficacy, safety, and patient acceptability of ibandronate in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 8. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficacy of ibandronate: a long term confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term consequences of osteoporosis therapy with bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of denosumab compared to bisphosphonates in improving bone strength in postmenopausal osteoporosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisphosphonates Preserve Bone Mineral Density and Suppress Bone Turnover Markers in Early Menopausal Women: A Systematic Review and Meta‐Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential excessive suppression of bone turnover with long-term oral bisphosphonate therapy in postmenopausal osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Managing Osteoporosis Patients after Long-Term Bisphosphonate Treatment: Report of a Task Force of the American Society for Bone and Mineral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The effectiveness of ibandronate in reducing the risk of nonvertebral fractures in women with osteoporosis: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Ibandronate (ibandronic acid) [theros.org.uk]
- 22. Methods for Assessing Bone Quality: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guidelines for Assessment of Bone Density and Microarchitecture In Vivo Using High-Resolution Peripheral Quantitative Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of anti-fracture effectiveness of zoledronate, ibandronate and alendronate versus denosumab in a registry-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Ibandronate vs. Risedronate on Bone Turnover Markers
A comprehensive analysis of head-to-head clinical studies reveals distinct profiles for ibandronate and risedronate in their impact on bone turnover markers (BTMs), key indicators of bone resorption and formation. While both nitrogen-containing bisphosphonates effectively suppress bone turnover, the magnitude and nuances of their effects show notable differences. This guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a clear comparison of their performance, supported by experimental data and methodologies.
Quantitative Comparison of Bone Turnover Marker Suppression
The following table summarizes the key quantitative findings from head-to-head clinical trials comparing the effects of ibandronate and risedronate on primary bone turnover markers.
| Bone Turnover Marker | Study | Ibandronate Arm | Risedronate Arm | Key Findings |
| Serum C-telopeptide of type I collagen (CTX) | Korean Crossover Study[1][2] | Monthly 150 mg | Weekly 35 mg | No statistically significant difference in the mean percent change of serum CTX values after 3 months.[1] |
| TRIO Study[3] | Monthly 150 mg | Weekly 35 mg | The magnitude of change in bone markers was greater with ibandronate than with risedronate.[3] | |
| Bridging Study[4] | Monthly 150 mg (vs. daily) | Monthly 150 mg (vs. daily) | Monthly risedronate was significantly inferior to daily risedronate in reducing BTMs (p < 0.05). Monthly ibandronate demonstrated BTM suppression within the premenopausal range and was superior to its daily regimen.[4] | |
| Serum N-terminal propeptide of type I collagen (P1NP) | TRIO Study[3] | Monthly 150 mg | Weekly 35 mg | The magnitude of change in bone markers was greater with ibandronate than with risedronate.[3] Over 70% of women achieved a target response for serum P1NP with both treatments.[3] |
Experimental Protocols
The methodologies employed in the key comparative studies form the basis for the presented data.
Korean Crossover Study Protocol
This was a 6-month, prospective, randomized, open-label, multicenter, two-period, two-sequence crossover study.[1][2]
-
Participants: 365 ambulatory Korean postmenopausal women with osteoporosis who were bisphosphonate-naive.[1][2]
-
Randomization: Participants were randomized into two sequences. Sequence A received monthly oral ibandronate 150 mg for 3 months, followed by a washout period, and then weekly oral risedronate 35 mg for 12 weeks. Sequence B received the treatments in the reverse order.[2]
-
Bone Turnover Marker Analysis: Serum C-telopeptide of type I collagen (CTX) levels were measured at baseline and at 12 weeks after the initiation of each treatment.[1]
TRIO Study Protocol
This was a 2-year, open-label, parallel randomized controlled trial.[3][5]
-
Participants: 172 postmenopausal women (aged 53-84 years) with osteoporosis.[3][5]
-
Randomization: Participants were randomized to receive one of three oral bisphosphonates: ibandronate 150 mg/month, alendronate 70 mg/week, or risedronate 35 mg/week. All participants also received daily calcium (1,200 mg) and vitamin D (800 IU) supplementation.[5]
-
Bone Turnover Marker Analysis: Biochemical responses, including serum CTX and P1NP, were assessed. The percentage decrease in these markers was a key outcome measure.[3]
Visualizing the Comparison and Mechanism
To better illustrate the frameworks of these comparative studies and the underlying biological mechanisms, the following diagrams are provided.
Mechanism of Action: A Shared Pathway
Both ibandronate and risedronate are nitrogen-containing bisphosphonates and share a common mechanism of action.[6][7][8] They are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[7][8] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which are crucial for the normal function and survival of osteoclasts.[6][7] This disruption leads to impaired osteoclast activity, including the inability to form the ruffled border necessary for bone resorption, and ultimately induces osteoclast apoptosis (programmed cell death).[7] The net result is a significant reduction in bone resorption.
Conclusion
Head-to-head studies indicate that while both ibandronate and risedronate are effective in reducing bone turnover markers, ibandronate may lead to a greater magnitude of suppression in some instances.[3] However, at commonly prescribed monthly and weekly doses respectively, one major study found no significant difference in the reduction of serum CTX.[1] The choice between these agents may therefore depend on other factors such as dosing frequency, patient preference, and the specific clinical context. The provided data and protocols offer a foundation for researchers to critically evaluate the comparative efficacy of these two widely used osteoporosis therapies.
References
- 1. Comparison of Monthly Ibandronate Versus Weekly Risedronate in Preference, Convenience, and Bone Turnover Markers in Korean Postmenopausal Osteoporotic Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of monthly ibandronate versus weekly risedronate in preference, convenience, and bone turnover markers in Korean postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of bone turnover markers to three oral bisphosphonate therapies in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on monthly oral bisphosphonate therapy for the treatment of osteoporosis: focus on ibandronate 150 mg and risedronate 150 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of three oral bisphosphonate therapies on the peripheral skeleton in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
- 8. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Intermittent Ibandronate Dosing: A Comparative Guide to Fracture Reduction Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fracture reduction efficacy of intermittent ibandronate dosing with alternative therapies for postmenopausal osteoporosis. The information is compiled from key clinical trials to support research and drug development efforts in the field of bone health.
Executive Summary
Intermittent dosing with the nitrogen-containing bisphosphonate ibandronate has been demonstrated to be an effective therapeutic strategy for reducing the risk of vertebral fractures in postmenopausal women. Clinical evidence, primarily from the pivotal BONE (oral iBandronate Osteoporosis vertebral fracture trial in North America and Europe) study, confirms that an intermittent oral regimen of ibandronate provides a significant reduction in new vertebral fractures, comparable to daily dosing.[1][2] This guide will delve into the quantitative data from this and other relevant studies, outline the experimental protocols, and illustrate the underlying mechanism of action.
Comparative Efficacy of Ibandronate Dosing Regimens
The primary evidence for the anti-fracture efficacy of intermittent oral ibandronate comes from the BONE study, a 3-year, randomized, double-blind, placebo-controlled trial.[1][2] The study evaluated two oral ibandronate regimens against a placebo in 2,946 postmenopausal women with one to four prevalent vertebral fractures.[1][2]
Table 1: Vertebral Fracture Incidence and Risk Reduction (BONE Study)
| Treatment Group | Dosing Regimen | New Vertebral Fracture Incidence (3 years) | Relative Risk Reduction (RRR) vs. Placebo | p-value vs. Placebo |
| Placebo | - | 9.6% | - | - |
| Daily Ibandronate | 2.5 mg daily | 4.7% | 62% | 0.0001 |
| Intermittent Ibandronate | 20 mg every other day for 12 doses every 3 months | 4.9% | 50% | 0.0006 |
Data sourced from the BONE study.[1][2][3]
The BONE study also demonstrated a significant reduction in the risk of clinical (symptomatic) vertebral fractures for both daily (49% RRR) and intermittent (48% RRR) ibandronate regimens compared to placebo.[1]
Regarding non-vertebral fractures, the overall incidence in the BONE study population was not significantly different between the ibandronate and placebo groups.[1] However, a post-hoc analysis of a high-risk subgroup (femoral neck BMD T-score < -3.0) showed a significant 69% relative risk reduction in non-vertebral fractures with the daily 2.5 mg regimen.[1]
Comparison with Other Bisphosphonates
Direct head-to-head clinical trials comparing the fracture reduction efficacy of intermittent ibandronate with other bisphosphonates using fracture incidence as the primary endpoint are limited. However, studies comparing effects on bone mineral density (BMD), a surrogate marker for fracture risk, provide valuable insights.
The MOTION (Monthly Oral Therapy with Ibandronate for Osteoporosis Intervention) study, a 12-month, randomized, double-blind, non-inferiority trial, compared once-monthly oral ibandronate (150 mg) with once-weekly oral alendronate (70 mg) in postmenopausal women with osteoporosis.[4][5] The study found that once-monthly ibandronate was non-inferior to weekly alendronate in increasing lumbar spine and total hip BMD.[5]
A retrospective cohort study also suggested that patients treated with monthly oral ibandronate had a significantly lower relative risk of vertebral fracture compared to those on weekly bisphosphonates (alendronate and risedronate).[6]
Table 2: Bone Mineral Density (BMD) Changes and Bone Turnover Marker Suppression
| Study | Treatment Groups | Mean % Change in Lumbar Spine BMD | Mean % Change in Total Hip BMD | Median % Change in Serum CTX |
| BONE Study (3 years) | Daily Ibandronate (2.5 mg) | +6.5% | - | -65.3% (urinary CTX) |
| Intermittent Ibandronate | +5.7% | - | -52.7% (urinary CTX) | |
| Placebo | +1.3% | - | - | |
| MOTION Study (1 year) | Monthly Ibandronate (150 mg) | +5.1% | +2.9% | -75.5% |
| Weekly Alendronate (70 mg) | +5.8% | +3.0% | -81.2% | |
| MOVEST Study (1 year) | Monthly Oral Ibandronate (100 mg) | +5.22% | - | -62.80% (urinary CTX) |
| Monthly IV Ibandronate (1 mg) | +5.34% | - | -59.51% (urinary CTX) |
Data sourced from the BONE, MOTION, and MOVEST studies.[1][3][4][7]
Oral vs. Intravenous Intermittent Ibandronate
Ibandronate is unique in its availability in both oral and intravenous (IV) formulations, both of which can be administered intermittently.[8] Clinical studies have demonstrated that intermittent IV ibandronate leads to comparable or even superior increases in BMD and suppression of bone turnover markers compared to oral regimens.[7][8]
The MOVEST study, a 12-month trial in Japanese patients with primary osteoporosis, showed that monthly oral ibandronate (100 mg) was non-inferior to monthly IV ibandronate (1 mg) in terms of lumbar spine BMD gains.[7]
Experimental Protocols
BONE Study (Oral Ibandronate)
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: 2,946 postmenopausal women with a bone mineral density (BMD) T-score of -2.0 or less at the lumbar spine and one to four prevalent vertebral fractures.[1][2]
-
Interventions:
-
Primary Endpoint: Incidence of new morphometric vertebral fractures at 3 years.[9]
-
Secondary Endpoints: Changes in BMD, bone turnover markers, and height loss.[1][9]
-
Bone Histomorphometry Sub-study: A subgroup of 110 patients underwent transiliac bone biopsies at 22 or 34 months to assess bone quality and architecture.[10]
MOTION Study (Oral Ibandronate vs. Oral Alendronate)
-
Study Design: A 12-month, randomized, multinational, multicenter, double-blind, double-dummy, parallel-group, non-inferiority trial.[4][5]
-
Participants: Postmenopausal women aged 55 to <85 years with osteoporosis.[4]
-
Interventions:
-
Co-primary Endpoints: Percentage change from baseline in mean lumbar spine and total hip BMD at 12 months.[5]
Mechanism of Action: Signaling Pathway
Ibandronate, like other nitrogen-containing bisphosphonates, exerts its anti-resorptive effect by inhibiting osteoclast activity. The primary molecular target is the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway.[11] Inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[11] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function, morphology, and survival.
Caption: Ibandronate inhibits FPPS in the mevalonate pathway.
This inhibition leads to impaired osteoclast function and ultimately, a reduction in bone resorption.
Experimental Workflow: BONE Study
The workflow of the BONE study provides a clear example of the clinical evaluation process for an intermittent osteoporosis therapy.
Caption: Workflow of the BONE clinical trial.
Conclusion
The evidence strongly supports the efficacy of intermittent oral ibandronate in reducing the risk of new vertebral fractures in postmenopausal women with osteoporosis. Its efficacy in this regard is comparable to daily dosing. While direct comparative fracture data against other bisphosphonates are not as robust, studies on surrogate markers like BMD suggest non-inferiority. The availability of both oral and intravenous intermittent formulations provides flexibility in treatment administration. The well-defined mechanism of action, targeting FPPS in the mevalonate pathway, provides a solid scientific basis for its therapeutic effect. The detailed methodologies of key clinical trials like the BONE study serve as a valuable reference for future research and development in osteoporosis treatment.
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. Effects of oral ibandronate administered daily or intermittently on fracture risk in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of Sustained Vertebral and Nonvertebral Antifracture Efficacy with Ibandronate Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of once-monthly oral ibandronate (150 mg) and once-weekly oral alendronate (70 mg): additional results from the Monthly Oral Therapy With Ibandronate For Osteoporosis Intervention (MOTION) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Once-monthly oral ibandronate compared with weekly oral alendronate in postmenopausal osteoporosis: results from the head-to-head MOTION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Monthly Ibandronate Versus Weekly Risedronate in Preference, Convenience, and Bone Turnover Markers in Korean Postmenopausal Osteoporotic Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of monthly oral ibandronate 100 mg versus monthly intravenous ibandronate 1 mg in Japanese patients with primary osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral and intravenous ibandronate in the management of postmenopausal osteoporosis: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term efficacy, safety, and patient acceptability of ibandronate in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histomorphometric evaluation of daily and intermittent oral ibandronate in women with postmenopausal osteoporosis: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative analysis of Ibandronate's binding affinity to hydroxyapatite
For researchers, scientists, and drug development professionals, understanding the binding affinity of bisphosphonates to hydroxyapatite (HA), the primary mineral component of bone, is crucial for predicting their skeletal retention, potency, and duration of action. This guide provides a comparative analysis of ibandronate's binding affinity to hydroxyapatite, supported by experimental data and detailed methodologies.
Ibandronate, a potent nitrogen-containing bisphosphonate, is widely used in the treatment of osteoporosis and other bone-related diseases. Its therapeutic efficacy is intrinsically linked to its ability to adsorb to the bone mineral surface, where it inhibits osteoclast-mediated bone resorption. The strength of this interaction, or binding affinity, varies among different bisphosphonates and influences their clinical profiles.
Comparative Binding Affinity of Bisphosphonates
The binding affinity of bisphosphonates to hydroxyapatite is a key determinant of their skeletal uptake, residence time, and, consequently, their anti-resorptive potency and duration of effect.[1] Studies have demonstrated significant differences in the binding affinities among clinically available bisphosphonates.
A seminal study by Nancollas and colleagues in 2006 utilized a constant composition method to determine the kinetic affinity constants (K(L)) for the adsorption of various bisphosphonates onto hydroxyapatite crystals.[1][2] The findings from this and other supporting studies establish a clear rank order of binding affinity.
Table 1: Comparative Binding Affinity of Bisphosphonates to Hydroxyapatite [2]
| Bisphosphonate | Kinetic Affinity Constant (K(L)) (10^5 L/mol) | Rank Order of Binding Affinity |
| Zoledronate | 3.47 ± 0.18 | 1 (Highest) |
| Alendronate | 2.94 ± 0.24 | 2 |
| Ibandronate | 2.36 ± 0.32 | 3 |
| Risedronate | 2.19 ± 0.17 | 4 |
| Etidronate | Not explicitly quantified in the same manner but consistently ranked lower | 5 |
| Clodronate | Not explicitly quantified in the same manner but consistently ranked lowest | 6 |
The data clearly positions ibandronate as having a strong binding affinity for hydroxyapatite, greater than that of risedronate, etidronate, and clodronate, but less than that of zoledronate and alendronate.[1][2] This intermediate affinity may influence its skeletal distribution and the reversibility of its effects upon cessation of therapy.
Experimental Protocols
The determination of bisphosphonate binding affinity to hydroxyapatite is primarily achieved through in vitro experimental assays. The two most prominent methods are the Constant Composition Potentiostatic Method and Fast Performance Liquid Chromatography (FPLC).
Constant Composition Potentiostatic Method
This method measures the inhibition of hydroxyapatite crystal growth by bisphosphonates to calculate their binding affinity.
Detailed Methodology: [2]
-
Preparation of Supersaturated Solution: A stable supersaturated solution of calcium phosphate is prepared at a physiological pH (7.4) and temperature (37°C).
-
Introduction of Hydroxyapatite Seed Crystals: A known amount of hydroxyapatite seed crystals is introduced into the supersaturated solution to initiate crystal growth.
-
Titration and Monitoring: The consumption of lattice ions (calcium and phosphate) due to crystal growth is monitored using ion-selective electrodes. A potentiostat maintains a constant level of supersaturation by controlling the addition of titrant solutions containing calcium and phosphate ions.
-
Introduction of Bisphosphonate: Once a steady rate of crystal growth is established, the bisphosphonate of interest is introduced into the reaction cell.
-
Measurement of Inhibition: The reduction in the rate of titrant addition, which corresponds to the inhibition of crystal growth, is measured.
-
Calculation of Affinity Constant: The affinity constant (K(L)) is calculated from the degree of inhibition at various bisphosphonate concentrations using the Langmuir adsorption model.
Experimental workflow for the constant composition method.
Fast Performance Liquid Chromatography (FPLC)
This method separates and quantifies bisphosphonates based on their affinity for a stationary phase composed of hydroxyapatite.
Detailed Methodology:
-
Column Preparation: A chromatography column is packed with hydroxyapatite crystals.
-
Equilibration: The column is equilibrated with a buffer solution at a specific pH.
-
Sample Injection: A solution containing the bisphosphonate is injected into the column.
-
Elution: The bisphosphonate is eluted from the column using a gradient of a competing phosphate buffer.
-
Detection and Quantification: The concentration of the eluted bisphosphonate is measured over time using a suitable detector (e.g., UV-Vis spectrophotometer after post-column derivatization). The retention time on the column is indicative of the binding affinity; a longer retention time signifies a higher affinity.
Mechanism of Action: Signaling Pathway
The primary mechanism by which nitrogen-containing bisphosphonates, including ibandronate, inhibit bone resorption is through the inhibition of the farnesyl pyrophosphate synthase (FPPS) enzyme within osteoclasts.[3] This enzyme is a key component of the mevalonate pathway, which is crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival.
Signaling pathway of ibandronate in osteoclasts.
By inhibiting FPPS, ibandronate prevents the synthesis of FPP and GGPP, which are essential lipid molecules that attach to small GTP-binding proteins. This lack of prenylation disrupts critical cellular processes in osteoclasts, including the formation of the ruffled border necessary for bone resorption, and ultimately leads to osteoclast apoptosis. This targeted action on osteoclasts results in a reduction in bone turnover and an increase in bone mineral density.
References
Evaluating Ibandronate Sodium in Combination with Anti-Cancer Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ibandronate Sodium's performance in combination with various anti-cancer therapies. The following sections detail supporting experimental data, relevant protocols, and the underlying signaling pathways.
This compound, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1][2] While its primary clinical application is in the treatment of osteoporosis and skeletal-related events in cancer patients with bone metastases, emerging preclinical evidence suggests that ibandronate may also exert direct anti-tumor effects and enhance the efficacy of conventional anti-cancer therapies.[1][3] This guide evaluates the preclinical data supporting the use of ibandronate in combination with chemotherapy and targeted agents in breast cancer, prostate cancer, and multiple myeloma.
Data Presentation: In Vitro Efficacy of Ibandronate and Combination Therapies
The following tables summarize the available quantitative data from preclinical studies on the effects of ibandronate, alone and in combination with other anti-cancer agents, on cancer cell lines.
Table 1: Anti-proliferative Effects of Ibandronate on Breast Cancer Cell Lines
| Cell Line | Receptor Status | Ibandronate IC50 (µM) | Reference |
| MCF-7 | ER+ | 100 | [4][5][6] |
| IBEP-2 | ER+ | 100 | [4][5] |
| MDA-MB-231 | ER- | 300 | [4][5][6] |
| T-47D | ER+ | Not specified | [3] |
| ZR-75-1 | ER+ | Not specified | [3] |
| Hs-578T | ER- | Not specified | [3] |
| BT-549 | ER- | Not specified | [3] |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. ER+ (Estrogen Receptor Positive), ER- (Estrogen Receptor Negative)
Table 2: Effects of Chemotherapeutic Agents on Cancer Cell Lines (Monotherapy)
| Cancer Type | Cell Line | Anti-Cancer Agent | IC50 | Reference |
| Breast Cancer | MCF-7 | Doxorubicin | 400 nM | [7] |
| Prostate Cancer | PC-3 | Docetaxel | 3.72 nM | [8] |
| Prostate Cancer | DU-145 | Docetaxel | 4.46 nM | [8] |
| Prostate Cancer | LNCaP | Docetaxel | 1.13 nM | [8] |
| Multiple Myeloma | RPMI-8226 | Bortezomib | ~10-20 nM (Growth Inhibition) | [9] |
| Multiple Myeloma | ANBL-6 | Bortezomib | ~5-10 nM (Apoptosis Induction) | [9] |
Note: Direct quantitative data for the synergistic or additive effects of ibandronate in combination with doxorubicin, paclitaxel/docetaxel, and bortezomib from single preclinical studies was limited in the reviewed literature. The tables above present the effects of the individual agents. Preclinical studies suggest additive effects between ibandronate and antiestrogens in breast cancer.[4][5][6] Further research is needed to quantify the synergistic or additive effects with the chemotherapeutic agents listed.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its combinations are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the anti-cancer agent, or the combination of both. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds of interest (this compound, anti-cancer agent, or combination) for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of this compound, particularly in combination with other therapies, are attributed to its impact on key cellular signaling pathways.
The Mevalonate Pathway and Inhibition of Protein Prenylation
Nitrogen-containing bisphosphonates like Ibandronate primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5] This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, which are essential for the post-translational modification of small GTP-binding proteins such as Ras, Rho, and Rac.[10] The proper functioning of these proteins is critical for various cellular processes, including cell growth, survival, and cytoskeletal organization. By inhibiting FPPS, Ibandronate prevents the prenylation of these small GTPases, leading to their inactivation and subsequent induction of apoptosis in cancer cells.
References
- 1. Preclinical and clinical efficacy of the bisphosphonate ibandronate in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suitable drug combination with bortezomib for multiple myeloma under stroma-free conditions and in contact with fibronectin or bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Additive growth inhibitory effects of ibandronate and antiestrogens in estrogen receptor-positive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive growth inhibitory effects of ibandronate and antiestrogens in estrogen receptor-positive breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 8. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib Targets Sp Transcription Factors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effects of Ibandronate and Paclitaxel on Immunocompetent Bone Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Ibandronate vs. Zoledronate in Preclinical Research Models
For researchers in bone biology and drug development, selecting the appropriate bisphosphonate is a critical decision that impacts experimental outcomes and resource allocation. This guide provides an objective comparison of two widely used nitrogen-containing bisphosphonates, ibandronate and zoledronate, focusing on their application in preclinical research models. We present a synthesis of experimental data on their efficacy, delve into detailed experimental protocols, and visualize key biological pathways and workflows to aid in your research design.
At a Glance: Performance Comparison in Research Models
The following table summarizes key quantitative data from in vitro and in vivo studies, offering a comparative overview of the potency and effects of ibandronate and zoledronate.
| Parameter | Ibandronate | Zoledronate | Research Model | Key Findings |
| Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) (IC50) | ~1.9 nM | ~0.6 nM | Human recombinant FPPS | Zoledronate is a more potent inhibitor of the primary molecular target of nitrogen-containing bisphosphonates. |
| Inhibition of Osteoclastogenesis | Effective at 10⁻⁵ mol/L | More potent than ibandronate | In vitro mouse bone marrow cells | Zoledronate demonstrates a stronger ability to inhibit the formation of osteoclasts, the cells responsible for bone resorption.[1] |
| Inhibition of Bone Resorption | Significant suppression of resorption pits | More potent than ibandronate | In vitro pit formation assay with mouse osteoclasts | Zoledronate shows superior efficacy in reducing the bone-resorbing activity of mature osteoclasts.[1] |
| Effect on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats | Dose-dependent increase in BMD.[2] | Demonstrated efficacy in increasing BMD in OVX rats. | Ovariectomized rat model of postmenopausal osteoporosis | Both agents are effective in preventing bone loss in a standard in vivo model of osteoporosis. |
| Effect on Bone Turnover Markers | Reduces serum and urine markers of bone resorption. | Reduces serum and urine markers of bone resorption. | Clinical and preclinical studies | Both drugs effectively reduce biochemical markers of bone resorption, such as CTX and NTX. |
| Relative Cost for Research | Generally lower cost per mg. | Generally higher cost per mg. | Based on publicly available pricing for pharmaceutical-grade compounds | While research-grade pricing varies, the raw cost of zoledronate is typically higher, which, combined with its higher potency, should be considered in budget planning.[3][4] |
Delving into the Mechanism: Signaling Pathways
Both ibandronate and zoledronate exert their effects by targeting farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts.[5] Inhibition of this key enzyme disrupts the prenylation of small GTPases, which are essential for osteoclast function and survival. This ultimately leads to osteoclast apoptosis and a reduction in bone resorption.
Figure 1. Inhibition of the Mevalonate Pathway by Ibandronate and Zoledronate.
Experimental Protocols: A Guide for Your Research
To facilitate the design of your studies, we provide detailed methodologies for key experiments used to evaluate and compare ibandronate and zoledronate.
In Vivo Model: Ovariectomized (OVX) Rat for Osteoporosis Research
This model is the gold standard for studying postmenopausal osteoporosis and the effects of potential treatments.
Objective: To evaluate the in vivo efficacy of ibandronate and zoledronate in preventing bone loss in an estrogen-deficient state.
Methodology:
-
Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats (typically 3-6 months old).
-
Ovariectomy: Perform bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Acclimatization and Treatment Initiation: Allow a post-operative period of 2-4 weeks for the induction of bone loss. Following this, randomly assign OVX rats to treatment groups:
-
Vehicle control (e.g., saline)
-
Ibandronate (subcutaneous injection or oral gavage)
-
Zoledronate (subcutaneous or intravenous injection)
-
Dosing can be daily, weekly, or monthly depending on the experimental design. A study on aged OVX rats used subcutaneous ibandronate in doses ranging from 0.2 to 25 µg/kg/day for 12 months.[2]
-
-
Duration: Treatment duration typically ranges from 4 to 12 weeks.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).
-
Micro-computed Tomography (µCT): Analyze the trabecular bone microarchitecture of the tibia or vertebrae to assess parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Perform three-point bending tests on the femur or compression tests on vertebral bodies to determine bone strength (e.g., maximum load, stiffness).
-
Biochemical Markers: Collect serum or urine at specified time points to measure bone turnover markers such as C-terminal telopeptide of type I collagen (CTX) for resorption and procollagen type I N-terminal propeptide (P1NP) for formation.
-
Figure 2. Experimental Workflow for the Ovariectomized (OVX) Rat Model.
In Vitro Model: Osteoclastogenesis and Bone Resorption Assay
This assay allows for the direct assessment of the effects of bisphosphonates on osteoclast formation and function.
Objective: To compare the in vitro potency of ibandronate and zoledronate in inhibiting osteoclast differentiation and resorptive activity.
Methodology:
-
Cell Culture: Isolate bone marrow-derived macrophages (BMMs) from the long bones of mice or rats.
-
Osteoclast Differentiation: Culture BMMs in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.
-
Treatment: Add varying concentrations of ibandronate or zoledronate to the culture medium during the differentiation process. A study showed a pronounced effect of ibandronate at a concentration of 10⁻⁵ mol/L.[1]
-
Assessment of Osteoclastogenesis:
-
After 5-7 days, fix and stain the cells for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.
-
Quantify the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a microscope.
-
-
Bone Resorption (Pit) Assay:
-
Culture mature osteoclasts on bone-mimicking substrates such as dentine slices or calcium phosphate-coated plates.
-
Treat the cells with different concentrations of ibandronate or zoledronate.
-
After 24-48 hours, remove the cells and visualize the resorption pits using microscopy.
-
Quantify the total area of resorption per slice or plate.
-
Cost-Effectiveness Considerations in a Research Context
While clinical cost-effectiveness analyses for patient care are available, assessing cost-effectiveness in a research setting involves different considerations. The primary factors are the relative potency of the compounds and their bulk acquisition cost.
-
Potency: Zoledronate is significantly more potent than ibandronate in both in vitro and in vivo models. This means that a lower concentration or dose of zoledronate may be required to achieve the same biological effect.
-
Acquisition Cost: The price of research-grade bisphosphonates can vary between suppliers. However, based on the pricing of their pharmaceutical-grade counterparts, zoledronate is generally more expensive on a per-milligram basis than ibandronate.[3][4]
Recommendation: Researchers should calculate the cost per effective dose for their specific experimental model. For studies requiring high potency, the higher cost of zoledronate may be justified by its superior efficacy. For broader screening or long-term in vivo studies where larger quantities are needed, the lower cost of ibandronate might be a more economical choice, provided its potency is sufficient for the desired experimental outcome.
Conclusion
Both ibandronate and zoledronate are potent inhibitors of bone resorption, making them valuable tools for preclinical research. Zoledronate offers higher potency, which may be advantageous for studies requiring maximal inhibition of osteoclast activity. Ibandronate, while less potent, presents a more cost-effective option for large-scale or long-duration studies. The choice between these two agents should be guided by the specific scientific question, the experimental model employed, and budgetary constraints. This guide provides the foundational data and methodologies to make an informed decision for your research endeavors.
References
- 1. Cost-effectiveness of oral ibandronate compared with intravenous (i.v.) zoledronic acid or i.v. generic pamidronate in breast cancer patients with metastatic bone disease undergoing i.v. chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of treatment with ibandronate on bone mass, architecture, biomechanical properties, and bone concentration of ibandronate in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Popular Bisphosphonates List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 4. goodrx.com [goodrx.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ibandronate Sodium: A Guide for Laboratory Professionals
The correct handling and disposal of Ibandronate Sodium are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Core Principles of this compound Waste Management
This compound is a bisphosphonate that is not biodegradable and is recognized as toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as a hazardous chemical waste. A primary directive for healthcare and research facilities is the prohibition of disposing of hazardous waste pharmaceuticals, including this compound, via the sewer system (i.e., flushing).[1][3][4] The approved disposal method for substance wastes and contaminated packaging is incineration through a licensed disposal company.[1][5]
Summary of Waste Characteristics and Handling
The following table summarizes key quantitative and classification data for the disposal of this compound.
| Parameter | Value / Guideline | Source |
| UN Number | 3077 | [2] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. | [2] |
| Biodegradability | Not biodegradable | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | [2] |
| Recommended Disposal | Incineration by a licensed disposal company | [1][5] |
| Sewage Disposal | Not permitted | [1] |
Procedural Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
-
Before handling this compound waste, equip yourself with appropriate PPE.
-
Required PPE:
-
Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
2. Waste Segregation and Collection
-
Designate a specific, clearly labeled, closed container for this compound waste.[5]
-
The container must be labeled with the words "Hazardous Waste Pharmaceuticals."[6]
-
Do not mix this compound with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.
3. Handling Spills and Contamination
-
Should a spill occur, avoid dust formation.[5]
-
Wear the appropriate PPE and ensure the area is well-ventilated.[5]
-
Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[5]
-
Crucially, do not allow the product to enter drains. [5]
-
Wash the contaminated area with soap and water after the material has been collected.[1]
4. Disposal of Contaminated Materials
-
Any materials that come into contact with this compound, including contaminated packaging, gloves, and labware, must be disposed of as unused product.[5]
-
Place these items into the designated hazardous waste container.
5. Final Disposal Pathway
-
Arrange for the disposal of the hazardous waste container through your institution's EHS program or a licensed disposal company.[5]
-
The waste must be managed in accordance with all applicable local, national, and regional regulations.[1][2][5]
-
Ensure all shipping manifests correctly identify the waste, using "PHARMS" as a descriptor if required by regulations like 40 CFR 266 Subpart P.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ibandronate Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ibandronate Sodium, including detailed operational and disposal plans to support your critical work while minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2][3] A face shield may be necessary for splash-prone procedures. | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant, impervious gloves (inspected before use).[1][4] A lab coat or protective suit should be worn.[4] | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[4] | Protects against inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow diagram and procedural steps outline the best practices from preparation to disposal.
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.
-
Prepare a Ventilated Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or an area with local exhaust ventilation to minimize dust inhalation.[1][2]
2. Handling:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][5]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5]
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the handling area.[1][6]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water.[1] Remove any contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1][5]
4. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]
-
Temperature: Some sources recommend storing in a cool place, with a recommended storage temperature of 2 - 8 °C.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of with household garbage or allow the product to reach the sewage system.[7][8]
-
Contaminated Packaging: Uncleaned packaging should be disposed of according to official regulations.[7][8]
-
Spill Cleanup: In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1][5] Avoid creating dust. Ensure the contaminated area is thoroughly cleaned.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed.[4][7] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause severe skin burns.[4][7][8] |
| Eye Damage/Irritation | Causes serious eye damage.[4][7][8] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][7] |
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
